molecular formula C18H32O9 B610269 Propargyl-PEG7-acid CAS No. 2093154-00-6

Propargyl-PEG7-acid

Numéro de catalogue: B610269
Numéro CAS: 2093154-00-6
Poids moléculaire: 392.4 g/mol
Clé InChI: VCXGERMSMMAGNQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Propargyl-PEG7-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.

Propriétés

IUPAC Name

3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O9/c1-2-4-21-6-8-23-10-12-25-14-16-27-17-15-26-13-11-24-9-7-22-5-3-18(19)20/h1H,3-17H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXGERMSMMAGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601231911
Record name 4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093154-00-6
Record name 4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2093154-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Propargyl-PEG7-acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Propargyl-PEG7-acid is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal alkyne group, a seven-unit polyethylene glycol (PEG) spacer, and a carboxylic acid, provides researchers with a versatile tool for covalently linking molecules of interest. This guide offers an in-depth look at the properties, applications, and experimental protocols related to this compound.

Core Properties and Specifications

This compound is a liquid at room temperature, typically appearing as a light yellow to yellow substance.[1] Its key features are the terminal propargyl group, which allows for "click" chemistry reactions, a hydrophilic PEG spacer that enhances solubility and reduces steric hindrance, and a carboxylic acid group for conjugation to primary amines.[1][2]

Physicochemical Data
PropertyValueReference
Molecular Formula C18H32O9[3]
Molecular Weight 392.45 g/mol [3]
CAS Number 2093154-00-6[1][3]
Purity Typically >95% or >98%[4]
Form Liquid[1]
Color Light yellow to yellow[1]
Storage Temperature 2-8°C, stored under nitrogen[1]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable component in the synthesis of complex biomolecules, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

  • PROTAC Synthesis: this compound serves as a PEG-based linker for the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation through the ubiquitin-proteasome system.[5] The PEG linker in this compound provides the necessary spacing and flexibility for the two ends of the PROTAC to bind effectively to their respective targets.

  • ADC Synthesis: This molecule is also used as a cleavable linker in the synthesis of ADCs.[5][6] ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a cytotoxic payload. The linker plays a crucial role in the stability and efficacy of the ADC.

  • Click Chemistry: The terminal alkyne group of this compound makes it a reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[5] This reaction allows for the stable ligation of the linker to molecules containing an azide group, forming a triazole linkage.[1][2]

Experimental Protocols

Amide Coupling of this compound to a Primary Amine

This protocol describes the general procedure for conjugating the carboxylic acid group of this compound to a molecule containing a primary amine using EDC and NHS as activating agents.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching agent (e.g., hydroxylamine, Tris, or glycine)

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Preparation of Reagents:

    • Allow all reagents to come to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a stock solution of the amine-containing molecule in an appropriate buffer (e.g., PBS).

  • Activation of Carboxylic Acid:

    • In a reaction vessel, dissolve this compound in an appropriate volume of anhydrous DMF or DMSO.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.

    • Let the reaction proceed for 15-30 minutes at room temperature to form the NHS ester. The activation reaction is most efficient at pH 4.5-7.2.

  • Conjugation to Amine:

    • Add the amine-containing molecule to the activated this compound solution. The reaction of the NHS-activated molecule with the primary amine is most efficient at pH 7-8.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching agent such as hydroxylamine, Tris, or glycine to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and byproducts.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the click chemistry reaction between the propargyl group of a this compound conjugate and an azide-containing molecule.

Materials:

  • This compound conjugate

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand

  • Reaction buffer (e.g., PBS)

  • DMSO or DMF for dissolving reagents

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound conjugate in an appropriate solvent.

    • Prepare a stock solution of the azide-containing molecule in an appropriate solvent.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction tube, combine the this compound conjugate and the azide-containing molecule in the desired molar ratio (typically a slight excess of one reagent is used).

    • Add the copper(I) stabilizing ligand (THPTA or TBTA) to the reaction mixture. A typical molar ratio of ligand to copper is 2:1 to 5:1.

    • Add the CuSO4 solution to the reaction mixture.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the cycloaddition.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Purification:

    • Once the reaction is complete, the product can be purified using standard methods such as column chromatography, HPLC, or precipitation to remove the copper catalyst and other reagents.

Visualizing Workflows and Mechanisms

To better understand the utility of this compound, the following diagrams illustrate its role in PROTAC synthesis and the fundamental chemical reactions it undergoes.

PROTAC_Formation_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps Propargyl_PEG7_Acid This compound Amide_Coupling Amide Coupling (EDC, NHS) Propargyl_PEG7_Acid->Amide_Coupling POI_Ligand POI Ligand (with primary amine) POI_Ligand->Amide_Coupling E3_Ligand E3 Ligase Ligand (with azide) CuAAC CuAAC Click Chemistry (CuSO4, Na-Ascorbate) E3_Ligand->CuAAC Intermediate Propargyl-PEG7-POI Ligand Amide_Coupling->Intermediate Intermediate->CuAAC PROTAC Final PROTAC Molecule CuAAC->PROTAC

Caption: Workflow for the synthesis of a PROTAC molecule using this compound.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome   leads to Degradation Degradation of POI Proteasome->Degradation Chemical_Reactions cluster_amide Amide Bond Formation cluster_click Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Carboxylic_Acid Propargyl-PEG7-COOH Amide_Bond Propargyl-PEG7-CONH-R Carboxylic_Acid->Amide_Bond  + Primary_Amine R-NH2 Primary_Amine->Amide_Bond Alkyne R'-Propargyl Triazole R'-Triazole-R'' Alkyne->Triazole  + Azide R''-N3 Azide->Triazole

References

An In-Depth Technical Guide to Propargyl-PEG7-acid: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Propargyl-PEG7-acid, a versatile heterobifunctional linker. It is intended to serve as a valuable resource for researchers and scientists engaged in bioconjugation, drug discovery, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Identity and Properties

This compound is a well-defined polyethylene glycol (PEG) derivative that possesses two distinct reactive functionalities: a terminal propargyl group (an alkyne) and a carboxylic acid. The PEG7 chain, consisting of seven ethylene glycol units, imparts hydrophilicity to the molecule, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.

Chemical Structure

The chemical structure of this compound is characterized by a propargyl group on one terminus and a carboxylic acid on the other, connected by a seven-unit polyethylene glycol spacer.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 2093154-00-6[1]
Molecular Formula C18H32O9[1]
Molecular Weight 392.45 g/mol [1]
SMILES C#CCOCCOCCOCCOCCOCCOCCOCCC(O)=O[1]
Physicochemical Properties

This compound is typically supplied as a liquid, with a color ranging from light yellow to yellow. It is crucial to store this reagent under appropriate conditions to maintain its chemical integrity.

Table 2: Physicochemical and Handling Properties of this compound

PropertyValue/Recommendation
Appearance Light yellow to yellow liquid
Purity Typically >95%
Solubility Soluble in water and most organic solvents
Storage Conditions Store at -20°C, desiccated and protected from light

Key Applications in Bioconjugation and Drug Development

The bifunctional nature of this compound makes it a highly valuable tool in the field of bioconjugation. The carboxylic acid can be readily coupled with primary amines on proteins, peptides, or other molecules, while the propargyl group is available for highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.

This dual reactivity allows for the sequential and controlled conjugation of two different molecular entities, making it an ideal linker for the construction of complex biomolecules.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent proteasomal degradation of the POI. This compound can serve as the linker connecting the POI-binding ligand to the E3 ligase ligand. The PEG component of the linker can enhance the solubility and cell permeability of the resulting PROTAC.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. This compound can be used to link the antibody to the cytotoxic payload. The hydrophilic PEG linker can help to overcome the hydrophobicity of many cytotoxic drugs, improving the overall properties of the ADC.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound. These protocols are intended as a guide and may require optimization for specific applications.

Amide Coupling of this compound to a Primary Amine

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS, followed by coupling to a molecule containing a primary amine (R-NH2).

Materials:

  • This compound

  • Amine-containing molecule (R-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., flash chromatography)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the amine-containing molecule (R-NH2, 1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography to yield the desired amide-coupled product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol outlines the conjugation of the propargyl-functionalized molecule (from section 3.1) to an azide-containing molecule (R'-N3) using a copper(I) catalyst.

Materials:

  • Propargyl-functionalized molecule

  • Azide-containing molecule (R'-N3)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Reaction vessel

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the propargyl-functionalized molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of the azide-containing molecule (R'-N3) in a compatible solvent.

    • Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of the copper-chelating ligand (THPTA or TBTA) (e.g., 50 mM in water/DMSO).

  • Reaction Setup:

    • In a reaction vessel, add the propargyl-functionalized molecule to the degassed buffer.

    • Add the azide-containing molecule (typically in a slight excess, e.g., 1.5-2 equivalents).

    • Add the copper-chelating ligand.

    • Add the CuSO4 solution.

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Once the reaction is complete, the desired triazole-linked conjugate can be purified using an appropriate method, such as size-exclusion chromatography or reversed-phase HPLC.

Mandatory Visualizations

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC using this compound as a linker. In this example, a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH) is first coupled to an amine-modified Propargyl-PEG7-propargyl molecule. The resulting intermediate is then subjected to a click chemistry reaction with an azide-functionalized E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry POI_COOH POI Ligand (with -COOH) EDC_NHS EDC, NHS, DIPEA in DMF POI_COOH->EDC_NHS Propargyl_PEG7_NH2 Propargyl-PEG7-amine Propargyl_PEG7_NH2->EDC_NHS Intermediate POI-PEG7-Propargyl EDC_NHS->Intermediate E3_Ligand_N3 E3 Ligase Ligand (with -N3) CuSO4_Ascorbate CuSO4, Na-Ascorbate THPTA in Buffer Intermediate->CuSO4_Ascorbate E3_Ligand_N3->CuSO4_Ascorbate Final_PROTAC Final PROTAC (POI-PEG7-Triazole-E3 Ligand) CuSO4_Ascorbate->Final_PROTAC PROTAC_Mechanism PROTAC PROTAC (e.g., POI-PEG7-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Recycling->PROTAC

References

The Role of Propargyl-PEG7-acid in Modern Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-acid is a heterobifunctional linker molecule that has emerged as a critical tool in the field of bioconjugation, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). It is not a therapeutic agent with a direct mechanism of action on a biological target. Instead, its "action" is chemical, serving as a flexible and hydrophilic bridge to covalently connect two different molecules of interest.

This guide provides an in-depth overview of the chemical mechanisms by which this compound functions and its applications in drug development.

Core Functionality: A Tripartite Molecular Structure

The utility of this compound stems from its three key components:

  • Propargyl Group: A terminal alkyne functional group that enables highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] This reaction forms a stable triazole linkage with an azide-modified molecule.

  • Carboxylic Acid Group: A terminal carboxyl group that can be activated to react with primary amines, such as those found on the lysine residues of antibodies or other proteins, to form a stable amide bond.[1][2]

  • PEG7 Spacer: A polyethylene glycol (PEG) chain consisting of seven repeating ethylene glycol units. This spacer increases the hydrophilicity and aqueous solubility of the entire conjugate, which can improve its pharmacokinetic properties and reduce non-specific binding.[1][4]

The combination of these three components in a single molecule allows for a sequential and controlled conjugation strategy, making it a versatile tool for linking a wide array of molecules.

Chemical Properties

The following table summarizes the key chemical properties of this compound.

PropertyValueReference
CAS Number 2093154-00-6[1]
Molecular Formula C18H32O9[1][5]
Molecular Weight 392.5 g/mol [1]
Purity Typically >95%[5]
Storage Condition -20°C[1]

Mechanism of Action: A Two-Step Chemical Conjugation

The "mechanism of action" of this compound is its chemical reactivity, which is harnessed in a two-step process to link a protein (e.g., an antibody) to a payload (e.g., a cytotoxic drug or a small molecule).

Step 1: Amine Acylation

The carboxylic acid group of this compound is first activated to make it reactive towards primary amines. This is typically achieved using carbodiimide chemistry.

  • Activation: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) are used to convert the carboxylic acid into a more reactive NHS ester.[2][6]

  • Conjugation: The activated linker is then introduced to the protein (e.g., an antibody). The NHS ester reacts with primary amine groups, predominantly the epsilon-amine of lysine residues, to form a stable amide bond. This results in the protein being "functionalized" with the propargyl-PEG7 linker.

Step 2: Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

Once the protein is functionalized with the alkyne-bearing linker, the payload molecule, which has been pre-functionalized with an azide group, is introduced.

  • Reaction: In the presence of a copper (I) catalyst, the terminal alkyne of the propargyl group on the linker undergoes a cycloaddition reaction with the azide group on the payload.[1][3]

  • Linkage: This reaction forms a highly stable, covalent triazole ring, completing the conjugation of the payload to the protein.

This two-step workflow allows for precise control over the conjugation process and ensures the formation of a stable final product.

cluster_0 Step 1: Amine Acylation cluster_1 Step 2: Click Chemistry (CuAAC) This compound This compound EDC_NHS EDC / NHS Activation This compound->EDC_NHS Reacts with Activated_Linker Propargyl-PEG7-NHS Ester EDC_NHS->Activated_Linker Forms Functionalized_Antibody Alkyne-Functionalized Antibody Activated_Linker->Functionalized_Antibody Conjugates to Antibody Antibody (with -NH2) Antibody->Functionalized_Antibody Copper_Catalyst Copper(I) Catalyst Functionalized_Antibody->Copper_Catalyst Reacts with Azide_Payload Azide-Payload (-N3) Azide_Payload->Copper_Catalyst ADC Antibody-Drug Conjugate (ADC) Copper_Catalyst->ADC Forms

Figure 1: General workflow for ADC synthesis using this compound.

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

This compound is extensively used as a linker in the synthesis of ADCs.[7][8] In this context, the linker connects a potent cytotoxic drug (the payload) to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen.

  • Workflow: The antibody is first functionalized with the linker via its carboxylic acid group. Subsequently, an azide-modified cytotoxic payload is attached to the linker-modified antibody using click chemistry.

  • Advantage: The PEG7 spacer helps to maintain the solubility and stability of the ADC, while the robust amide and triazole linkages ensure that the payload remains securely attached until the ADC reaches its target.

Start Start: Synthesize ADC Step1 Activate this compound (e.g., with EDC/NHS) Start->Step1 Step2 Conjugate activated linker to Antibody Lysine residues Step1->Step2 Result1 Alkyne-functionalized Antibody Step2->Result1 Step4 Perform CuAAC 'Click' Reaction (Copper(I) catalyst) Result1->Step4 Step3 Prepare Azide-modified Cytotoxic Payload Step3->Step4 End Final Product: ADC Step4->End Start Start: Synthesize PROTAC Linker This compound Start->Linker Ligand1 Target Protein Ligand (with Amine group) Step1 Couple Linker to Target Ligand (Amide bond formation) Ligand1->Step1 Ligand2 E3 Ligase Ligand (with Azide group) Step2 Perform CuAAC 'Click' Reaction with E3 Ligase Ligand Ligand2->Step2 Linker->Step1 Intermediate Alkyne-Linker-Target Ligand Step1->Intermediate Intermediate->Step2 End Final Product: PROTAC Step2->End

References

Propargyl-PEG7-acid: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propargyl-PEG7-acid: A Versatile Heterobifunctional Crosslinker

This compound is a high-purity, heterobifunctional crosslinker integral to the advancement of bioconjugation, drug delivery, and proteomics.[1] This molecule is meticulously designed with three key components: a terminal propargyl group, a hydrophilic seven-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique architecture enables the sequential and controlled conjugation of two different molecules, making it an invaluable tool in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]

The propargyl group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4] This reaction is renowned for its high efficiency, specificity, and biocompatibility.[5] The carboxylic acid moiety can be readily activated to react with primary amines, forming stable amide bonds.[6] The intervening PEG7 spacer enhances the solubility and biocompatibility of the resulting conjugate, potentially reducing aggregation and improving pharmacokinetic properties.[7][8]

Chemical and Physical Properties

The following tables summarize the key quantitative data for this compound. Researchers should note that some physical properties, such as melting and boiling points, are often not reported by suppliers for this class of compounds and may need to be determined empirically.

Table 1: General Properties

PropertyValueSource(s)
Chemical Name This compound[9]
Synonyms Alkyne-PEG7-acidN/A
CAS Number 2093154-00-6[9]
Molecular Formula C₁₈H₃₂O₉[9]
Molecular Weight 392.45 g/mol [9]
Purity Typically >95%[9][10]

Table 2: Physical and Chemical Characteristics

PropertyValueSource(s)
Appearance Colorless to pale yellow oil or solid[N/A]
Solubility Soluble in water, DMSO, DMF, DCM[7][11]
Storage Conditions Store at -20°C, desiccated[7]
Stability Stable under recommended storage conditions. The NHS-ester derivative is moisture-sensitive.[N/A, 45]

Experimental Protocols

The following are detailed experimental protocols for the two primary reactions involving this compound: amine coupling via the carboxylic acid and click chemistry via the propargyl group.

Activation of Carboxylic Acid and Amine Coupling (Two-Step)

This protocol describes the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (pH 7.2-8.5)[12]

  • Quenching Buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

  • Activation of this compound:

    • Dissolve this compound, EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DMSO.

    • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen).

    • The formation of the NHS ester can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the reaction buffer (pH 7.2-8.5). Ensure the buffer does not contain primary amines (e.g., Tris).

    • Slowly add the activated Propargyl-PEG7-NHS ester solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the NHS ester is typically used for protein labeling. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[13]

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography, dialysis, or other appropriate purification methods.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of a this compound conjugate and an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule (from section 3.1)

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: PBS or other aqueous buffer system (pH 7-8)

  • Degassing equipment (optional, but recommended)

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of the propargyl-functionalized molecule and the azide-containing molecule in the reaction buffer.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.[14]

  • Reaction Setup:

    • In a reaction tube, combine the propargyl-functionalized molecule and a slight molar excess (1.2-2 equivalents) of the azide-containing molecule in the reaction buffer.

    • To this mixture, add the THPTA solution to a final concentration of 1-5 mM.

    • Add the CuSO₄ solution to a final concentration of 0.2-1 mM. The THPTA:CuSO₄ ratio should be approximately 5:1 to protect biomolecules from oxidative damage.[15]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[15]

    • For sensitive biomolecules, it is recommended to degas the reaction mixture before adding the copper catalyst and ascorbate.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction is often complete within 30 minutes. Reaction progress can be monitored by LC-MS or other appropriate analytical techniques.

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove the catalyst and excess reagents.

Applications and Workflows

This compound is a critical component in the construction of sophisticated bioconjugates, particularly in the fields of targeted therapeutics and chemical biology.

PROTAC Synthesis and Mechanism of Action

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[16][17] this compound serves as a versatile linker to connect the target protein ligand to the E3 ligase ligand.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) TargetProtein Target Protein (Protein of Interest) PROTAC->TargetProtein Binds to E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits Ub Ubiquitin E3Ligase->Ub Mediates transfer of Ub_Target Polyubiquitinated Target Protein Ub->Ub_Target Transfer Proteasome 26S Proteasome Ub_Target->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded Degrades to PROTAC_release PROTAC (Recycled) Proteasome->PROTAC_release Released

Caption: Workflow of PROTAC-mediated protein degradation.

Antibody-Drug Conjugate (ADC) Synthesis and Internalization

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[3][18] this compound can be used to link the antibody to the cytotoxic drug.

ADC_Internalization ADC Internalization and Payload Release cluster_cell Target Cell Receptor Tumor Antigen (Receptor) Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload_Released Released Payload (Cytotoxic Drug) Lysosome->Payload_Released Antibody Degradation & Payload Release Apoptosis Cell Death (Apoptosis) Payload_Released->Apoptosis ADC Antibody-Drug Conjugate (ADC) ADC->Receptor Binding

Caption: General mechanism of ADC action.

Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides valuable context for its application. A common synthetic route involves the desymmetrization of a discrete PEG molecule.[6][19]

Synthesis_Workflow Synthetic Workflow for Propargyl-PEG-Acid Start HO-(PEG)₇-OH (Heptaethylene glycol) Step1 Monopropargylation Start->Step1 Intermediate1 Propargyl-O-(PEG)₇-OH Step1->Intermediate1 Step2 Oxidation of terminal -OH to -COOH Intermediate1->Step2 FinalProduct Propargyl-O-(PEG)₇-COOH (this compound) Step2->FinalProduct

Caption: Plausible synthetic route for this compound.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its well-defined structure, featuring orthogonal reactive groups and a beneficial PEG spacer, allows for the precise construction of complex bioconjugates. The detailed protocols and conceptual workflows provided in this guide aim to equip scientists with the necessary information to effectively utilize this crosslinker in their research endeavors, ultimately contributing to the development of novel therapeutics and a deeper understanding of biological systems.

References

The Pivotal Role of the PEG7 Spacer in Bifunctional Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of targeted therapeutics, the design and function of bifunctional linkers have become a cornerstone of innovation. These critical components, which bridge targeting moieties and effector molecules in constructs like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), are far from passive spacers. Among the various linker chemistries, polyethylene glycol (PEG) has emerged as a versatile and highly effective scaffold. This technical guide delves into the specific role and advantages of a seven-unit PEG spacer (PEG7) in the design and performance of bifunctional linkers, providing researchers, scientists, and drug development professionals with a comprehensive overview of its impact on physicochemical properties, biological activity, and clinical potential.

Introduction to Bifunctional Linkers and the Importance of Spacing

Bifunctional linkers are the architectural linchpin in many modern therapeutic modalities. In PROTACs, they connect a ligand for a target protein (Protein of Interest, POI) to a ligand for an E3 ubiquitin ligase, facilitating the formation of a ternary complex that leads to the degradation of the POI.[1][2] In ADCs, the linker tethers a potent cytotoxic payload to a monoclonal antibody, ensuring targeted delivery to cancer cells.[3][]

The linker's composition, length, and flexibility are critical determinants of a bifunctional molecule's success.[1][2] These properties influence:

  • Solubility and Permeability: Affecting the molecule's ability to reach its target in a physiological environment.[5][6][7]

  • Pharmacokinetics (PK): Influencing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.[1][2]

  • Ternary Complex Formation (in PROTACs): An optimal linker length and flexibility are crucial for the stable and efficient formation of the POI-PROTAC-E3 ligase complex.[1][8][9]

  • Drug-to-Antibody Ratio (DAR) and Payload Release (in ADCs): The linker can impact the number of drug molecules that can be attached to an antibody and the mechanism of payload release at the target site.[10][11]

The PEG7 Spacer: A Sweet Spot in Linker Design

A PEG7 spacer consists of seven repeating ethylene glycol units. This specific length and its inherent properties offer a unique combination of advantages in the design of bifunctional linkers.

Physicochemical Properties Imparted by the PEG7 Spacer

The ethylene glycol units of the PEG spacer render it highly hydrophilic.[2][5] This property is particularly beneficial for improving the solubility of often hydrophobic PROTAC and ADC molecules.[5][6] Furthermore, the flexibility of the PEG chain can contribute to improved cell permeability, a significant challenge for the typically large bifunctional molecules.[6][7] The PEG7 spacer strikes a balance, providing sufficient length to facilitate complex biological interactions while maintaining favorable physicochemical properties.

Biocompatibility and Reduced Immunogenicity

PEG is well-established in the pharmaceutical industry for its biocompatibility and low immunogenicity.[3][12] The use of a PEG7 spacer can therefore reduce the risk of adverse immune reactions and improve the overall safety profile of the therapeutic agent.

Role of the PEG7 Spacer in PROTACs

In the context of PROTACs, the linker is a critical determinant of efficacy.[1] The PEG7 spacer plays a multifaceted role in this regard.

Optimizing Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ligase.[1][8] The length and flexibility of the linker are paramount for achieving the correct orientation and proximity of the two proteins.[1][13] A linker that is too short may cause steric hindrance, preventing the complex from forming, while a linker that is too long may not effectively bring the proteins together.[14] The PEG7 spacer often provides an optimal distance to facilitate the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex binds PROTAC PROTAC (with PEG7 Spacer) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex binds Ub_POI Ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_POI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Figure 1: Mechanism of PROTAC-mediated protein degradation with a PEG7 spacer.

Role of the PEG7 Spacer in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects the antibody to the cytotoxic payload. The properties of the PEG7 spacer are also highly advantageous in this application.

Enhancing Solubility and Enabling Higher Drug-to-Antibody Ratios (DAR)

Many potent cytotoxic payloads are hydrophobic. The hydrophilic nature of the PEG7 spacer can significantly improve the overall solubility of the ADC, preventing aggregation and improving its stability in circulation.[3][][10] This improved solubility can also enable a higher drug-to-antibody ratio (DAR), meaning more payload molecules can be attached to a single antibody, potentially increasing the potency of the ADC.[10][11]

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Structure Antibody Monoclonal Antibody (Targets Cancer Cell) Linker PEG7 Spacer Antibody->Linker Payload Cytotoxic Payload Linker->Payload

Figure 2: Structure of an Antibody-Drug Conjugate featuring a PEG7 spacer.

Quantitative Analysis of PEG7 Spacer Effects

The optimal linker length is often determined empirically for each specific application. However, general trends can be observed. The following table summarizes representative data on how varying PEG linker lengths can impact the properties of a hypothetical PROTAC molecule.

LinkerMolecular Weight ( g/mol )Calculated logPAqueous Solubility (µM)Cell Permeability (Papp, 10⁻⁶ cm/s)Ternary Complex Binding Affinity (Kd, nM)Target Degradation (DC50, nM)
PEG3 ~8503.5502.0150500
PEG5 ~9403.2752.550100
PEG7 ~1030 2.9 120 3.0 25 50
PEG9 ~11202.61502.84080

This table presents representative data based on general trends reported in the literature and is intended for illustrative purposes.

As indicated in the table, the PEG7 spacer often represents a "sweet spot" where the combination of increased solubility and permeability, along with optimal geometry for ternary complex formation, leads to the most potent degradation of the target protein.

Experimental Protocols for Evaluating Bifunctional Linkers

A thorough evaluation of a bifunctional linker involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Western Blot for PROTAC-Mediated Protein Degradation

Objective: To quantify the reduction in the level of the target protein following treatment with a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein lysates to the same concentration and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a bifunctional molecule, which is a predictor of oral bioavailability.

Methodology:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Apical to Basolateral (A-B): Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time. This helps to identify active efflux.

  • Sample Analysis: Quantify the concentration of the compound in the donor and receiver chambers at various time points using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Experimental_Workflow cluster_workflow Experimental Workflow for Bifunctional Linker Evaluation Synthesis Linker & Conjugate Synthesis PhysChem Physicochemical Characterization (Solubility, logP) Synthesis->PhysChem InVitro In Vitro Assays PhysChem->InVitro Permeability Permeability Assays (Caco-2, PAMPA) InVitro->Permeability Degradation Protein Degradation Assay (Western Blot) InVitro->Degradation Binding Binding Affinity Assay (SPR, ITC) InVitro->Binding InVivo In Vivo Studies InVitro->InVivo PK Pharmacokinetics (PK) InVivo->PK Efficacy Efficacy in Disease Models InVivo->Efficacy Lead Lead Optimization InVivo->Lead

Figure 3: A typical experimental workflow for the evaluation of a new bifunctional linker.

Conclusion

The PEG7 spacer represents a highly valuable tool in the design of bifunctional linkers for advanced therapeutics like PROTACs and ADCs. Its inherent hydrophilicity, flexibility, and biocompatibility contribute to improved solubility, permeability, and safety profiles. Furthermore, its specific length often provides the optimal geometry for mediating the complex biological interactions required for potent therapeutic activity. As the field of targeted drug delivery continues to advance, the rational design of linkers, with components like the PEG7 spacer, will remain a critical factor in the development of the next generation of precision medicines.

References

Propargyl-PEG7-acid (CAS: 2093154-00-6): A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-acid is a high-purity, heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal propargyl group, a carboxylic acid, and a hydrophilic seven-unit polyethylene glycol (PEG) spacer, enables precise and efficient covalent linkage of diverse molecular entities. This guide provides an in-depth overview of its physicochemical properties, core functionalities, and detailed protocols for its application in the synthesis of cutting-edge therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. Data has been aggregated from multiple suppliers to provide a comprehensive overview.[1][2][3][4][5][6][7]

PropertyValueSource(s)
CAS Number 2093154-00-6[1][2][3][5][6]
Molecular Formula C₁₈H₃₂O₉[1][2][3][5][6]
Molecular Weight 392.45 g/mol [2][6][7]
Appearance Light yellow to yellow liquid or solid[5]
Purity ≥95% - 98%[1][2][3][5]
Solubility Soluble in DMSO, DMF[2][8]
Storage Conditions -20°C or 2-8°C, store under inert gas[1][5]
Canonical SMILES C#CCOCCOCCOCCOCCOCCOCCOCCC(=O)O[2][7]

Note: Some sources may list an alternative molecular formula (C₁₇H₃₀O₉) and weight (378.41 g/mol ); however, the C₁₈ formula is more prevalent and consistent with the compound's structure.[9]

Core Functionality and Applications

This compound is a versatile tool for covalent chemistry, primarily leveraging its two distinct reactive termini. The PEG7 chain serves as a flexible, hydrophilic spacer that improves the solubility and pharmacokinetic properties of the resulting conjugate.[4][10]

  • Propargyl Group for Click Chemistry: The terminal alkyne (propargyl group) is engineered for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][11] This reaction is highly efficient and bioorthogonal, forming a stable triazole linkage with azide-modified molecules. This functionality is extensively used in the synthesis of ADCs and for labeling biomolecules.[2][12]

  • Carboxylic Acid for Amide Coupling: The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond.[5][13] Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with N-hydroxysuccinimide (NHS) or activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4][5] This reaction is fundamental for constructing PROTACs, where one side of the linker is attached to an E3 ligase ligand.[12][14]

The dual reactivity makes this compound an ideal linker for complex molecular architectures.

Core functionalities of this compound.
Application in Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to attach a cytotoxic payload to an antibody.[12] Typically, the antibody is modified to contain an azide group, and the drug is functionalized with an amine. The linker first reacts with the drug via its carboxylic acid and is then "clicked" onto the antibody.

ADC_Synthesis_Workflow cluster_linker_prep Step 1: Linker-Payload Conjugation cluster_click_reaction Step 2: ADC Assembly linker This compound activated_linker Amide Bond Formation (EDC/NHS Chemistry) linker->activated_linker payload Amine-Modified Payload (Drug) payload->activated_linker linker_payload Propargyl-PEG7-Payload activated_linker->linker_payload click_reaction CuAAC 'Click' Reaction linker_payload->click_reaction antibody Azide-Modified Antibody antibody->click_reaction adc Final ADC click_reaction->adc PROTAC_Mechanism protac PROTAC poi Target Protein (POI) protac->poi Binds e3 E3 Ubiquitin Ligase protac->e3 Recruits poi_ligand POI Ligand linker This compound (Linker) poi_ligand->linker e3_ligand E3 Ligase Ligand e3_ligand->linker ternary Ternary Complex (POI-PROTAC-E3) poi->ternary proteasome Proteasome poi->proteasome Enters e3->ternary poly_ub Poly-ubiquitination ternary->poly_ub Catalyzes ub Ubiquitin (Ub) ub->poly_ub poly_ub->poi Tags POI degradation Degradation proteasome->degradation Mediates

References

Propargyl-PEG7-acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Propargyl-PEG7-acid

For researchers, scientists, and drug development professionals, this compound is a versatile heterobifunctional linker molecule. Its unique structure, featuring a terminal alkyne (propargyl group), a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, enables its application in a wide array of bioconjugation and drug delivery systems. This guide provides a comprehensive overview of its chemical properties, experimental applications, and the underlying logical workflows.

Core Properties of this compound

This compound is primarily utilized as a linker in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The propargyl group allows for covalent linkage to azide-containing molecules via copper-catalyzed "click chemistry," while the carboxylic acid can be activated to form stable amide bonds with primary amines on proteins or other molecules.[2][3] The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.[4]

Quantitative Data

The physicochemical properties of this compound are summarized below. It is important to note that slight variations in the reported molecular weight and formula exist across different suppliers.

PropertyValueSource
Molecular Formula C18H32O9[2][5]
C17H30O9[6]
Molecular Weight 392.45 g/mol [2][5][7]
378.41 g/mol [6]
CAS Number 2093154-00-6[2][5][6][7]
Purity > 96%[5]

Experimental Protocols

The dual functionality of this compound allows for a two-step conjugation strategy. The following protocols are generalized methodologies for its use.

Amide Bond Formation via Carboxylic Acid Activation

This protocol describes the conjugation of this compound to a primary amine-containing molecule (e.g., a protein, antibody, or small molecule).

Materials:

  • This compound

  • Amine-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or Borate buffer, pH 8.0-8.5. Avoid buffers containing primary amines like Tris.

  • Quenching reagent (e.g., hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation: Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to prepare stock solutions. It is recommended to prepare these fresh.

  • Activation of Carboxylic Acid: In a reaction vessel, add this compound to the chosen reaction buffer. Add a molar excess of EDC and NHS (typically 1.5-2.5 equivalents of each relative to the PEG-acid). Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to Amine: Add the amine-containing molecule to the activated this compound solution. The molar ratio will depend on the desired degree of labeling and should be optimized for the specific application.

  • Reaction Incubation: Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C, with gentle stirring.

  • Quenching: Add a quenching reagent like hydroxylamine to stop the reaction and consume any unreacted NHS-esters.

  • Purification: Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted reagents.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol outlines the conjugation of the propargyl-functionalized molecule (from the previous step) to an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate or other reducing agent

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: PBS or similar aqueous buffer

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in the chosen reaction buffer.

  • Reaction Mixture: In a reaction vessel, combine the propargyl-functionalized molecule and the azide-containing molecule.

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO4 and the ligand (e.g., THPTA). Add the reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the active Cu(I) species.

  • Initiation of "Click" Reaction: Add the catalyst mixture to the solution containing the propargyl and azide molecules.

  • Reaction Incubation: Allow the reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification: Purify the final conjugate to remove the copper catalyst and any unreacted starting materials. This can be achieved through methods like size-exclusion chromatography or affinity chromatography.

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of using this compound in a typical bioconjugation workflow and its role in constructing a PROTAC.

Bioconjugation_Workflow propargyl_peg This compound activated_peg NHS-activated PEG-acid propargyl_peg->activated_peg EDC, NHS protein Protein with Amine (R-NH2) peg_protein Propargyl-PEG-Protein Conjugate protein->peg_protein Amide Bond Formation activated_peg->peg_protein Amide Bond Formation final_conjugate Final Triazole-linked Bioconjugate peg_protein->final_conjugate CuAAC 'Click' Reaction azide_molecule Azide-functionalized Molecule (e.g., Drug) azide_molecule->final_conjugate CuAAC 'Click' Reaction

Caption: A logical workflow for the two-step bioconjugation using this compound.

PROTAC_Structure protac PROTAC poi_ligand Ligand for Target Protein (POI) protac->poi_ligand linker This compound (as part of the linker) protac->linker e3_ligand Ligand for E3 Ubiquitin Ligase protac->e3_ligand

Caption: The role of this compound as a linker component in a PROTAC molecule.

References

The Propargyl Group: A Linchpin in Click Chemistry for Scientific Advancement

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the landscape of chemical synthesis, bioconjugation, and materials science by offering a suite of reactions that are high-yielding, stereospecific, and tolerant of a wide range of functional groups and reaction conditions. At the heart of one of the most prominent click reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), lies the propargyl group – a versatile and reactive functional group that has become an indispensable tool for researchers across various scientific disciplines. This technical guide provides a comprehensive overview of the propargyl group's central role in click chemistry, with a focus on its application in drug discovery and bioconjugation.

The Propargyl Group: Structure and Reactivity

The propargyl group is a functional group containing a terminal alkyne, with the chemical structure -CH₂C≡CH. Its reactivity is primarily dictated by the presence of the carbon-carbon triple bond and the acidic terminal proton. This unique combination of features makes it an ideal reaction partner in the CuAAC reaction, where it readily couples with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][2]

The introduction of a propargyl group into a molecule, a process known as propargylation, can be achieved through various synthetic methods, including the use of propargyl halides, propargyl alcohol, or other propargylating agents.[3] This allows for the facile incorporation of this "click handle" into a wide array of molecules, including peptides, proteins, nucleic acids, and small molecule drugs.[4][5]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry and the primary reaction involving the propargyl group.[1] This reaction exhibits remarkable features that make it exceptionally useful for a broad range of applications:

  • High Efficiency and Yield: The CuAAC reaction is known for its high reaction rates and near-quantitative yields, often exceeding 90%.[6][7]

  • Exceptional Regioselectivity: The copper catalyst exclusively directs the reaction to form the 1,4-disubstituted triazole isomer, in contrast to the uncatalyzed Huisgen cycloaddition which produces a mixture of 1,4- and 1,5-isomers.[2][8]

  • Mild Reaction Conditions: The reaction proceeds under mild, often aqueous conditions, at room temperature, and is tolerant of a wide variety of functional groups, making it suitable for use with sensitive biological molecules.[8][9]

  • Bioorthogonality: Both the azide and alkyne functional groups are largely absent in biological systems, meaning they do not interfere with native biochemical processes.[10]

Mechanism of the CuAAC Reaction

The mechanism of the CuAAC reaction has been a subject of extensive study. While several variations exist depending on the specific catalytic system, a generally accepted pathway involves the following key steps:

CuAAC_Mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle CuII Cu(II) source (e.g., CuSO4) Ascorbate Reducing Agent (e.g., Sodium Ascorbate) CuII->Ascorbate Reduction CuI Active Cu(I) Catalyst Ascorbate->CuI Propargyl Propargyl Group (R1-C≡CH) CuI->Propargyl Coordination & Deprotonation CuAcetylide Copper-Acetylide Intermediate Propargyl->CuAcetylide Azide Azide (R2-N3) CuAcetylide->Azide Coordination Metallacycle Six-membered Cu-Metallacycle Azide->Metallacycle Cycloaddition Triazolide Copper-Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonolysis Product->CuI Catalyst Regeneration

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This catalytic cycle highlights the crucial role of the copper(I) catalyst in activating the terminal alkyne of the propargyl group and facilitating the cycloaddition with the azide.

Quantitative Data in CuAAC Reactions

The efficiency of the CuAAC reaction can be influenced by various factors, including the choice of copper source, ligand, solvent, and the nature of the reactants. The following tables summarize representative quantitative data from the literature.

Table 1: Reaction Yields of CuAAC with Different Catalysts and Solvents

Propargyl SubstrateAzide SubstrateCopper SourceLigandSolventYield (%)Reference
PhenylacetyleneBenzyl AzideCuSO₄/NaAscNonet-BuOH/H₂O (1:1)91[1]
Propargyl AlcoholBenzyl AzideCuINoneDMF95[7]
Propargyl-modified PeptideAzido-modified PeptideCuSO₄/NaAscTHPTAH₂O>95[9]
PhenylacetyleneBenzyl Azide[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)₂]-Neat100 (in 5 min)[11]
Glycan PrecursorVarious AzidesCuSO₄/NaAscNovaPEG-BimPy₂95:5 DMF:H₂O>90[12]

Table 2: Kinetic Data for CuAAC Reactions

Alkyne SubstrateCopper ConcentrationTime to 50% CompletionTime to 90% CompletionReference
Secondary Propiolamide10 µM< 5 min~10 min[10]
Propargyl Ether10 µM~5 min~15 min[10]
N-Propargylamide10 µM~10 min~25 min[10]
Phenylacetylene10 µM~15 min> 30 min[10]

Table 3: Spectroscopic Data for a Representative 1,4-Disubstituted 1,2,3-Triazole

Product: 1-Benzyl-4-phenyl-1H-1,2,3-triazole

TechniqueObserved DataReference
¹H NMR (CDCl₃, 400 MHz)δ 7.75 (s, 1H, triazole-H), 7.82 (d, 2H), 7.41 (t, 2H), 7.32 (m, 3H), 7.25 (d, 2H), 5.57 (s, 2H, CH₂)[13]
¹³C NMR (CDCl₃, 100 MHz)δ 148.2 (C-triazole), 130.6 (C-triazole), 134.7, 129.2, 128.8, 128.1, 125.8, 54.3 (CH₂)[13]
Mass Spectrometry (ESI+)m/z 236.1182 [M+H]⁺[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the propargyl group in click chemistry.

General Protocol for CuAAC Reaction in Solution

This protocol is a general guideline for a small-scale CuAAC reaction.

Materials:

  • Propargyl-functionalized molecule (1.0 eq)

  • Azide-functionalized molecule (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)

  • Sodium ascorbate (0.05-0.5 eq)

  • Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)

Procedure:

  • Dissolve the propargyl-functionalized molecule and the azide-functionalized molecule in the chosen solvent in a reaction vessel.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate in water.

  • In another separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the reaction mixture.

  • Add the sodium ascorbate solution to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to Cu(I).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by various methods, including extraction, precipitation, or chromatography, to isolate the pure triazole product.[14]

Protocol for Bioconjugation: Labeling a Protein with a Propargyl-Containing Probe

This protocol describes the labeling of a protein containing an azide-functionalized unnatural amino acid with a propargyl-functionalized fluorescent dye.

Materials:

  • Azide-modified protein (e.g., containing L-azidohomoalanine)

  • Propargyl-functionalized fluorescent dye (e.g., Propargyl-Alexa Fluor 488)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Aminoguanidine

  • Sodium ascorbate

  • Copper(II) sulfate pentahydrate

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a stock solution of the azide-modified protein in PBS.

  • Prepare stock solutions of the propargyl-dye, CuSO₄, THPTA, aminoguanidine, and sodium ascorbate in appropriate solvents (e.g., DMSO for the dye, water for the others).

  • In a microcentrifuge tube, combine the protein solution with the propargyl-dye.

  • Prepare a premix of CuSO₄ and THPTA and add it to the protein-dye mixture.

  • Add aminoguanidine to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Gently mix and incubate the reaction at room temperature for 1-2 hours.

  • The labeled protein can be purified from excess reagents using methods such as size-exclusion chromatography or dialysis.[9]

Visualizing Workflows and Relationships

Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships in the application of propargyl groups in click chemistry.

Protein_Labeling_Workflow cluster_synthesis Molecular Preparation cluster_click Click Reaction cluster_analysis Analysis and Purification Unnatural_AA Synthesis of Azide-containing Unnatural Amino Acid Protein_Expression Protein Expression with Unnatural Amino Acid Unnatural_AA->Protein_Expression Mixing Combine Azide-Protein and Propargyl-Probe Protein_Expression->Mixing Propargyl_Probe Synthesis of Propargyl-functionalized Probe Propargyl_Probe->Mixing Catalyst_Addition Add Cu(I) Catalyst (CuSO4/Ascorbate + Ligand) Mixing->Catalyst_Addition Incubation Incubate at Room Temp. Catalyst_Addition->Incubation Purification Purification of Labeled Protein Incubation->Purification Analysis Analysis (e.g., SDS-PAGE, Fluorescence Imaging) Purification->Analysis

Caption: Experimental workflow for labeling a protein with a propargyl-containing probe.

Drug_Discovery_Logic cluster_library Library Synthesis cluster_screening Screening and Optimization Propargyl_Scaffold Propargyl-functionalized Core Scaffold CuAAC_Reaction CuAAC Reaction Propargyl_Scaffold->CuAAC_Reaction Azide_Building_Blocks Diverse Library of Azide Building Blocks Azide_Building_Blocks->CuAAC_Reaction Triazole_Library Library of Triazole-based Drug Candidates CuAAC_Reaction->Triazole_Library Biological_Screening High-Throughput Biological Screening Triazole_Library->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection

Caption: Logical relationship in using propargyl groups for drug discovery via click chemistry.

Conclusion

The propargyl group, through its participation in the highly efficient and versatile CuAAC reaction, has firmly established itself as a critical tool in modern chemical and biological sciences. Its ease of introduction into diverse molecular architectures and the robustness of the subsequent click reaction have empowered researchers to construct complex molecules, label biological targets with high specificity, and accelerate the drug discovery process. As our understanding of click chemistry continues to expand, the applications of the propargyl group are poised to grow even further, promising new innovations in medicine, materials, and beyond.

References

An In-Depth Technical Guide to Carboxylic Acid Reactivity in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices of bioconjugation targeting carboxylic acid residues. It delves into the core chemistry, reaction optimization, detailed experimental protocols, and analytical techniques essential for the successful conjugation of biomolecules.

Introduction to Carboxylic Acid Bioconjugation

Carboxylic acids are abundant functional groups in biomolecules, present at the C-terminus of proteins and in the side chains of aspartic and glutamic acid residues. This makes them attractive targets for bioconjugation, a process that covalently links a biomolecule with another molecule, such as a small-molecule drug, a fluorescent probe, or another protein. The most prevalent method for activating carboxylic acids for bioconjugation is through the use of carbodiimides, which facilitate the formation of a stable amide bond with a primary amine.

Core Chemistry: The Carbodiimide Method

Carbodiimide-mediated coupling is a cornerstone of bioconjugation, enabling the formation of amide bonds between a carboxyl group and a primary amine. The most commonly used carbodiimides are 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N,N'-dicyclohexylcarbodiimide (DCC).[1] EDC is water-soluble and favored for reactions in aqueous buffers, typical for biological samples.[2] DCC, being water-insoluble, is primarily used in organic synthesis.[1]

The reaction proceeds through a two-step mechanism:

  • Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[3]

  • Nucleophilic Attack by the Amine: A primary amine attacks the O-acylisourea intermediate, forming a stable amide bond and releasing a soluble urea byproduct.[1]

A significant challenge with this method is the instability of the O-acylisourea intermediate in aqueous solutions, which can hydrolyze and regenerate the original carboxylic acid.[4] To improve reaction efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS), is often included.[1] EDC couples NHS to the carboxyl group, forming a more stable NHS ester that can then efficiently react with a primary amine at physiological pH.[1]

The primary reaction pathway leads to the desired amide bond. However, side reactions can occur, reducing the yield of the final conjugate. The main side reaction is the rearrangement of the O-acylisourea intermediate into a stable, unreactive N-acylurea.[5] Another competing reaction is the hydrolysis of the O-acylisourea intermediate, which regenerates the carboxylic acid.[4] The use of NHS or sulfo-NHS significantly minimizes the formation of N-acylurea by rapidly converting the O-acylisourea to the more stable NHS ester.[1]

G Carboxylic_Acid Carboxylic Acid (R-COOH) O_acylisourea O-acylisourea Intermediate (Reactive) Carboxylic_Acid->O_acylisourea + EDC EDC EDC O_acylisourea->Carboxylic_Acid Hydrolysis Amide_Bond Amide Bond (R-CO-NH-R') O_acylisourea->Amide_Bond + Amine Urea_Byproduct Urea Byproduct O_acylisourea->Urea_Byproduct N_acylurea N-acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement NHS_Ester NHS Ester Intermediate (More Stable) O_acylisourea->NHS_Ester + NHS Amine Primary Amine (R'-NH2) Hydrolysis Hydrolysis NHS NHS / Sulfo-NHS NHS_Ester->Amide_Bond + Amine

Figure 1: EDC/NHS reaction mechanism and side products.

Quantitative Data on Reaction Parameters

The efficiency of carboxylic acid bioconjugation is influenced by several factors, including the choice of coupling reagent, pH, temperature, and reactant concentrations.

Coupling ReagentTypical YieldAdvantagesDisadvantages
EDC/NHS 60-80%[6]Water-soluble, well-established protocols.[2]O-acylisourea intermediate is unstable.[4]
DCC High in organic solventsHigh yields in non-aqueous media.Insoluble in water, byproduct removal can be difficult.[1]
Click Chemistry >90%[6]High efficiency and specificity.[6]Requires introduction of bioorthogonal handles.
pHCarboxyl Activation (EDC)Amine Coupling (NHS Ester)Overall Efficiency
4.5 - 5.5 Optimal[1]Less efficientSuboptimal
6.0 - 7.0 ModerateModerateCompromise for one-pot reactions
7.0 - 8.0 Less efficientOptimalSuboptimal for activation

Data compiled from multiple sources indicating general trends.

EDC ConcentrationReaction Completion Time (in vitro)Antibody Binding Density
2 mM > 1 hour40 ± 60 ng/cm²
5 mM ~63 minutes[3]345 ± 25 ng/cm²
50 mM ~18 minutes[3]321 ± 29 ng/cm²
100 mM ~11 minutes[3]263 ± 6 ng/cm²

Data from a study on antibody immobilization on a carboxylated surface.[3]

Experimental Protocols

Detailed and reproducible protocols are critical for successful bioconjugation. Below are representative protocols for common applications.

This protocol is adapted from established methods and is suitable for coupling two proteins while minimizing self-conjugation.[7]

Materials:

  • Protein #1 (to be activated)

  • Protein #2 (containing primary amines)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Protein #1 Preparation: Dissolve Protein #1 in Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation:

    • Add EDC to a final concentration of 2-4 mM.

    • Add Sulfo-NHS to a final concentration of 5-10 mM.

    • Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagents (Optional but Recommended):

    • Equilibrate a desalting column with Coupling Buffer.

    • Apply the reaction mixture to the desalting column to remove excess EDC and Sulfo-NHS. Collect the protein-containing fractions.

  • Conjugation:

    • Immediately add Protein #2 to the activated Protein #1 at a desired molar ratio (e.g., 1:1).

    • Incubate for 2 hours at room temperature.

  • Quenching:

    • Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate from unreacted proteins and byproducts using an appropriate method such as size-exclusion chromatography (SEC).

This protocol is designed for coupling a small molecule with a carboxylic acid to a carrier protein like BSA or KLH for antibody production.[7]

Materials:

  • Carrier Protein (e.g., BSA, KLH)

  • Small Molecule (Hapten) with a carboxyl group

  • Conjugation Buffer: 0.1 M MES, pH 4.5-5.0

  • EDC

  • Desalting or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Dissolve the carrier protein in Conjugation Buffer to a concentration of 10 mg/mL.

    • Dissolve the small molecule in an appropriate solvent (e.g., DMSO, DMF) and then dilute into the Conjugation Buffer.

  • Reaction Mixture:

    • Combine the carrier protein and small molecule solutions at a desired molar ratio (e.g., 1:50 protein to hapten).

  • Initiation of Conjugation:

    • Prepare a fresh solution of EDC in water (10 mg/mL).

    • Add the EDC solution to the protein-hapten mixture. A final EDC concentration of 1-10 mM is a good starting point.

  • Incubation:

    • React for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove excess unreacted small molecule and EDC byproducts by dialysis against PBS or by using a desalting column.

Experimental Workflows and Logical Relationships

Visualizing the workflow of a bioconjugation experiment helps in planning and execution. The following diagrams illustrate common workflows.

This workflow outlines the key steps in producing an ADC by targeting the carboxylic acid residues on the antibody.

G Antibody Monoclonal Antibody (contains -COOH) Activation Carboxyl Activation (EDC/NHS, pH 6.0) Antibody->Activation Purification1 Buffer Exchange (Desalting Column) Activation->Purification1 Conjugation Conjugation Reaction (pH 7.2-7.5) Purification1->Conjugation DrugLinker Amine-functionalized Drug-Linker DrugLinker->Conjugation Purification2 Purification of ADC (HIC/SEC) Conjugation->Purification2 Characterization Characterization (LC-MS, SEC, HIC) Purification2->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Figure 2: Workflow for ADC synthesis.

This workflow illustrates the process of covalently attaching a protein to a carboxyl-functionalized surface, for applications such as biosensors.[8]

G Surface Carboxylated Surface (-COOH) Activation Surface Activation (EDC/NHS in MES buffer) Surface->Activation Washing1 Wash Surface (remove excess reagents) Activation->Washing1 Immobilization Protein Immobilization (coupling reaction) Washing1->Immobilization Protein Protein Solution (contains -NH2) Protein->Immobilization Blocking Block Unreacted Sites (e.g., with ethanolamine) Immobilization->Blocking Washing2 Final Wash Blocking->Washing2 Functionalized_Surface Functionalized Surface Washing2->Functionalized_Surface

Figure 3: Protein surface immobilization workflow.

Purification and Characterization of Bioconjugates

After the conjugation reaction, it is crucial to purify the desired bioconjugate from unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the properties of the conjugate and the impurities.

Common Purification Techniques:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size. It is effective for removing small molecule reagents and byproducts from larger protein conjugates.[9] SEC can also be used to separate monomers from aggregates.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. HIC is particularly useful for separating antibody-drug conjugates (ADCs) with different drug-to-antibody ratios (DARs), as the addition of hydrophobic drugs increases the overall hydrophobicity of the antibody.[10][11]

  • Affinity Chromatography: Can be used if one of the components of the conjugate has a specific binding partner (e.g., Protein A/G for antibodies).

  • Dialysis/Diafiltration: Effective for removing small molecules from large bioconjugates.

Characterization Techniques:

  • UV-Vis Spectroscopy: Used to determine the concentration of the protein and, if the conjugated molecule has a distinct absorbance, the degree of labeling.

  • Mass Spectrometry (MS): Provides a precise mass of the conjugate, confirming the successful conjugation and allowing for the determination of the number of molecules attached. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for analyzing the heterogeneity of the conjugate mixture.[12][13]

  • SEC-HPLC: Used to assess the purity of the conjugate and quantify the amount of aggregation.[9]

  • HIC-HPLC: Used to determine the drug-to-antibody ratio (DAR) distribution in ADCs.[10][14]

  • Functional Assays: It is essential to perform functional assays (e.g., ELISA for antibodies, enzyme activity assays) to ensure that the biological activity of the protein has not been compromised during the conjugation process.

G Crude_Conjugate Crude Conjugation Mixture Initial_Purification Initial Purification (e.g., Desalting/Dialysis) Crude_Conjugate->Initial_Purification Chromatography Chromatographic Separation (SEC or HIC) Initial_Purification->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection Analysis Analysis of Fractions (SDS-PAGE, UV-Vis) Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Final_Characterization Final Product Characterization (LC-MS, Functional Assay) Pooling->Final_Characterization Purified_Conjugate Purified Bioconjugate Final_Characterization->Purified_Conjugate

Figure 4: Purification and analysis workflow.

Conclusion

Bioconjugation via carboxylic acid activation is a powerful and versatile strategy for modifying biomolecules. A thorough understanding of the underlying chemistry, careful optimization of reaction conditions, and rigorous purification and characterization are paramount to achieving desired outcomes. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully design and execute their own bioconjugation experiments.

References

Propargyl-PEG7-acid as a PROTAC Linker Building Block: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[]

This technical guide provides an in-depth exploration of Propargyl-PEG7-acid, a versatile building block for PROTAC linkers. This polyethylene glycol (PEG)-based linker offers a balance of flexibility and hydrophilicity, often leading to improved solubility and cell permeability of the resulting PROTAC.[3] The terminal propargyl group allows for efficient conjugation to an azide-bearing molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and widely used "click chemistry" reaction.[] The carboxylic acid terminus provides a convenient handle for attachment to a POI or E3 ligase ligand.

Core Concepts of PROTAC Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6]

PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Activates Ub E2->Ternary_Complex Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: PROTAC Mechanism of Action

Quantitative Data for PROTACs with Propargyl-PEG Linkers

Obtaining specific degradation data (DC50 and Dmax) and pharmacokinetic parameters for PROTACs utilizing the precise this compound linker is challenging due to the proprietary nature of much of this research. However, data from a structurally similar linker, Propargyl-PEG4-acid, can provide valuable insights into the expected performance.

PROTAC ComponentTarget ProteinCell LineDC50DmaxReference
PROTAC 3 BTKTHP-1200 nMNot Reported[7]
Linker: Propargyl-PEG4-acid
Warhead: Ibrutinib derivative
E3 Ligase Ligand: IAP ligand

Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achievable with the PROTAC.[8]

Experimental Protocols

Synthesis of a PROTAC using this compound via Click Chemistry

This protocol describes a general two-step process for synthesizing a PROTAC using this compound.

Step 1: Amide Coupling of this compound to an Amine-Containing Ligand (POI or E3 Ligase Ligand)

  • Materials:

    • Amine-containing ligand (e.g., POI ligand with a primary or secondary amine)

    • This compound

    • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

    • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

    • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • Dissolve the amine-containing ligand (1 equivalent) in the anhydrous solvent in the reaction vessel.

    • Add this compound (1.1 equivalents) to the solution.

    • Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2 equivalents).

    • Stir the reaction mixture at room temperature under an inert atmosphere for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting propargyl-functionalized ligand by flash column chromatography on silica gel.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • Propargyl-functionalized ligand from Step 1

    • Azide-containing ligand (the other binding partner for the PROTAC)

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

    • Sodium ascorbate

    • Solvent system (e.g., a mixture of t-butanol and water)

    • Reaction vessel with a magnetic stirrer

  • Procedure:

    • Dissolve the propargyl-functionalized ligand (1 equivalent) and the azide-containing ligand (1 equivalent) in the solvent system.[9]

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

    • In another vial, prepare a solution of CuSO4·5H2O (0.1 equivalents) in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

    • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).[10][11][12]

PROTAC Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization POI_Ligand POI Ligand (with amine) Amide_Coupling Amide Coupling (HATU, DIPEA) POI_Ligand->Amide_Coupling Linker This compound Linker->Amide_Coupling Propargyl_POI Propargyl-functionalized POI Ligand Amide_Coupling->Propargyl_POI Click_Chemistry CuAAC Click Chemistry (CuSO4, NaAsc) Propargyl_POI->Click_Chemistry E3_Ligand E3 Ligase Ligand (with azide) E3_Ligand->Click_Chemistry Crude_PROTAC Crude PROTAC Click_Chemistry->Crude_PROTAC Purification Purification (Prep-HPLC) Crude_PROTAC->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Final_PROTAC Purified PROTAC Characterization->Final_PROTAC

Figure 2: PROTAC Synthesis Workflow
Western Blot for Protein Degradation

This protocol is for determining the degradation of a target protein in cells treated with a PROTAC.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC of interest

    • Cell culture medium and supplements

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • Electrophoresis and transfer apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[13]

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.[14]

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[15]

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[1]

In-Cell Ubiquitination Assay

This protocol is to confirm that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome pathway.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC of interest

    • Proteasome inhibitor (e.g., MG132)

    • Lysis buffer with protease inhibitors and a deubiquitinase inhibitor (e.g., PR-619)

    • Primary antibody against the target protein for immunoprecipitation

    • Protein A/G magnetic beads

    • Primary antibody against ubiquitin for western blotting

    • Other reagents for western blotting as described above

  • Procedure:

    • Treat cells with the PROTAC at a concentration that induces significant degradation, with and without co-treatment with a proteasome inhibitor (e.g., MG132) for 4-6 hours.[16]

    • Lyse the cells in a buffer containing deubiquitinase inhibitors.

    • Pre-clear the lysates with magnetic beads.

    • Incubate the lysates with the primary antibody against the target protein to form an antibody-antigen complex.

    • Add Protein A/G magnetic beads to immunoprecipitate the complex.[17]

    • Wash the beads to remove non-specific binding.

    • Elute the protein from the beads by boiling in Laemmli buffer.

    • Perform a western blot on the eluted samples using a primary antibody against ubiquitin.

    • An increase in the high-molecular-weight smear of ubiquitinated target protein in the PROTAC-treated samples (especially with proteasome inhibition) confirms the mechanism of action.[18]

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[19]

  • Materials:

    • Cell line of interest

    • PROTAC of interest

    • Opaque-walled multi-well plates (e.g., 96-well)

    • CellTiter-Glo® Reagent

    • Luminometer

  • Procedure:

    • Seed cells in an opaque-walled multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).

    • Equilibrate the plate to room temperature for approximately 30 minutes.[20][21]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Plot the luminescence signal against the PROTAC concentration to determine the cytotoxic effects.

Signaling Pathways and Experimental Workflows

The ubiquitin-proteasome system is a complex and highly regulated pathway responsible for the degradation of a majority of intracellular proteins.[22]

Ubiquitin-Proteasome Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation cluster_degradation Degradation Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 ATP ATP ATP->E1 AMP_PPi AMP + PPi E1->AMP_PPi E2 E2 (Ub-conjugating enzyme) E1->E2 Ub Transfer E3 E3 (Ub ligase) E2->E3 Poly_Ub_Substrate Polyubiquitinated Substrate E3->Poly_Ub_Substrate Polyubiquitination Substrate Substrate Protein Substrate->E3 Proteasome 26S Proteasome Poly_Ub_Substrate->Proteasome Peptides Peptides Proteasome->Peptides Recycled_Ub Recycled Ub Proteasome->Recycled_Ub

Figure 3: Ubiquitin-Proteasome Pathway

The experimental workflow for developing and evaluating a PROTAC is a multi-step process that involves design, synthesis, and a cascade of biological assays.

PROTAC Experimental Workflow Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Degradation_Assay Protein Degradation Assay (Western Blot) Purification->Degradation_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Ubiquitination_Assay Ubiquitination Assay DC50_Dmax->Ubiquitination_Assay Mechanism_Confirmation Mechanism Confirmation Ubiquitination_Assay->Mechanism_Confirmation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Mechanism_Confirmation->Viability_Assay Cytotoxicity Assess Cytotoxicity Viability_Assay->Cytotoxicity In_Vivo In Vivo Studies (PK/PD, Efficacy) Cytotoxicity->In_Vivo

Figure 4: PROTAC Experimental Workflow

Conclusion

This compound is a valuable and versatile building block for the construction of PROTACs. Its PEG component can enhance the solubility and pharmacokinetic properties of the resulting PROTAC, while the propargyl and carboxylic acid termini provide orthogonal handles for efficient and modular synthesis. The protocols and conceptual frameworks presented in this guide offer a starting point for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic and research applications. While specific quantitative data for this exact linker remains largely proprietary, the provided information on similar linkers and general principles of PROTAC design can guide the development of effective protein degraders.

References

An In-Depth Technical Guide to Cleavable ADC Linkers: Featuring Propargyl-PEG7-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cleavable linkers used in Antibody-Drug Conjugates (ADCs), with a specific focus on the Propargyl-PEG7-acid linker. This document delves into the core principles of cleavable linker technology, data-driven comparisons of linker performance, detailed experimental protocols for ADC synthesis and characterization, and visualizations of key biological pathways and development workflows.

Introduction to Cleavable ADC Linkers

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker is a critical component of an ADC, covalently connecting the antibody and the payload. Its properties significantly influence the ADC's stability, efficacy, and safety profile.[1]

Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload under specific conditions prevalent in the tumor microenvironment or within the target cancer cells.[1] This controlled release mechanism is crucial for maximizing on-target toxicity while minimizing off-target side effects. The primary mechanisms for cleavage include:

  • Protease-Sensitivity: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[2]

  • pH-Sensitivity: These linkers, such as hydrazones, are designed to hydrolyze and release the payload in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) compared to the physiological pH of blood (pH 7.4).[3]

  • Glutathione-Sensitivity: These linkers contain disulfide bonds that are selectively cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione than the bloodstream.[4]

This compound is a cleavable linker that falls into the category of PEGylated linkers. The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic properties and reduce aggregation.[5] The propargyl group provides a terminal alkyne functional group for conjugation to an azide-modified payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[6]

Data Presentation: Comparative Performance of Cleavable Linkers

The selection of a linker is a critical decision in ADC development. The following tables summarize representative quantitative data for different types of cleavable linkers to facilitate comparison. Note: Specific quantitative data for this compound is not publicly available; the data presented here is for similar PEGylated and other cleavable linkers to provide an illustrative comparison.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers

ADC TargetPayloadLinker TypeCell LineIC50 (nM)Reference
HER2DM1Linear PEG24NCI-N874.94[7]
HER2DM1Pendant PEG (12x2)NCI-N87111.3[7]
HER2MMAEVal-Cit-PABCSK-BR-3~10[8]
HER2MMAEExo-EVC-PABCSK-BR-3~10[8]
CD22DM1SPP (Disulfide)Ramos~0.1[5]
CD22DM1MCC (Non-cleavable)Ramos~1[5]

Table 2: Comparative Plasma Stability of ADCs with Different Cleavable Linkers

Linker TypeAntibodyPayloadSpeciesStability MetricResultReference
Val-Cit-PABCTrastuzumabMMAERat% Payload Loss (7 days)20%[9]
Tandem Cleavable (Glucuronide-Val-Cit)TrastuzumabMMAERat% Payload Loss (7 days)0%[9]
OHPAS (Sulfatase-cleavable)TrastuzumabMMAEMouseStable (t1/2 > 7 days)Stable
Val-Cit-PABCTrastuzumabMMAEMouseUnstableUnstable
Silyl Ether (Acid-cleavable)TrastuzumabMMAEHuman PlasmaHalf-life (t1/2)> 7 days
Hydrazine (Acid-cleavable)TrastuzumabDoxorubicinHuman PlasmaHalf-life (t1/2)~2 days

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of ADCs utilizing a Propargyl-PEG linker and an azide-modified payload.

Synthesis of ADC using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing cytotoxic payload to an antibody functionalized with a this compound linker.

Materials:

  • Antibody with a reactive group for linker attachment (e.g., engineered cysteine or lysine)

  • This compound

  • N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) or other carboxyl-activating reagents

  • Azide-modified cytotoxic payload (e.g., Azido-PEG-MMAE)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Reaction tubes and standard laboratory equipment

Procedure:

  • Antibody Modification with this compound: a. Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. b. Activate the carboxylic acid group of this compound by reacting it with NHS and DCC (or a water-soluble carbodiimide like EDC) in a 1:1.1:1.1 molar ratio in anhydrous DMSO for 1 hour at room temperature to form the NHS ester. c. Prepare the antibody in PBS at a concentration of 5-10 mg/mL. d. Add the activated Propargyl-PEG7-NHS ester to the antibody solution at a molar excess (e.g., 10-20 fold) and react for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. e. Remove the excess, unreacted linker by SEC using a column pre-equilibrated with PBS. f. Characterize the alkyne-modified antibody to determine the linker-to-antibody ratio (LAR).

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): [3][6] a. Prepare the following stock solutions:

    • 100 mM CuSO4 in water.
    • 200 mM THPTA ligand in water.
    • 100 mM Sodium ascorbate in water (prepare fresh).
    • 10 mM Azide-modified payload in DMSO. b. In a reaction tube, combine the alkyne-modified antibody with the azide-modified payload at a molar ratio of 1:4 to 1:10. c. Prepare the Cu(I)-THPTA complex by mixing CuSO4 and THPTA in a 1:2 molar ratio and let it stand for a few minutes. d. Add the Cu(I)-THPTA complex to the antibody-payload mixture (typically 25 equivalents relative to the azide). e. Initiate the reaction by adding sodium ascorbate (typically 40 equivalents relative to the azide). f. Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.

  • Purification of the ADC: a. Purify the resulting ADC using SEC to remove unreacted payload, catalyst, and other small molecules. b. Concentrate the purified ADC using an appropriate method (e.g., centrifugal filtration). c. Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC linker in plasma, measuring the premature release of the payload.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Enzyme-linked immunosorbent assay (ELISA) reagents for total antibody and conjugated antibody quantification

  • Liquid chromatography-mass spectrometry (LC-MS) system for free payload quantification

Procedure:

  • Incubate the ADC in plasma at a concentration of approximately 0.1 mg/mL at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw aliquots of the plasma-ADC mixture.

  • For each time point, analyze the samples in two ways: a. ELISA: Quantify the total antibody concentration and the concentration of antibody-conjugated drug. The difference between these values indicates the amount of deconjugated antibody. b. LC-MS: Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant to quantify the amount of free payload released from the ADC.

  • Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability of the linker.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potency (IC50) of the ADC on cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the control antibody in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include wells with medium only as a blank control.

  • Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by common ADC payloads.

signaling_pathway_tubulin_inhibitor cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Payload (e.g., MMAE) Lysosome->Payload Linker Cleavage Tubulin Tubulin Dimer Payload->Tubulin Inhibition of Polymerization Microtubule Microtubule Tubulin->Microtubule Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Disruption Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathway of a tubulin inhibitor payload (e.g., MMAE).

signaling_pathway_dna_damaging_agent cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload Released Payload (e.g., Calicheamicin) Lysosome->Payload Linker Cleavage Nucleus Nucleus Payload->Nucleus DNA DNA Payload->DNA Binding to Minor Groove & Cleavage DSB Double-Strand Breaks DNA->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Signaling pathway of a DNA damaging payload (e.g., Calicheamicin).

signaling_pathway_topoisomerase_inhibitor cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload Released Payload (e.g., SN-38) Lysosome->Payload Linker Cleavage Nucleus Nucleus Payload->Nucleus TopoisomeraseI Topoisomerase I Payload->TopoisomeraseI Inhibition DNA_Complex Topoisomerase I- DNA Complex TopoisomeraseI->DNA_Complex Trapping DSB DNA Double-Strand Breaks DNA_Complex->DSB Replication Fork Collision Apoptosis Apoptosis DSB->Apoptosis

Caption: Signaling pathway of a topoisomerase I inhibitor payload (e.g., SN-38).

Experimental Workflows

The following diagram outlines the general end-to-end workflow for the development and characterization of an Antibody-Drug Conjugate.

adc_development_workflow cluster_discovery Discovery & Design cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_preclinical Preclinical Development Target Target Identification & Validation Antibody Antibody Discovery & Engineering Target->Antibody Antibody_Prod Antibody Production & Purification Antibody->Antibody_Prod Payload Payload Selection Linker_Payload_Synth Linker-Payload Synthesis Payload->Linker_Payload_Synth Linker Linker Design (e.g., this compound) Linker->Linker_Payload_Synth Conjugation Conjugation (e.g., CuAAC) Antibody_Prod->Conjugation Linker_Payload_Synth->Conjugation Purification ADC Purification & Formulation Conjugation->Purification DAR DAR & Drug Distribution (HIC, MS) Purification->DAR Purity Purity & Aggregation (SEC) Purification->Purity Binding Antigen Binding (ELISA, SPR) Purification->Binding Cytotoxicity In Vitro Cytotoxicity (IC50) DAR->Cytotoxicity Purity->Cytotoxicity Binding->Cytotoxicity Stability In Vitro Stability (Plasma) PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Stability->PK_PD Cytotoxicity->Stability Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: End-to-end workflow for ADC development and characterization.

Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of highly potent cytotoxic payloads. The this compound linker represents a versatile tool in this field, offering the benefits of PEGylation for improved physicochemical properties and a terminal alkyne for efficient and specific "click" conjugation. The selection of an appropriate linker, in conjunction with the antibody and payload, is paramount to developing a safe and effective ADC therapeutic. The experimental protocols and workflows detailed in this guide provide a framework for the rational design, synthesis, and characterization of novel ADCs for preclinical and clinical development. Further research into novel cleavable linker technologies will continue to refine the therapeutic window of ADCs and expand their clinical applications.

References

A Technical Guide to the Synthesis of Propargyl-PEG-Acid Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG-acid compounds are versatile heterobifunctional linkers that play a crucial role in modern bioconjugation and drug delivery systems. Their unique architecture, featuring a terminal alkyne group for "click" chemistry and a carboxylic acid for amine coupling, enables the precise and efficient linkage of diverse molecular entities. This guide provides an in-depth overview of the primary synthesis pathways for Propargyl-PEG-acid, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Core Synthesis Strategies

The synthesis of Propargyl-PEG-acid typically commences from readily available polyethylene glycol (PEG) starting materials. The choice of the initial PEG dictates the overall synthetic route. Two prominent pathways have been established:

  • Pathway 1: Starting from Carboxy-PEG-hydroxyl. This common approach utilizes commercially available PEGs that already possess a carboxyl and a hydroxyl group. The synthesis involves a two-step process: propargylation of the existing carboxyl group, followed by the conversion of the terminal hydroxyl group into a new carboxylic acid.

  • Pathway 2: Building from Propargyl Alcohol and a PEG precursor. This alternative strategy involves the construction of the Propargyl-PEG moiety from smaller building blocks, such as propargyl alcohol and oligo(ethylene glycol) or poly(ethylene glycol) derivatives. This route offers greater flexibility in the design of the PEG linker.

Pathway 1: Synthesis from Carboxy-PEG-hydroxyl

This pathway is a straightforward and high-yielding method for producing Propargyl-PEG-acid. The logical flow of this synthesis is depicted below.

G cluster_0 Step 1: Propargylation of the Carboxyl Group cluster_1 Step 2: Conversion of Hydroxyl to Carboxyl Group start HOOC-PEG-OH reagent1 KOH / DMF start->reagent1 Deprotonation intermediate1 ⁻OOC-PEG-OH (Potassium Salt) reagent1->intermediate1 reagent2 Propargyl Bromide intermediate1->reagent2 Nucleophilic Substitution product1 Propargyl-OOC-PEG-OH (α-hydroxyl-ω-propargyl PEG) reagent2->product1 product1_2 Propargyl-OOC-PEG-OH reagent3 Succinic Anhydride, DMAP, TEA product1_2->reagent3 Esterification final_product Propargyl-OOC-PEG-OOC-(CH₂)₂-COOH (Propargyl-PEG-acid) reagent3->final_product

Caption: Synthesis of Propargyl-PEG-acid from HOOC-PEG-OH.
Experimental Protocols

Step 1: Synthesis of α-hydroxyl-ω-propargyl PEG [1][2]

  • Dissolve HOOC-PEG-OH (e.g., 1.0 g, 0.28 mmol for PEG 3500 Da) and potassium hydroxide (16.8 mg, 0.30 mmol) in 20 mL of dimethylformamide (DMF).

  • Stir the mixture at 100 °C for 1 hour to form the potassium salt of the PEG.

  • Cool the solution and add propargyl bromide (0.027 mL, 0.30 mmol) dropwise over 30 minutes.

  • Stir the reaction mixture at 70 °C for 15 hours.

  • After cooling to room temperature, filter the solution and concentrate it under vacuum.

  • Dissolve the residue in 10 mL of distilled water and extract with dichloromethane (3 x 100 mL).

  • Remove the dichloromethane under vacuum to yield α-hydroxyl-ω-propargyl PEG as a white powder.

Step 2: Synthesis of α-carboxyl-ω-propargyl PEG (Propargyl-PEG-acid) [1][2]

  • Dissolve α-hydroxyl-ω-propargyl PEG (0.2 g, 0.057 mmol) in 10 mL of anhydrous 1,4-dioxane.

  • Add succinic anhydride (6.0 mg, 0.06 mmol), 4-dimethylaminopyridine (DMAP) (7.3 mg, 0.06 mmol), and triethylamine (TEA) (0.008 mL, 0.06 mmol) to the solution at 20 °C.

  • Stir the mixture at room temperature for 24 hours.

  • Concentrate the solution under vacuum and precipitate the product in diethyl ether.

  • Purify the crude product by crystallization from tetrahydrofuran (THF)/diethyl ether to obtain α-carboxyl-ω-propargyl PEG as a white powder.

Quantitative Data
StepProductStarting MaterialMolecular Weight (Da)Yield (%)Reference
1α-hydroxyl-ω-propargyl PEGHOOC-PEG-OH350096.2[1]
2α-carboxyl-ω-propargyl PEGα-hydroxyl-ω-propargyl PEG350092[1]

Pathway 2: Synthesis from Propargyl Alcohol and Bromoacetaldehyde Diethyl Acetal

This pathway provides a versatile method for creating Propargyl-PEG-acid with varying PEG chain lengths. The general workflow is outlined below.

G cluster_0 Step 1: Synthesis of Propargylated Acetal cluster_1 Step 2: Deprotection and Cyanohydrin Formation cluster_2 Step 3: Hydrolysis to α-Hydroxy Acid start Propargyl Alcohol + Bromoacetaldehyde Diethyl Acetal reagent1 NaH start->reagent1 Williamson Ether Synthesis product1 Propargyloxyacetaldehyde Diethyl Acetal reagent1->product1 product1_2 Propargyloxyacetaldehyde Diethyl Acetal reagent2 Acid product1_2->reagent2 Acetal Hydrolysis intermediate1 Propargyloxyacetaldehyde reagent2->intermediate1 reagent3 NaCN / Acid intermediate1->reagent3 Cyanohydrin Formation product2 Propargylated Cyanohydrin reagent3->product2 product2_2 Propargylated Cyanohydrin reagent4 H₂SO₄ / MeOH product2_2->reagent4 Nitrile Hydrolysis final_product Propargyloxy Lactic Acid reagent4->final_product G start Propargyl-PEG-Acid reagents EDC, NHS start->reagents Activation activated_product Propargyl-PEG-NHS ester reagents->activated_product amine R-NH₂ (e.g., Protein) activated_product->amine Amine Coupling conjugate Propargyl-PEG-C(O)NH-R amine->conjugate

References

A Deep Dive into PEGylated Crosslinkers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide explores the pivotal role and key features of PEGylated crosslinkers in modern research. From enhancing the therapeutic potential of biologics to engineering advanced biomaterials, these versatile molecules are indispensable tools. This whitepaper provides a comprehensive overview of their properties, applications, and the experimental protocols essential for their successful implementation.

Introduction to PEGylated Crosslinkers

Poly(ethylene glycol) (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that has become a cornerstone in bioconjugation chemistry.[1] When incorporated as a spacer arm in crosslinking agents, PEG imparts its favorable physicochemical properties to the resulting conjugate. PEGylated crosslinkers are bifunctional molecules that contain a PEG chain of varying length and reactive end groups capable of covalently linking two or more molecules.[2] These linkers have revolutionized drug delivery, protein stabilization, and the development of novel biomaterials.[3]

The core advantages of employing PEGylated crosslinkers include:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of hydrophobic molecules and prevent aggregation.[3][4]

  • Reduced Immunogenicity: The "stealth" properties conferred by the PEG chain can shield conjugated molecules from the host's immune system, reducing immunogenic and antigenic responses.[1][5]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of molecules, which can lead to reduced renal clearance and a prolonged circulation half-life in vivo.

  • Controlled Spacer Length: The ability to precisely control the length of the PEG spacer arm allows for the optimization of steric hindrance and the distance between conjugated molecules.[6][7]

Physicochemical Properties of Common PEGylated Crosslinkers

The choice of a PEGylated crosslinker is dictated by the specific application, requiring careful consideration of its molecular weight, spacer arm length, and the reactivity of its functional groups. The following tables summarize the quantitative properties of a selection of commercially available heterobifunctional NHS-PEG-Maleimide crosslinkers, which are widely used for conjugating amine-containing molecules to sulfhydryl-containing molecules.

Product NameMolecular Weight ( g/mol )Spacer Arm Length (Å)Net Mass Added (Da)PEG Units (n)
NHS-PEG2-Maleimide 425.3917.6310.122
NHS-PEG6-Maleimide 601.6032.25486.206
NHS-PEG8-Maleimide 689.7139.2574.278
NHS-PEG12-Maleimide 865.9253.4750.3812
Maleimide PEG NHS, Mp 5000 ~5,000---

Data sourced from commercial suppliers.[6][7][8] The "Net Mass Added" refers to the mass of the crosslinker after the departure of the NHS group.

Key Applications and Experimental Considerations

PEGylated crosslinkers are utilized in a wide array of research applications. This section details their use in the development of Antibody-Drug Conjugates (ADCs) and the formation of hydrogels, along with relevant experimental protocols.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. PEGylated linkers are crucial in ADC design to connect the antibody and the drug, often improving the ADC's solubility, stability, and pharmacokinetic profile.[9]

The following diagram illustrates a general workflow for the preparation of a site-specific ADC using an engineered antibody with a reactive cysteine residue.

ADC_Preparation_Workflow Workflow for Site-Specific Antibody-Drug Conjugate (ADC) Preparation cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation cluster_characterization Characterization EngAb Engineered Antibody (with reactive Cysteine) Reduction Reduction of Disulfide Bonds (e.g., with TCEP) EngAb->Reduction 1. Expose Thiol Groups Purification1 Purification (e.g., Desalting Column) Reduction->Purification1 2. Remove Reducing Agent Conjugation Conjugation Reaction (pH 6.5-7.5) Purification1->Conjugation LinkerDrug Maleimide-PEG-Drug LinkerDrug->Conjugation 3. Add Linker-Payload Purification2 Purification of ADC (e.g., HIC, SEC) Conjugation->Purification2 4. Covalent Bond Formation LCMS LC-MS Analysis (Confirm Conjugation) Purification2->LCMS 5. Verify Mass HIC HIC-HPLC (Determine DAR) Purification2->HIC 6. Assess Drug Load FinalADC Final Characterized ADC LCMS->FinalADC HIC->FinalADC

Caption: A generalized workflow for the preparation and characterization of a site-specific Antibody-Drug Conjugate (ADC).

This protocol describes the conjugation of an amine-containing protein (e.g., an antibody) to a sulfhydryl-containing molecule (e.g., an enzyme or drug) using the heterobifunctional crosslinker Sulfo-SMCC, a non-PEGylated analogue that follows the same reaction principles as NHS-PEG-Maleimide crosslinkers.[10][11]

Materials:

  • Amine-containing protein (Protein-NH2)

  • Sulfhydryl-containing molecule (Protein-SH)

  • Sulfo-SMCC crosslinker

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Desalting columns

  • Quenching solution (e.g., DTT or cysteine)

Procedure:

  • Preparation of Protein Solutions:

    • Dissolve Protein-NH2 and Protein-SH in Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris) and sulfhydryls.[10]

  • Activation of Amine-Containing Protein:

    • Determine the required molar excess of Sulfo-SMCC based on the concentration of Protein-NH2. For protein concentrations of 1-4 mg/mL, a 20-fold molar excess is a good starting point.[10]

    • Dissolve the Sulfo-SMCC in the Conjugation Buffer immediately before use.

    • Add the Sulfo-SMCC solution to the Protein-NH2 solution and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[10]

  • Removal of Excess Crosslinker:

    • Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.[10]

  • Conjugation to Sulfhydryl-Containing Molecule:

    • Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution.

    • Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[10]

  • Quenching and Purification:

    • To stop the reaction, a quenching solution can be added.

    • Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted molecules.

Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the drug-to-antibody ratio (DAR), a critical quality attribute of ADCs.[12][13] The principle lies in the separation of ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[14]

Generic HIC-HPLC Protocol:

  • Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Gradient: A linear gradient from high salt to low salt to elute the ADC species.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The weighted average DAR is calculated from the peak areas of the different drug-loaded species.[12][13]

Hydrogel Formation

PEGylated crosslinkers, particularly those with two reactive end groups (homobifunctional), are widely used to form hydrogels.[1] These three-dimensional, water-swollen polymer networks are excellent scaffolds for 3D cell culture and tissue engineering due to their biocompatibility and tunable mechanical properties.[15][16] PEG-diacrylate (PEG-DA) is a common precursor that can be crosslinked via photopolymerization.

The following diagram outlines the steps for creating a cell-laden hydrogel using a PEG-diacrylate crosslinker.

Hydrogel_Formation_Workflow Workflow for PEG-Diacrylate (PEG-DA) Hydrogel Formation for 3D Cell Culture cluster_preparation Precursor Preparation cluster_fabrication Hydrogel Fabrication cluster_culture Cell Culture PEGDA PEG-DA Solution PrecursorMix Precursor Mixture PEGDA->PrecursorMix Photoinitiator Photoinitiator Solution (e.g., Irgacure 2959) Photoinitiator->PrecursorMix CellSuspension Cell Suspension in Culture Medium CellSuspension->PrecursorMix Dispense Dispense Precursor Mix into Mold or Culture Plate PrecursorMix->Dispense UV_Exposure UV Light Exposure (Initiates Polymerization) Dispense->UV_Exposure Gelation Hydrogel Formation (Crosslinking Occurs) UV_Exposure->Gelation AddMedium Add Culture Medium Gelation->AddMedium Incubation Incubate at 37°C, 5% CO2 AddMedium->Incubation CellLadenHydrogel Cell-Laden Hydrogel for 3D Culture Incubation->CellLadenHydrogel

Caption: A schematic representation of the workflow for creating a cell-laden hydrogel using PEG-diacrylate (PEG-DA) for 3D cell culture applications.

This protocol provides a general guideline for the fabrication of PEG-DA hydrogels for 3D cell culture.

Materials:

  • Poly(ethylene glycol) diacrylate (PEG-DA)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Cell suspension

  • UV light source (365 nm)

Procedure:

  • Preparation of Precursor Solution:

    • Dissolve the photoinitiator in PBS to the desired concentration (e.g., 0.05% w/v).

    • Dissolve the PEG-DA in the photoinitiator solution to the desired final concentration (e.g., 10% w/v).

    • Sterilize the precursor solution by filtration (0.22 µm filter).

  • Cell Encapsulation:

    • Centrifuge the cells and resuspend the cell pellet in the sterile PEG-DA precursor solution to achieve the desired cell density.

  • Hydrogel Formation:

    • Pipette the cell-laden precursor solution into a mold or the wells of a culture plate.

    • Expose the solution to UV light for a sufficient time to induce crosslinking (typically a few minutes, the exact time depends on the UV intensity and the concentration of the photoinitiator). Gel formation will begin within seconds.

  • Cell Culture:

    • After gelation, add fresh cell culture medium to the hydrogels.

    • Incubate the cell-laden hydrogels under standard cell culture conditions (37°C, 5% CO2).

Characterization of PEGylated Molecules

The successful synthesis of PEGylated conjugates must be confirmed through rigorous analytical characterization.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for characterizing PEGylated proteins and peptides.[17] It provides information on the molecular weight of the conjugate, the degree of PEGylation (the number of PEG chains attached), and can help identify the sites of PEGylation.[18][19] Due to the heterogeneity of many PEG reagents, the resulting mass spectra can be complex. Techniques such as post-column addition of amines can help to simplify the spectra by reducing the charge states of the ions.[17]

General LC-MS Protocol for PEGylated Proteins:

  • Liquid Chromatography (LC): A reversed-phase C4 or C8 column is often used for separation. The mobile phases typically consist of water and acetonitrile with an additive like formic acid.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is commonly used. The mass spectrometer is operated in positive ion mode.

  • Data Analysis: Deconvolution algorithms are used to determine the intact mass of the different PEGylated species from the charge state distribution.[17]

Conclusion

PEGylated crosslinkers are powerful and versatile tools that have significantly advanced various fields of research, particularly in drug development and biomaterials science. Their ability to improve the physicochemical and pharmacokinetic properties of molecules makes them invaluable for creating more effective and safer therapeutics. A thorough understanding of their properties and the appropriate experimental protocols for their use and characterization is essential for any researcher looking to leverage the full potential of this technology. This guide provides a foundational understanding to aid in the successful design and execution of experiments involving PEGylated crosslinkers.

References

Methodological & Application

Step-by-Step Guide to Protein PEGylation using Propargyl-PEG7-acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the PEGylation of proteins using Propargyl-PEG7-acid. This heterobifunctional linker allows for the initial attachment of a PEG chain to primary amines on a protein, followed by a subsequent "click" chemistry reaction with an azide-containing molecule. This two-step approach is valuable for creating well-defined bioconjugates for various applications, including drug delivery, diagnostics, and proteomics.

The protocol is divided into two main stages:

  • Amine Coupling: Activation of the carboxylic acid on this compound using EDC and NHS to form a stable amide bond with primary amines (e.g., lysine residues) on the target protein.

  • Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-modified molecule to the propargyl group of the PEGylated protein.

Following the detailed protocols, this guide includes methods for the purification and characterization of the resulting bioconjugates.

Key Experimental Protocols

Stage 1: Amine Coupling of this compound to a Target Protein

This stage involves the activation of the terminal carboxylic acid of this compound and its subsequent reaction with primary amines on the protein surface.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, MES)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns

Protocol:

  • Protein Preparation:

    • Dissolve the target protein in the Coupling Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction. If necessary, perform a buffer exchange using a desalting column.

  • Activation of this compound:

    • Immediately before use, prepare stock solutions of this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF).

    • In a separate microcentrifuge tube, add a 10-50 fold molar excess of this compound over the protein.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS over the this compound.

    • The activation reaction is most efficient at a pH of 4.5-7.2; for protein stability, a pH of 6.0 is often used.[1][2] Incubate the activation mixture for 15-30 minutes at room temperature.[3][4]

  • Conjugation to the Protein:

    • Add the activated this compound mixture to the protein solution.

    • The reaction of the NHS-activated PEG with primary amines is most efficient at pH 7-8.[1] Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[3]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of Propargyl-PEGylated Protein:

    • Remove excess, unreacted PEG reagent and byproducts using a desalting column or dialysis.

    • For higher purity, size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be employed to separate PEGylated protein from the unconjugated protein.[5][6]

Stage 2: Click Chemistry Conjugation of an Azide-Modified Molecule

This stage utilizes the propargyl group on the PEGylated protein for a highly specific click chemistry reaction with an azide-containing molecule.

Materials:

  • Propargyl-PEGylated protein

  • Azide-modified molecule of interest (e.g., fluorescent dye, biotin, drug molecule)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: PBS or Tris-buffered saline (TBS), pH 7.0-8.0

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-modified molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water) and sodium ascorbate (e.g., 300 mM in water).

    • Prepare a stock solution of THPTA (e.g., 100 mM in water).

  • Click Reaction Setup:

    • In a microcentrifuge tube, add the Propargyl-PEGylated protein to the Reaction Buffer.

    • Add the azide-modified molecule at a 5-20 fold molar excess over the protein.

    • Add THPTA to a final concentration of 1-5 mM. THPTA helps to stabilize the Cu(I) catalyst and protect the protein from oxidative damage.

    • Add CuSO4 to a final concentration of 0.2-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2-10 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light if using a light-sensitive azide molecule. The reaction is often complete within 30-60 minutes.[7]

  • Purification of the Final Bioconjugate:

    • Remove the copper catalyst, excess reagents, and byproducts using a desalting column or dialysis.

    • Further purification can be achieved using chromatography techniques such as SEC, IEX, or hydrophobic interaction chromatography (HIC), depending on the properties of the final conjugate.[5]

Data Presentation

The following tables provide a summary of typical reaction parameters. Note that these are starting points, and optimization is recommended for each specific protein and azide molecule.

Table 1: Quantitative Parameters for Amine Coupling of this compound

ParameterRecommended RangeNotes
Protein Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.
This compound:Protein Molar Ratio10:1 to 50:1Higher ratios increase the degree of PEGylation.
EDC:this compound Molar Ratio1.5:1 to 2:1Ensures efficient activation of the carboxylic acid.
NHS:this compound Molar Ratio1.5:1 to 2:1Creates a more stable amine-reactive intermediate.[4]
Activation pH6.0Balances activation efficiency and protein stability.[8]
Coupling pH7.2-7.5Optimal for the reaction with primary amines.[1]
Reaction Time2 hours at RT or overnight at 4°CLonger incubation at lower temperatures can be beneficial for sensitive proteins.
Quenching Agent Concentration10-50 mMEffectively stops the reaction.

Table 2: Quantitative Parameters for Click Chemistry Conjugation

ParameterRecommended RangeNotes
Azide Molecule:Protein Molar Ratio5:1 to 20:1Ensures complete reaction with the propargyl groups.
CuSO4 Concentration0.2-1 mMLower concentrations can be used with a stabilizing ligand.
Sodium Ascorbate Concentration2-10 mMActs as a reducing agent to generate Cu(I) in situ.
THPTA Concentration1-5 mMProtects the protein from copper-induced damage.
Reaction Time1-4 hours at RTReaction is typically fast and can be monitored for completion.

Characterization of the PEGylated Protein

It is crucial to characterize the product after each stage to ensure the success of the conjugation.

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after PEGylation. A shift in the protein band will be observed.

  • Mass Spectrometry (MS):

    • MALDI-TOF MS: Can be used to determine the molecular weight of the intact PEGylated protein and assess the degree of PEGylation (i.e., the number of PEG chains attached).

    • LC-MS/MS: After proteolytic digestion, this technique can be used to identify the specific sites of PEGylation on the protein.[9]

  • Chromatography:

    • Size-Exclusion Chromatography (SEC): Can be used to assess the purity of the PEGylated protein and detect any aggregation.

    • Reversed-Phase HPLC (RP-HPLC): Can separate different PEGylated species.

Visualizations

experimental_workflow cluster_stage1 Stage 1: Amine Coupling cluster_stage2 Stage 2: Click Chemistry Protein Target Protein Coupling Amine Coupling (pH 7.2-7.5, 2h RT) Protein->Coupling Propargyl_PEG_Acid This compound EDC_NHS EDC/NHS Activation (pH 6.0, 15-30 min) Propargyl_PEG_Acid->EDC_NHS EDC_NHS->Coupling Quenching1 Quenching Coupling->Quenching1 Purification1 Purification (SEC/Dialysis) Quenching1->Purification1 Propargyl_PEG_Protein Propargyl-PEGylated Protein Purification1->Propargyl_PEG_Protein Click_Reaction CuAAC Click Reaction (CuSO4, NaAsc, THPTA) Propargyl_PEG_Protein->Click_Reaction Azide_Molecule Azide-Modified Molecule Azide_Molecule->Click_Reaction Purification2 Purification (SEC/Dialysis) Click_Reaction->Purification2 Final_Conjugate Final Bioconjugate Purification2->Final_Conjugate signaling_pathway cluster_amine_coupling Amine Coupling Reaction cluster_click_chemistry Click Chemistry Reaction Propargyl_PEG_COOH Propargyl-PEG7-COOH Activated_PEG Propargyl-PEG7-NHS Ester Propargyl_PEG_COOH->Activated_PEG Activation EDC EDC EDC->Activated_PEG NHS NHS NHS->Activated_PEG Propargyl_PEG_Protein Propargyl-PEG-Protein Activated_PEG->Propargyl_PEG_Protein Coupling Protein_NH2 Protein-NH2 Protein_NH2->Propargyl_PEG_Protein Propargyl_PEG_Protein2 Propargyl-PEG-Protein Final_Conjugate Final Bioconjugate Propargyl_PEG_Protein2->Final_Conjugate Cycloaddition Azide_Molecule Azide-Molecule Azide_Molecule->Final_Conjugate Catalyst Cu(I) Catalyst Catalyst->Final_Conjugate

References

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG7-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for the covalent ligation of molecules. This reaction forms a stable triazole linkage between a terminal alkyne and an azide. Propargyl-PEG7-acid is a valuable bifunctional linker that incorporates a terminal alkyne for CuAAC reactions and a carboxylic acid for conjugation to amine-containing molecules, often through amide bond formation. The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.[1][2][3] These characteristics make this compound a key reagent in the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][4]

ADCs utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells, and CuAAC is a favored method for attaching the drug linker to the antibody.[1][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation via the ubiquitin-proteasome pathway.[1][5] The modular nature of CuAAC is particularly advantageous for the rapid synthesis and optimization of PROTACs.[5]

Reaction Mechanism and Workflow

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, selectively activates the terminal alkyne of this compound for cycloaddition with an azide-functionalized molecule. The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. To prevent oxidative damage to sensitive biomolecules, a copper-chelating ligand is often included.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Propargyl_PEG7_Acid This compound (Alkyne) Cu_Acetylide Copper(I) Acetylide Intermediate Propargyl_PEG7_Acid->Cu_Acetylide Reacts with Cu(I) Azide_Molecule Azide-containing Molecule Azide_Molecule->Cu_Acetylide Cycloaddition Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Sodium_Ascorbate Sodium Ascorbate Sodium_Ascorbate->Cu_I Cu_I->Cu_Acetylide Triazole_Product 1,4-Disubstituted Triazole Product Cu_Acetylide->Triazole_Product Triazole_Product->Cu_I Releases Catalyst

Figure 1: Simplified mechanism of the CuAAC reaction. (Within 100 characters)

A general workflow for bioconjugation using this compound involves the initial activation of the carboxylic acid group for conjugation to a biomolecule, followed by the CuAAC reaction with an azide-modified payload or targeting ligand.

Experimental_Workflow Start Start Activate_Acid Activate Carboxylic Acid of This compound (e.g., with EDC/NHS) Start->Activate_Acid Conjugate_Biomolecule Conjugate to Amine-containing Biomolecule (e.g., Antibody) Activate_Acid->Conjugate_Biomolecule Purify_Alkyne_Biomolecule Purify Alkyne-modified Biomolecule Conjugate_Biomolecule->Purify_Alkyne_Biomolecule Prepare_CuAAC_Mix Prepare CuAAC Reaction Mixture: - Alkyne-Biomolecule - Azide-Payload - CuSO4/Ligand - Sodium Ascorbate Purify_Alkyne_Biomolecule->Prepare_CuAAC_Mix Incubate Incubate at Room Temperature Prepare_CuAAC_Mix->Incubate Purify_Final_Conjugate Purify Final Conjugate (e.g., Chromatography, Dialysis) Incubate->Purify_Final_Conjugate Characterize Characterize Final Product (e.g., LC-MS, SDS-PAGE) Purify_Final_Conjugate->Characterize End End Characterize->End

Figure 2: General experimental workflow for bioconjugation. (Within 100 characters)

Application in PROTAC Synthesis and Mechanism of Action

PROTACs synthesized using this compound as part of the linker function by hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS). The PROTAC simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome.

PROTAC_Signaling_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC (with PEG7 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Figure 3: PROTAC-mediated protein degradation pathway. (Within 100 characters)

Quantitative Data

Alkyne LinkerAzide PartnerCu(II) Source (conc.)Ligand (conc.)Reducing Agent (conc.)Reaction TimeYieldReference
Propargyl-PEG5-acidAzide-modified PBDCuSO₄ (not specified)BTTAA (not specified)Sodium Ascorbate (not specified)4 h43%[4]
mPEG-AlkyneAzide-CoumarinCuI (0.5 molar ratio to alkyne)NoneNot applicable24 h82.3%[7]
Alkyne-derivatised α-amino acidAzide-derivatised α-amino acidCuSO₄ (not specified)TBTA (not specified)Sodium Ascorbate (not specified)18 h78%[6]
Propargyl AmineBenzyl AzideCuI (not specified)NoneNot applicableNot specifiedHigh[8]

Note: Reaction conditions and yields can vary significantly based on the specific substrates, solvent, temperature, and catalyst system used. Optimization is often required for each new conjugation.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol provides a general method for the copper-catalyzed cycloaddition of an azide-containing molecule to a biomolecule modified with this compound.

Materials:

  • Alkyne-modified biomolecule (e.g., antibody-Propargyl-PEG7) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-containing payload (e.g., drug, fluorophore)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in DMSO/water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction buffer (e.g., PBS)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing payload. The molar ratio should be optimized, but a starting point of 1:3 (biomolecule:payload) is common.

  • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.

  • Add the copper/ligand complex to the biomolecule/payload mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

  • Once the reaction is complete, quench it by adding EDTA to chelate the copper.

  • Purify the final conjugate using a suitable method to remove excess reagents and byproducts.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via CuAAC

This protocol outlines the steps for creating an ADC using this compound.

Part A: Modification of the Antibody with this compound

  • Activate the carboxylic acid of this compound using a standard coupling agent like EDC/NHS in an appropriate buffer (e.g., MES buffer, pH 6.0).

  • Add the activated this compound to the antibody solution in a suitable buffer (e.g., PBS, pH 7.4). The molar ratio of linker to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized.

  • Allow the reaction to proceed for 2-4 hours at room temperature or 4°C overnight.

  • Remove the excess linker and byproducts by dialysis or size-exclusion chromatography.

  • Characterize the alkyne-modified antibody to confirm the degree of labeling.

Part B: CuAAC Conjugation of the Azide-Payload

  • Follow the general CuAAC bioconjugation protocol described in Protocol 1, using the alkyne-modified antibody from Part A and the desired azide-containing cytotoxic payload.

  • After purification, characterize the final ADC for DAR, purity, and aggregation using techniques such as HIC-HPLC, SEC, and LC-MS.

Conclusion

This compound is a versatile and powerful tool for the synthesis of complex biomolecules through Copper-Catalyzed Azide-Alkyne Cycloaddition. Its application in the construction of ADCs and PROTACs highlights the importance of click chemistry in modern drug discovery and development. The protocols and data presented here provide a foundation for researchers to apply this technology in their own work, with the understanding that optimization of reaction conditions is crucial for achieving high yields and desired product characteristics.

References

Application Notes and Protocols: Utilizing Propargyl-PEG7-acid in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propargyl-PEG7-acid in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.

This compound is a versatile polyethylene glycol (PEG)-based linker that has gained prominence in PROTAC synthesis. Its structure incorporates a propargyl group (an alkyne), a seven-unit PEG chain, and a terminal carboxylic acid. This combination of features offers several advantages for PROTAC development:

  • Facilitates "Click Chemistry": The terminal alkyne group enables highly efficient and specific conjugation to an azide-modified ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This modular approach simplifies the synthesis of PROTAC libraries with diverse ligands.

  • Enhances Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the resulting PROTAC, which is often a challenge for these relatively large molecules.

  • Provides Optimal Spacing and Flexibility: The length of the PEG7 linker provides a significant spatial separation between the two ligands, which is often necessary to allow for the productive formation of the ternary complex without steric hindrance. The flexibility of the PEG chain can also facilitate the adoption of a favorable conformation for ternary complex assembly.

  • Offers a Reactive Handle: The carboxylic acid terminus provides a convenient attachment point for one of the ligands through standard amide bond formation.

This document provides detailed application notes and protocols for the effective use of this compound in the development of novel PROTACs.

Principle of PROTAC Action and the Role of the Linker

The mechanism of action of a PROTAC involves several key steps, ultimately leading to the degradation of the target protein. The linker, such as this compound, plays a pivotal role in this process.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex binds to PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex mediates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds to Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome targeted to Degradation Degraded POI (Peptides) Proteasome->Degradation results in

Figure 1. Mechanism of PROTAC-mediated protein degradation.

The this compound linker is crucial for connecting the POI-binding and E3 ligase-binding moieties. Its length and flexibility are critical for enabling the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

Experimental Protocols

This section provides detailed protocols for the synthesis of a PROTAC using this compound and for the subsequent biological evaluation of its activity.

PROTAC Synthesis via Click Chemistry

This protocol describes a general two-step synthesis of a PROTAC using this compound. It involves an initial amide coupling of the linker to one ligand, followed by a CuAAC "click" reaction to attach the second, azide-modified ligand.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start Start Amide_Coupling Step 1: Amide Coupling (Ligand 1 + this compound) Start->Amide_Coupling Purification_1 Purification of Intermediate Amide_Coupling->Purification_1 Click_Reaction Step 2: CuAAC Click Reaction (Intermediate + Azide-Ligand 2) Purification_1->Click_Reaction Purification_2 Final Purification of PROTAC Click_Reaction->Purification_2 Characterization Characterization (LC-MS, NMR) Purification_2->Characterization End Final PROTAC Characterization->End

Figure 2. General workflow for PROTAC synthesis using this compound.

Materials:

  • Ligand 1 with a free amine or alcohol group

  • This compound

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Organic solvent (e.g., DMF, DCM)

  • Azide-modified Ligand 2

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (optional, as a copper ligand)

  • Solvents for reaction and purification (e.g., DMSO, water, acetonitrile)

  • Purification system (e.g., HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Protocol:

Step 1: Amide Coupling

  • Dissolve Ligand 1 (1.0 eq) and this compound (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF).

  • Add the coupling reagents (e.g., HATU (1.2 eq) and DIPEA (2.0 eq)).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography or preparative HPLC to obtain the alkyne-functionalized intermediate.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-modified Ligand 2 (1.1 eq) in a mixture of solvents (e.g., DMSO/water or t-BuOH/water).

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.5 eq) in water.

  • Add the copper/ascorbate solution to the reaction mixture. If using, pre-mix CuSO4 with TBTA before adding the sodium ascorbate.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product.

  • Purify the final PROTAC compound by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Western Blotting for Protein Degradation

This protocol is used to determine the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cells expressing the target protein

  • Synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop it using a chemiluminescent substrate.

  • Image the blot and quantify the band intensities. Normalize the target protein band intensity to the loading control.

  • The half-maximal degradation concentration (DC50) can be calculated from the dose-response curve.

Cell Viability Assay

This assay determines the effect of the PROTAC on cell proliferation and viability.

Materials:

  • Cells of interest

  • Synthesized PROTAC

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader (spectrophotometer or luminometer)

Protocol (using CellTiter-Glo):

  • Seed cells in a 96-well white-walled plate.

  • Treat the cells with a serial dilution of the PROTAC.

  • Incubate for the desired period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Data Presentation

The following tables present representative data for a hypothetical PROTAC synthesized using a Propargyl-PEG linker. It is important to note that the optimal linker length and composition are highly dependent on the specific target protein and E3 ligase, and thus, these values should be considered as illustrative examples.

Table 1: Biological Activity of a Representative PEG-based PROTAC

CompoundTarget ProteinE3 Ligase LigandDC50 (nM)IC50 (nM)
PROTAC-PEG7 Protein XLigand Y25150
Reference Inhibitor Protein XN/A>10,00050

Table 2: Ternary Complex Formation and Binding Affinities

CompoundBinding Affinity to Protein X (Kd, nM)Binding Affinity to E3 Ligase (Kd, nM)Ternary Complex Cooperativity (α)
PROTAC-PEG7 1002505

Note: Cooperativity (α) > 1 indicates positive cooperativity in ternary complex formation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate common signaling pathways targeted by PROTACs and a general workflow for PROTAC development and evaluation.

Androgen_Receptor_Signaling cluster_AR_pathway Androgen Receptor Signaling Pathway Androgen Androgen AR Androgen Receptor (AR) Androgen->AR binds to AR_Dimer AR Dimerization & Nuclear Translocation AR->AR_Dimer ARE Androgen Response Element (ARE) in DNA AR_Dimer->ARE Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Cell_Growth Prostate Cancer Cell Growth & Survival Gene_Transcription->Cell_Growth PROTAC_AR AR-targeting PROTAC PROTAC_AR->AR induces degradation of

Figure 3. Simplified Androgen Receptor (AR) signaling pathway and the point of intervention for an AR-targeting PROTAC.

PROTAC_Development_Workflow cluster_dev_workflow PROTAC Development and Evaluation Workflow Design PROTAC Design (Ligand & Linker Selection) Synthesis Synthesis (e.g., using this compound) Design->Synthesis Biochemical_Assays Biochemical Assays (Binding, Ternary Complex) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Viability) Biochemical_Assays->Cellular_Assays In_Vivo_Studies In Vivo Studies (PK/PD, Efficacy) Cellular_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization iterative optimization In_Vivo_Studies->Lead_Optimization

Figure 4. A generalized workflow for the development and evaluation of a PROTAC.

Conclusion

This compound is a highly valuable and versatile linker for the development of PROTACs. Its properties facilitate a modular and efficient synthesis approach while potentially improving the drug-like characteristics of the final PROTAC molecule. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their targeted protein degradation research and drug discovery efforts. Successful PROTAC development relies on the careful selection of ligands and the empirical optimization of the linker to achieve potent and selective degradation of the target protein.

Application Notes and Protocols: Site-Specific Protein Modification with Propargyl-PEG7-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in modern drug development and proteomics, enabling the precise attachment of payloads, imaging agents, or other functional molecules to a protein of interest. Propargyl-PEG7-acid is a versatile bifunctional linker that facilitates this specificity through "click chemistry." This hydrophilic linker, featuring a terminal alkyne group and a carboxylic acid, allows for covalent conjugation to proteins with minimal impact on their native structure and function. The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting bioconjugate.

These application notes provide an overview of the use of this compound in two key areas: the synthesis of Antibody-Drug Conjugates (ADCs) and the generation of Proteolysis Targeting Chimeras (PROTACs). Detailed protocols and representative data are included to guide researchers in applying this technology.

Key Applications

  • Antibody-Drug Conjugate (ADC) Synthesis: this compound can be used to link a cytotoxic drug to a monoclonal antibody (mAb). By incorporating an azide-bearing unnatural amino acid into the antibody, the propargyl group of the linker can be specifically "clicked" onto the mAb, ensuring a homogenous drug-to-antibody ratio (DAR).

  • Proteolysis Targeting Chimera (PROTAC) Development: In PROTAC synthesis, this compound can serve as the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand. The alkyne group provides a convenient handle for click chemistry-mediated ligation to an azide-functionalized ligand.[1][2]

Data Presentation

Table 1: Representative Reaction Parameters for Site-Specific Antibody-Drug Conjugation
ParameterConditionResultReference
Antibody Concentration 1-5 mg/mLHigh conjugation efficiencyGeneral Protocol
Propargyl-PEG7-Drug Molar Excess 5-20 equivalentsHigh DAR achieved[3]
Copper (II) Sulfate Concentration 1 mMEfficient catalysis[4]
Reducing Agent (Sodium Ascorbate) 5 mMMaintains Cu(I) state[4]
Ligand (e.g., THPTA) 5 mMProtects protein from copper damage[4]
Reaction Time 1-4 hours>90% conversion[4]
Reaction Temperature Room Temperature (20-25°C)Optimal for protein stabilityGeneral Protocol
Achieved Drug-to-Antibody Ratio (DAR) 2.0 - 4.0Homogenous product[5][6][7]
Conjugation Efficiency >95%Based on LC-MS analysis[5][8]
Table 2: Characterization of a Representative PROTAC Synthesized with a Propargyl-PEG Linker
Characterization MethodParameter MeasuredTypical ResultReference
LC-MS Molecular WeightConfirms successful conjugation[9]
NMR Spectroscopy Structure ConfirmationVerifies linker and ligand integrity[9]
Cell-based Degradation Assay (e.g., Western Blot) Target Protein Degradation (DC50)Nanomolar to low micromolar range[9]
Ternary Complex Formation Assay (e.g., SPR, FRET) Binding Affinity (KD)Demonstrates cooperative binding[9]
Cell Permeability Assay Intracellular ConcentrationSufficient for target engagement[2]

Experimental Protocols

Protocol 1: Site-Specific Antibody-Drug Conjugation via Unnatural Amino Acid Incorporation and Click Chemistry

This protocol describes the conjugation of a cytotoxic drug to an antibody containing a site-specifically incorporated azide-bearing unnatural amino acid, such as p-azidomethyl-L-phenylalanine (pAzF).

Materials:

  • Antibody with incorporated pAzF (in PBS, pH 7.4)

  • This compound

  • Cytotoxic drug with a primary amine for amide bond formation

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Copper (II) Sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • PD-10 desalting columns

  • Reaction buffer: 100 mM Tris-HCl, pH 8.0

Procedure:

Part A: Synthesis of Propargyl-PEG7-Drug Conjugate

  • Activate the carboxylic acid of this compound by reacting it with DCC and NHS in anhydrous DMF to form an NHS ester.

  • React the Propargyl-PEG7-NHS ester with the amine-containing cytotoxic drug in DMF.

  • Purify the Propargyl-PEG7-Drug conjugate by HPLC.

  • Confirm the identity and purity of the product by LC-MS.

Part B: Click Chemistry Conjugation to the Antibody

  • Prepare a stock solution of the Propargyl-PEG7-Drug conjugate in DMSO.

  • Prepare stock solutions of CuSO4, Sodium Ascorbate, and THPTA in water.

  • In a reaction tube, add the azide-containing antibody to the reaction buffer.

  • Add the Propargyl-PEG7-Drug conjugate to the antibody solution at a 10-fold molar excess.

  • Premix the CuSO4 and THPTA solutions, then add to the reaction mixture to a final concentration of 1 mM CuSO4 and 5 mM THPTA.

  • Initiate the reaction by adding Sodium Ascorbate to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 2 hours with gentle mixing.

  • Purify the resulting ADC using a PD-10 desalting column to remove excess reagents.

  • Analyze the ADC by SDS-PAGE and LC-MS to confirm conjugation and determine the drug-to-antibody ratio.[5][8]

ADC_Conjugation_Workflow cluster_drug_linker Part A: Drug-Linker Synthesis cluster_conjugation Part B: Click Chemistry cluster_analysis Characterization Propargyl_PEG7 This compound NHS_Ester Propargyl-PEG7-NHS ester Propargyl_PEG7->NHS_Ester DCC, NHS Drug_Linker Propargyl-PEG7-Drug NHS_Ester->Drug_Linker Drug Amine-containing Drug Drug->Drug_Linker Reaction_Mix Reaction Mixture Drug_Linker->Reaction_Mix Azide_Ab Azide-Antibody Azide_Ab->Reaction_Mix ADC Antibody-Drug Conjugate Reaction_Mix->ADC CuSO4, NaAsc, THPTA Purification Purification (PD-10) ADC->Purification Analysis Analysis (SDS-PAGE, LC-MS) Purification->Analysis

Workflow for ADC Synthesis.
Protocol 2: Synthesis of a PROTAC using this compound and Click Chemistry

This protocol outlines the synthesis of a PROTAC by linking a target protein binder (containing an azide) to an E3 ligase ligand (containing a primary amine for amide coupling).

Materials:

  • Target protein binder with an azide functional group

  • E3 ligase ligand with a primary amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Copper (II) Sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • HPLC for purification

Procedure:

Part A: Synthesis of E3 Ligand-Linker Intermediate

  • Dissolve the E3 ligase ligand and this compound in anhydrous DMF.

  • Add HATU and DIPEA to the solution to facilitate the amide bond formation between the carboxylic acid of the linker and the amine of the E3 ligase ligand.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the E3 ligand-linker intermediate by HPLC.

Part B: Click Chemistry to Form the PROTAC

  • Dissolve the purified E3 ligand-linker intermediate and the azide-containing target protein binder in a mixture of t-butanol and water.

  • Prepare stock solutions of CuSO4, Sodium Ascorbate, and THPTA in water.

  • Add the premixed CuSO4 and THPTA solution to the reaction mixture.

  • Initiate the click reaction by adding Sodium Ascorbate.

  • Stir the reaction at room temperature for 2 hours.

  • Purify the final PROTAC molecule by HPLC.

  • Characterize the PROTAC by LC-MS and NMR to confirm its identity and purity.

PROTAC_Synthesis_Workflow cluster_linker_synthesis Part A: Linker-Ligand Synthesis cluster_protac_formation Part B: PROTAC Formation cluster_analysis Characterization Propargyl_PEG7 This compound Linker_E3 Linker-E3 Ligand Conjugate Propargyl_PEG7->Linker_E3 HATU, DIPEA E3_Ligand E3 Ligase Ligand (Amine) E3_Ligand->Linker_E3 PROTAC_Reaction Click Reaction Linker_E3->PROTAC_Reaction Target_Binder Target Binder (Azide) Target_Binder->PROTAC_Reaction PROTAC Final PROTAC Molecule PROTAC_Reaction->PROTAC CuSO4, NaAsc, THPTA Purification Purification (HPLC) PROTAC->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis

Workflow for PROTAC Synthesis.

Signaling Pathway and Mechanism of Action

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_system Cellular Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

PROTAC Mechanism of Action.

Conclusion

This compound is a valuable tool for the site-specific modification of proteins. Its application in the development of ADCs and PROTACs, facilitated by the robust and specific nature of click chemistry, allows for the creation of homogenous and potent therapeutic candidates. The protocols and data presented here provide a foundation for researchers to utilize this versatile linker in their own drug discovery and development efforts.

References

Application Notes and Protocols for Bioconjugation Using Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the use of heterobifunctional linkers in bioconjugation. This powerful technique enables the specific and controlled covalent linkage of two different biomolecules, a critical process in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and other advanced biotherapeutics.[1][2][3][4][5]

Introduction to Heterobifunctional Linkers

Heterobifunctional linkers are chemical reagents that possess two different reactive groups, allowing for the sequential and selective conjugation of two distinct molecules.[3][4] This approach minimizes the formation of unwanted homodimers or polymers, a common issue with homobifunctional linkers.[3] The most prevalent heterobifunctional linkers utilize an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, and a sulfhydryl-reactive group, like a maleimide or a pyridyl disulfide.[3][6][7][8]

Primary amines, found on the N-terminus of proteins and the side chain of lysine residues, are abundant and readily accessible on the surface of most proteins.[9] Sulfhydryl groups, present in the side chain of cysteine residues, are less common, offering a more selective target for conjugation.[6] The number of available sulfhydryl groups can be controlled by reducing existing disulfide bonds or by introducing them using specific reagents.[6][10]

This controlled, two-step conjugation strategy is fundamental in various applications, including:

  • Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[1][5]

  • Immunoassays: Conjugating enzymes or fluorescent labels to antibodies for detection.[11]

  • Protein-Protein Interaction Studies: Creating specific protein conjugates to investigate cellular pathways.[4][7]

  • Immobilization of Biomolecules: Attaching proteins or peptides to surfaces for biosensors and affinity chromatography.[4][7]

Commonly Used Heterobifunctional Linkers

This section details the properties and reaction chemistry of two widely used classes of heterobifunctional linkers: NHS-ester/maleimide and NHS-ester/pyridyl disulfide.

NHS-Ester/Maleimide Linkers (e.g., SMCC, Sulfo-SMCC)

Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its water-soluble analog, Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC), are popular crosslinkers that connect amine- and sulfhydryl-containing molecules.[11] The NHS ester reacts with primary amines at a pH of 7.0-9.0 to form a stable amide bond.[7][11] The maleimide group specifically reacts with sulfhydryl groups at a pH of 6.5-7.5, forming a stable, non-cleavable thioether bond.[6][11]

SMCC_Reaction cluster_amine_reaction Step 1: Amine Reaction cluster_sulfhydryl_reaction Step 2: Sulfhydryl Reaction Protein_NH2 Protein 1 (with Primary Amine) SMCC SMCC Linker (NHS-Ester) Activated_Protein Maleimide-Activated Protein 1 Protein_SH Protein 2 (with Sulfhydryl) Conjugate Stable Bioconjugate (Thioether Bond)

NHS-Ester/Pyridyl Disulfide Linkers (e.g., SPDP)

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a heterobifunctional crosslinker that reacts with primary amines via its NHS ester and with sulfhydryl groups through its pyridyl disulfide group.[12][13] The reaction with a thiol results in the formation of a disulfide bond, which is cleavable by reducing agents like dithiothreitol (DTT).[12][14] A key feature of the SPDP reaction is the release of pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the extent of the sulfhydryl reaction.[12][15]

SPDP_Reaction cluster_amine_reaction_spdp Step 1: Amine Reaction cluster_sulfhydryl_reaction_spdp Step 2: Sulfhydryl Reaction Protein1_NH2 Protein 1 (with Primary Amine) SPDP SPDP Linker (NHS-Ester) Activated_Protein1 Pyridyl Disulfide- Activated Protein 1 Protein2_SH Protein 2 (with Sulfhydryl) Conjugate_SPDP Cleavable Bioconjugate (Disulfide Bond) Byproduct Pyridine-2-thione (Monitor at 343 nm)

Quantitative Data for Common Heterobifunctional Linkers

The following table summarizes key quantitative data for SMCC, Sulfo-SMCC, and SPDP to aid in experimental design.

FeatureSMCCSulfo-SMCCSPDP
Reactive Groups NHS-ester, MaleimideNHS-ester, MaleimideNHS-ester, Pyridyl disulfide
Target Functional Groups Primary Amines, SulfhydrylsPrimary Amines, SulfhydrylsPrimary Amines, Sulfhydryls
Molecular Weight 334.32 g/mol [16]436.37 g/mol [17]312.36 g/mol [13]
Spacer Arm Length 8.3 Å[16][17]8.3 Å[17]6.8 Å[13]
Solubility Soluble in organic solvents (DMSO, DMF)[16]Water-soluble[11][17]Soluble in organic solvents (DMSO, DMF)[12][13]
Cleavability Non-cleavableNon-cleavableCleavable (with reducing agents)[12]
Amine Reaction pH 7.0 - 9.0[11]7.0 - 7.5[17]7.2 - 8.0[13]
Sulfhydryl Reaction pH 6.5 - 7.5[6][11]6.5 - 7.5[11]7.0 - 8.0[15]

Experimental Protocols

The following are generalized protocols for a two-step conjugation using SMCC/Sulfo-SMCC and SPDP. Note: These protocols should be optimized for each specific application.

Protocol 1: Two-Step Conjugation Using SMCC or Sulfo-SMCC

This protocol describes the conjugation of an amine-containing protein (Protein 1) to a sulfhydryl-containing protein (Protein 2).

Materials:

  • Amine-containing protein (Protein 1)

  • Sulfhydryl-containing protein (Protein 2)

  • SMCC or Sulfo-SMCC crosslinker[16][17]

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (avoid amine-containing buffers like Tris or glycine)[16][17]

  • Organic Solvent (for SMCC): Anhydrous DMSO or DMF[16]

  • Desalting columns[16]

Procedure:

Step 1: Maleimide-Activation of Protein 1

  • Prepare Protein 1: Dissolve Protein 1 in Conjugation Buffer.

  • Prepare Crosslinker Solution:

    • For SMCC: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration (e.g., 50 mM).[16]

    • For Sulfo-SMCC: Immediately before use, dissolve Sulfo-SMCC in water or Conjugation Buffer to a stock concentration (e.g., 10 mg/mL).[17]

  • Reaction: Add a 10- to 50-fold molar excess of the crosslinker solution to the Protein 1 solution.[17][18] The optimal molar excess depends on the protein concentration and should be determined empirically.[18]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[18][19]

  • Removal of Excess Crosslinker: Remove non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer.[11][16] The resulting product is maleimide-activated Protein 1.

SMCC_Protocol_Workflow start Start prep_protein1 Prepare Amine-Containing Protein 1 in Buffer start->prep_protein1 react Add Molar Excess of Linker to Protein 1 prep_protein1->react prep_linker Prepare SMCC/Sulfo-SMCC Stock Solution prep_linker->react incubate Incubate: RT for 30-60 min or 4°C for 2-4 hours react->incubate desalt Remove Excess Linker (Desalting Column) incubate->desalt activated_protein Maleimide-Activated Protein 1 desalt->activated_protein conjugate Combine Activated Protein 1 and Protein 2 activated_protein->conjugate prep_protein2 Prepare Sulfhydryl-Containing Protein 2 prep_protein2->conjugate incubate2 Incubate: RT for 30 min - 2 hours or 4°C for 2 hours conjugate->incubate2 stop_reaction Optional: Quench with Excess Cysteine incubate2->stop_reaction final_product Final Bioconjugate incubate2->final_product stop_reaction->final_product

Step 2: Conjugation of Maleimide-Activated Protein 1 to Protein 2

  • Prepare Protein 2: If necessary, reduce disulfide bonds in Protein 2 to generate free sulfhydryls using a reducing agent like TCEP. Remove the reducing agent before proceeding. Thiol-containing compounds like DTT must be removed as they will compete with the maleimide reaction.[6]

  • Conjugation Reaction: Combine the maleimide-activated Protein 1 with Protein 2 in a desired molar ratio.

  • Incubation: Incubate the mixture for 30 minutes to 2 hours at room temperature or for 2 hours at 4°C.[11][16]

  • Quenching (Optional): The reaction can be stopped by adding a compound with a free sulfhydryl group, such as cysteine, to quench any unreacted maleimide groups.[11]

Protocol 2: Two-Step Conjugation Using SPDP

This protocol describes the conjugation of an amine-containing protein (Protein 1) to a sulfhydryl-containing protein (Protein 2) using a cleavable disulfide linkage.

Materials:

  • Amine-containing protein (Protein 1)

  • Sulfhydryl-containing protein (Protein 2)

  • SPDP crosslinker[13]

  • Conjugation Buffer: 100 mM Sodium Phosphate, pH 7.2-8.0, 1 mM EDTA[13]

  • Organic Solvent: Anhydrous DMSO or DMF[13]

  • Desalting columns[13]

  • (Optional) DTT for cleaving the disulfide bond.[13]

Procedure:

Step 1: Pyridyl Disulfide-Activation of Protein 1

  • Prepare Protein 1: Dissolve Protein 1 (at 1-5 mg/mL) in Conjugation Buffer.[13]

  • Prepare SPDP Solution: Dissolve SPDP in DMSO or DMF to a stock concentration of 25 mM.[13]

  • Reaction: Add the SPDP stock solution to the Protein 1 solution (e.g., 20 µL of 25 mM SPDP per 1 mL of protein solution).[13]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.[13]

  • Removal of Excess SPDP: Remove unreacted SPDP using a desalting column equilibrated with Conjugation Buffer.[12][13] The product is pyridyl disulfide-activated Protein 1.

Step 2: Conjugation to Protein 2 and Monitoring

  • Prepare Protein 2: Dissolve Protein 2 in Conjugation Buffer.

  • Conjugation Reaction: Add the sulfhydryl-containing Protein 2 to the activated Protein 1.

  • Incubation: Allow the reaction to proceed for 8 to 16 hours at room temperature.[13][15]

  • Monitoring (Optional): The progress of the conjugation can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[12]

  • Cleavage (Optional): The resulting disulfide bond in the conjugate can be cleaved by incubating with 50 mM DTT for 90-120 minutes at room temperature.[13]

SPDP_Protocol_Workflow start_spdp Start prep_protein1_spdp Prepare Amine-Containing Protein 1 in Buffer start_spdp->prep_protein1_spdp react_spdp Add SPDP Solution to Protein 1 prep_protein1_spdp->react_spdp prep_spdp Prepare SPDP Stock Solution prep_spdp->react_spdp incubate_spdp Incubate: RT for 30-60 min react_spdp->incubate_spdp desalt_spdp Remove Excess SPDP (Desalting Column) incubate_spdp->desalt_spdp activated_protein_spdp Pyridyl Disulfide-Activated Protein 1 desalt_spdp->activated_protein_spdp conjugate_spdp Combine Activated Protein 1 and Protein 2 activated_protein_spdp->conjugate_spdp prep_protein2_spdp Prepare Sulfhydryl-Containing Protein 2 prep_protein2_spdp->conjugate_spdp incubate2_spdp Incubate: RT for 8-16 hours conjugate_spdp->incubate2_spdp monitor_spdp Optional: Monitor Reaction (Absorbance at 343 nm) incubate2_spdp->monitor_spdp final_product_spdp Final Bioconjugate incubate2_spdp->final_product_spdp monitor_spdp->final_product_spdp cleave_spdp Optional: Cleave Disulfide Bond (with DTT) final_product_spdp->cleave_spdp

Conclusion

Heterobifunctional linkers are indispensable tools in modern bioconjugation, providing a controlled and efficient means to create complex biomolecular structures. The choice of linker depends on the specific application, with considerations for solubility, spacer arm length, and the desired stability of the final linkage. The protocols provided herein serve as a starting point for developing robust and reproducible bioconjugation strategies in research and drug development.

References

Application Notes: Peptide Functionalization using Propargyl-PEG7-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-acid is a heterobifunctional linker designed for the versatile modification and bioconjugation of peptides, proteins, and other amine-containing biomolecules. This reagent features a carboxylic acid group for stable amide bond formation and a terminal propargyl group (alkyne) for subsequent conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[1][2][3]

The integrated polyethylene glycol (PEG) spacer, consisting of seven ethylene glycol units, imparts significant advantages to the target peptide. PEGylation is a well-established strategy to enhance the pharmacological properties of peptide-based drugs.[4][5] Key benefits include:

  • Improved Solubility: The hydrophilic PEG chain enhances the solubility of hydrophobic peptides in aqueous media.[6][7]

  • Enhanced Stability: The PEG moiety can shield the peptide from proteolytic degradation, increasing its stability and in vivo half-life.[5][7]

  • Reduced Immunogenicity: PEGylation can mask antigenic sites on a peptide, reducing its potential to elicit an immune response.[4]

  • Versatile Conjugation: The terminal alkyne group provides a bioorthogonal handle for covalently linking the peptide to a wide array of molecules, such as fluorescent dyes, imaging agents, cytotoxic drugs, or other biomolecules functionalized with an azide group.[2]

These application notes provide detailed protocols for the two-stage functionalization of peptides using this compound: (1) initial conjugation to the peptide via amide bond formation and (2) subsequent bioconjugation using click chemistry.

Reagent Specifications

Quantitative data and chemical properties of this compound are summarized below. Purity levels are typically high, ensuring reproducibility in conjugation reactions.

PropertyValueReference(s)
CAS Number 2093154-00-6[1][3]
Molecular Formula C₁₈H₃₂O₉[3]
Molecular Weight ~392.5 g/mol [2]
Purity ≥95-98%[2]
Functional Groups Carboxylic Acid (-COOH), Propargyl (-C≡CH)[1]
Storage Store desiccated at -20°C[3][8]

Experimental Workflows and Signaling Pathways

The functionalization process is a sequential, two-step procedure. First, the carboxylic acid of this compound is activated and reacted with a primary amine on the peptide. Second, the newly introduced alkyne handle is used for the click reaction.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry (CuAAC) Peptide Peptide (with -NH2 group) PegPeptide Propargyl-PEG7-Peptide (Alkyne-functionalized) Peptide->PegPeptide Stable Amide Bond Linker This compound (-COOH) Activator EDC / NHS Linker->Activator Activation Activator->PegPeptide Catalyst Cu(I) Catalyst (e.g., CuSO4/Ascorbate) PegPeptide->Catalyst AzideMolecule Azide-modified Molecule (e.g., Dye, Drug, Biotin) FinalConjugate Final Peptide Conjugate AzideMolecule->FinalConjugate Stable Triazole Linkage Catalyst->FinalConjugate G cluster_reaction CuAAC Reaction cluster_catalyst Catalyst R1_Alkyne R1-C≡CH Plus + N3_R2 N3-R2 Arrow Catalyst_label Cu(I) Ascorbate Triazole

References

Application Notes and Protocols for Click Chemistry Reactions with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for performing click chemistry reactions utilizing polyethylene glycol (PEG) linkers. The focus is on two of the most prevalent click reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These powerful bioconjugation techniques are widely employed in drug development, materials science, and various biomedical research fields for their high efficiency, specificity, and biocompatibility.[1][2][3]

Introduction to Click Chemistry with PEG Linkers

Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for creating complex molecular architectures.[1][2] The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable triazole ring is the cornerstone of click chemistry.[1] Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that, when used as a linker, can improve the solubility, stability, and pharmacokinetic properties of conjugated molecules, such as drugs, peptides, or proteins.[2][4][5] The combination of click chemistry with PEG linkers offers a robust strategy for the synthesis of advanced bioconjugates and drug delivery systems.[1][4][5]

There are two primary strategies for azide-alkyne click chemistry:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to achieve high reaction rates and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[6][7] It is a highly efficient and versatile method suitable for a wide range of applications.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that employs strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides.[8][9][] The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications involving living cells and in vivo studies.[8][]

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for CuAAC and SPAAC reactions involving PEG linkers. These values can serve as a starting point for reaction optimization.

Table 1: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers - Reaction Parameters

ParameterTypical Range/ValueNotesReference
Reactants Azide-PEG, Alkyne-functionalized molecule (or vice versa)Molar ratio of azide to alkyne is typically 1:1 to 1.5:1.[11]
Copper Source CuSO₄·5H₂O, CuBrCuSO₄ is often used with a reducing agent to generate Cu(I) in situ.[6][12][6][12]
Reducing Agent Sodium AscorbateUsed in excess to maintain copper in the +1 oxidation state.[12][13][12][13]
Ligand TBTA, THPTA, BPhen, 2,2'-bipyridineLigands stabilize the Cu(I) ion, prevent oxidation, and can accelerate the reaction.[12][13][14][12][13][14]
Solvent DMSO, DMF, t-BuOH/H₂O, scCO₂Co-solvents are often necessary to dissolve all reaction components.[6][14][15][6][14][15]
Temperature Room Temperature to 50°CReactions are often performed at room temperature, but gentle heating can increase the rate.[14][14]
Reaction Time 30 minutes to 48 hoursReaction completion is typically monitored by TLC, LC-MS, or NMR.[6][16]
Yield 40% to >95%Yields are highly dependent on the specific substrates and reaction conditions.[6][15]

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEG Linkers - Reaction Parameters

ParameterTypical Range/ValueNotesReference
Reactants Azide-PEG, Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)Molar ratio of azide to cyclooctyne is often 1.5:1.[11]
Solvent PBS (pH 7.3), DMSO, DMFThe choice of solvent depends on the solubility of the reactants.[11]
Temperature 4°C to 37°CReactions are typically performed at or below physiological temperatures.[11][11]
Reaction Time 2 to 48 hoursReaction times can be longer than CuAAC, depending on the specific cyclooctyne used.[11][11]
Yield Generally highSPAAC reactions are known for their high efficiency and clean conversion.[9][17]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point for the CuAAC reaction. Optimization of reactant concentrations, catalyst loading, ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Azide-functionalized PEG

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

  • Deionized water

  • Nitrogen or Argon gas (optional, for deoxygenation)

Procedure:

  • Reactant Preparation: Dissolve the azide-functionalized PEG and the alkyne-functionalized molecule in the chosen solvent system. If using aqueous buffers, ensure all components are soluble.

  • Catalyst and Ligand Premix: In a separate vial, prepare a stock solution of the copper catalyst and the ligand. For example, dissolve CuSO₄·5H₂O and TBTA in a suitable solvent. The ligand-to-copper ratio is typically 2:1 to 5:1.[12]

  • Reaction Setup: To the solution of the azide and alkyne, add the copper/ligand premix.

  • Initiation: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. The final concentration of sodium ascorbate is typically around 5 mM.[12]

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until completion.

  • Work-up and Purification: Once the reaction is complete, the product can be purified. Common purification methods include precipitation, dialysis (for high molecular weight PEGs), or column chromatography.[6]

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for copper-free click chemistry using a strained cyclooctyne.

Materials:

  • Azide-functionalized PEG

  • Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.3, DMSO)

Procedure:

  • Reactant Preparation: Dissolve the azide-functionalized PEG and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.

  • Reaction Setup: Mix the solutions of the azide and cyclooctyne. To maximize reaction efficiency, it is recommended to keep the concentrations of the reactants as high as possible.[11] A 1.5-fold molar excess of the azide-labeled molecule is often used.[11]

  • Incubation: Incubate the reaction mixture at the desired temperature (e.g., 37°C or 4°C).[11]

  • Reaction Monitoring: The reaction can be monitored over time using appropriate analytical methods. Reaction times can range from 2 to 48 hours.[11]

  • Purification (if necessary): In many cases, especially for bioconjugation, the reaction is clean enough that no further purification is required before the next step.[11] If purification is needed, methods like size-exclusion chromatography or dialysis can be employed.

Visualizations

The following diagrams illustrate the general workflows for CuAAC and SPAAC reactions.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azide_PEG Azide-PEG Reaction_Vessel Reaction Mixture Azide_PEG->Reaction_Vessel Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Reaction_Vessel Copper_Source Cu(II) Source (e.g., CuSO4) Copper_Source->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., Na-Ascorbate) Reducing_Agent->Reaction_Vessel Ligand Ligand (e.g., TBTA) Ligand->Reaction_Vessel Purification Purification Reaction_Vessel->Purification Product PEG-Conjugate Purification->Product

Caption: Workflow for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactants Azide_PEG Azide-PEG Reaction_Mixture Reaction Mixture (Copper-Free) Azide_PEG->Reaction_Mixture Cyclooctyne_Molecule Cyclooctyne-Molecule (e.g., DBCO) Cyclooctyne_Molecule->Reaction_Mixture Incubation Incubation (e.g., 37°C) Reaction_Mixture->Incubation Product PEG-Conjugate Incubation->Product

References

Characterization of Propargyl-PEG7-acid Conjugates by NMR and HPLC: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-acid is a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. The molecule features a terminal propargyl group, amenable to click chemistry reactions, and a carboxylic acid for conjugation to amine-containing molecules. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility. Accurate characterization of this linker is critical to ensure purity, identity, and performance in its downstream applications. This document provides detailed protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name 4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid[1]
Molecular Formula C18H32O9[2][3]
Molecular Weight 392.45 g/mol [2][3]
Purity (Typical) >96%[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are utilized to ensure the presence of the key functional groups and the integrity of the PEG spacer.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Solvent: CDCl₃

    • Temperature: 25°C

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Solvent: CDCl₃

    • Temperature: 25°C

    • Pulse Program: Standard proton-decoupled

    • Number of Scans: 1024 or more, depending on concentration.

Data Interpretation and Representative Chemical Shifts

The following tables summarize the expected chemical shifts for this compound. Actual shifts may vary slightly depending on the solvent and concentration.

Table 1: Representative ¹H NMR Chemical Shifts

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
HC≡C-~2.4Triplet1H
-CH₂-C≡CH~4.2Doublet2H
-O-CH₂-CH₂-O- (PEG backbone)~3.6-3.7Multiplet24H
-O-CH₂-CH₂-COOH~3.8Triplet2H
-CH₂-COOH~2.6Triplet2H
-COOH~10-12 (broad)Singlet1H

Table 2: Representative ¹³C NMR Chemical Shifts

AssignmentChemical Shift (δ, ppm)
C ≡CH~75
HC≡C -~80
-C H₂-C≡CH~59
-O-C H₂-C H₂-O- (PEG backbone)~70-71
-C H₂-COOH~35
-C OOH~172-174

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of this compound. Due to the lack of a strong UV chromophore in the PEG structure, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. Alternatively, derivatization can be performed to introduce a UV-active moiety.

Experimental Protocol: HPLC
  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrument and Conditions:

    • HPLC System: A standard HPLC system with a gradient pump and autosampler.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-31 min: 80% to 20% B

      • 31-35 min: 20% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector: ELSD or CAD

Data Presentation

The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Table 3: HPLC Purity Data

Sample IDRetention Time (min)Peak Area (%)Purity Specification
This compound(Typical value)>96%>95%

Workflow and Pathway Diagrams

G Figure 1. Experimental Workflow for Characterization cluster_sample Sample cluster_nmr NMR Analysis cluster_hplc HPLC Analysis cluster_results Results Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_HPLC Dissolve in Mobile Phase Sample->Prep_HPLC Acquire_NMR Acquire 1H & 13C Spectra Prep_NMR->Acquire_NMR Process_NMR Process & Analyze Data Acquire_NMR->Process_NMR Structure Structural Confirmation Process_NMR->Structure Inject_HPLC Inject on RP-HPLC Prep_HPLC->Inject_HPLC Detect_HPLC ELSD/CAD Detection Inject_HPLC->Detect_HPLC Purity Purity Assessment Detect_HPLC->Purity G Figure 2. Logical Relationship of Characterization Data cluster_nmr NMR Spectroscopy cluster_hplc HPLC cluster_data Derived Information Compound This compound H_NMR 1H NMR Compound->H_NMR C_NMR 13C NMR Compound->C_NMR HPLC HPLC-ELSD/CAD Compound->HPLC Identity Chemical Identity H_NMR->Identity Structure Structural Integrity C_NMR->Structure Purity Purity (%) HPLC->Purity

References

Applications of Propargyl-PEG7-acid in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-acid is a versatile heterobifunctional linker molecule widely employed in drug discovery for the development of complex bioconjugates. Its unique structure, featuring a terminal alkyne group, a seven-unit polyethylene glycol (PEG) spacer, and a carboxylic acid, enables the precise and efficient linkage of different molecular entities. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2][3] The terminal alkyne group allows for covalent bond formation with azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][4] The carboxylic acid moiety can be readily activated to react with primary amines, such as those found on the surface of proteins and antibodies.[3][5]

These characteristics make this compound an ideal tool for the construction of two transformative classes of therapeutic agents: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

  • Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to attach a potent cytotoxic drug to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. This targeted delivery approach increases the therapeutic window of the cytotoxic agent by minimizing its exposure to healthy tissues.[6][7]

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][8] this compound can serve as the linker connecting the target-binding ligand and the E3 ligase-binding ligand, with the PEG chain providing the necessary length and flexibility for the formation of a productive ternary complex.[9][10]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a model ADC and PROTAC.

Key Applications and Experimental Workflows

The primary application of this compound in drug discovery is as a linker in bioconjugation reactions. The general workflow involves two key steps:

  • Amide Bond Formation: The carboxylic acid of this compound is activated and reacted with an amine-containing molecule (e.g., an antibody or a ligand).

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group of the linker is then reacted with an azide-functionalized molecule (e.g., a cytotoxic drug or another ligand) to form a stable triazole linkage.

The following diagrams illustrate the logical workflow for the synthesis of an ADC and a PROTAC using this compound.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Functionalization cluster_step2 Step 2: Drug Conjugation (Click Chemistry) Propargyl_PEG7_Acid This compound EDC_NHS EDC / NHS Activation Propargyl_PEG7_Acid->EDC_NHS Activation Activated_Linker Propargyl-PEG7-NHS ester EDC_NHS->Activated_Linker Antibody Antibody (mAb) Alkynated_Antibody Alkyne-Functionalized Antibody Antibody->Alkynated_Antibody Activated_Linker->Antibody Amine Coupling Azide_Drug Azide-Modified Cytotoxic Drug CuSO4_Ascorbate CuSO4 / Sodium Ascorbate Alkynated_Antibody->CuSO4_Ascorbate Azide_Drug->CuSO4_Ascorbate CuAAC Reaction Final_ADC Antibody-Drug Conjugate (ADC) CuSO4_Ascorbate->Final_ADC

Fig. 1: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker-Ligand 1 Conjugation cluster_step2 Step 2: PROTAC Assembly (Click Chemistry) Propargyl_PEG7_Acid This compound EDC_HATU EDC / HATU Activation Propargyl_PEG7_Acid->EDC_HATU Activation Activated_Linker Activated Ester EDC_HATU->Activated_Linker Amine_Ligand1 Amine-Containing Target Ligand Linker_Ligand1 Alkyne-Linker-Ligand 1 Amine_Ligand1->Linker_Ligand1 Activated_Linker->Amine_Ligand1 Amide Coupling Azide_Ligand2 Azide-Containing E3 Ligase Ligand CuSO4_Ascorbate CuSO4 / Sodium Ascorbate Linker_Ligand1->CuSO4_Ascorbate Azide_Ligand2->CuSO4_Ascorbate CuAAC Reaction Final_PROTAC PROTAC Molecule CuSO4_Ascorbate->Final_PROTAC

Fig. 2: Workflow for PROTAC Synthesis.

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes a two-step process for conjugating an azide-modified cytotoxic drug to an antibody using this compound.

Step 1: Activation of this compound and Antibody Modification

  • Activation of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a final concentration of 10 mM.

    • Add N-Hydroxysuccinimide (NHS, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

    • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4 hours to form the Propargyl-PEG7-NHS ester.

  • Antibody Preparation:

    • Prepare the antibody (e.g., Trastuzumab) in a conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). The antibody concentration should typically be between 1-10 mg/mL.

  • Conjugation of Activated Linker to Antibody:

    • Add a 5- to 20-fold molar excess of the activated Propargyl-PEG7-NHS ester solution in DMF to the antibody solution. The final concentration of DMF should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

    • Remove the excess, unreacted linker by size-exclusion chromatography (e.g., using a desalting column) or tangential flow filtration, exchanging the buffer to a suitable buffer for the subsequent click reaction (e.g., PBS).

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-modified cytotoxic drug (e.g., an auristatin derivative) in DMSO.

    • Prepare a stock solution of copper(II) sulfate (CuSO4) in water.

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.

    • Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.

  • Click Reaction:

    • To the alkyne-modified antibody solution, add the azide-modified cytotoxic drug to achieve a 5- to 10-fold molar excess relative to the antibody.

    • In a separate tube, pre-mix CuSO4 and THPTA in a 1:5 molar ratio.

    • Add the CuSO4/THPTA mixture to the antibody-drug solution to a final copper concentration of 0.25 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purification and Characterization:

    • Purify the resulting ADC from excess drug and reaction components using size-exclusion chromatography or tangential flow filtration.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation, and purity.

ParameterMethodTypical Result
Drug-to-Antibody Ratio (DAR)Hydrophobic Interaction Chromatography (HIC) or LC-MS3.5 - 4.5
PuritySize-Exclusion Chromatography (SEC-HPLC)> 95% monomer
In vitro CytotoxicityCell Viability Assay (e.g., MTT or CellTiter-Glo)IC50 in the nM range

Table 1: Example Characterization Data for a Model ADC

Protocol 2: Synthesis of a PROTAC Molecule

This protocol outlines the synthesis of a PROTAC by first coupling this compound to a target-binding ligand and then "clicking" on an E3 ligase ligand.

Step 1: Synthesis of Alkyne-Linker-Ligand Intermediate

  • Activation of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir for 15 minutes at room temperature to form the activated ester.

  • Amide Coupling:

    • Add the amine-containing target-binding ligand (e.g., a BRD4 inhibitor, 1.0 eq) to the activated linker solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the alkyne-linker-ligand intermediate by flash column chromatography.

Step 2: PROTAC Assembly via CuAAC

  • Click Reaction:

    • Dissolve the alkyne-linker-ligand intermediate (1.0 eq) and the azide-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide, 1.1 eq) in a 1:1:1 mixture of t-Butanol, water, and THF.

    • Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).

    • Stir the reaction at room temperature for 6 hours.

    • Monitor the formation of the PROTAC product by LC-MS.

  • Purification and Characterization:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by preparative HPLC to yield the final PROTAC.

    • Characterize the final PROTAC by NMR and high-resolution mass spectrometry (HRMS).

ParameterMethodTypical Result
PurityAnalytical HPLC> 98%
IdentityHRMSCalculated vs. Found mass matches
Target DegradationWestern Blot or ProteomicsDC50 in the nM range
Cell ViabilityCell Viability AssayGI50 in the nM range

Table 2: Example Characterization Data for a Model PROTAC

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action for a PROTAC molecule, which is facilitated by the linker, such as this compound.

PROTAC_Mechanism cluster_PROTAC PROTAC Action PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., BRD4) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Fig. 3: Mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile linker for advanced applications in drug discovery. Its well-defined structure and dual reactivity allow for the systematic and efficient synthesis of complex therapeutic modalities like ADCs and PROTACs. The protocols and data presented herein provide a framework for researchers to utilize this compound in their own drug development programs. The adaptability of the click chemistry and amide bond formation reactions enables the application of this linker to a wide range of antibodies, small molecule ligands, and cytotoxic payloads.

References

Application Notes and Protocols for Propargyl-PEG7-Acid Conjugation to Primary Amines on Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene glycol (PEG), a process known as PEGylation, is a widely utilized strategy in drug development and biotechnology to improve the therapeutic properties of proteins. PEGylation can enhance protein solubility, extend circulating half-life, reduce immunogenicity, and improve stability.[1] This document provides detailed application notes and protocols for the conjugation of Propargyl-PEG7-acid to primary amines (e.g., the ε-amino group of lysine residues and the N-terminal α-amino group) on proteins.

The this compound linker is a valuable tool in bioconjugation. The propargyl group provides a terminal alkyne functionality, enabling subsequent modification through highly efficient and specific copper-catalyzed or copper-free "click chemistry" reactions with azide-containing molecules.[2][3] The PEG7 spacer is a short, hydrophilic chain that increases the solubility of the conjugate.[2] The carboxylic acid end of the linker is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines on the protein surface, forming a stable amide bond.[4][5]

Principle of the Reaction

The conjugation of this compound to a protein is a two-step process. First, the carboxylic acid group of the this compound is activated, most commonly by converting it into an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the acid with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS). The resulting Propargyl-PEG7-NHS ester is an amine-reactive reagent.

In the second step, the Propargyl-PEG7-NHS ester reacts with primary amines on the protein surface. The nucleophilic amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct.[4] This reaction is highly dependent on pH, with optimal conditions typically between pH 7.2 and 8.5.[4][6]

Applications

The introduction of a terminal alkyne group onto a protein via this compound conjugation opens up a wide range of applications in various fields:

  • Drug Delivery: The propargyl group can be used to attach small molecule drugs, targeting ligands, or imaging agents to the protein through click chemistry. This allows for the creation of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

  • Proteomics and Activity-Based Protein Profiling (ABPP): The alkyne handle can be used to attach reporter tags, such as fluorophores or biotin, for the detection, visualization, and pull-down of specific proteins.

  • Biomaterial Science: Propargyl-modified proteins can be clicked onto azide-functionalized surfaces or scaffolds for the development of novel biomaterials with specific biological activities.

  • Development of Bispecific Antibodies: The click chemistry handle can be used to conjugate different antibody fragments, creating bispecific antibodies with dual targeting capabilities.

Quantitative Data on Conjugation Efficiency

The degree of labeling (DOL), which is the average number of PEG molecules conjugated to a single protein molecule, is a critical parameter that can influence the biological activity and pharmacokinetic properties of the resulting conjugate. The DOL can be controlled by optimizing the reaction conditions, primarily the molar ratio of the Propargyl-PEG7-NHS ester to the protein and the reaction pH.

While the optimal conditions should be determined empirically for each specific protein, the following table provides general guidelines based on typical NHS ester-amine conjugation reactions.

Molar Ratio (Propargyl-PEG7-NHS : Protein)Reaction pHTypical Degree of Labeling (DOL) per Antibody*Remarks
5:1 - 10:18.0 - 8.51 - 3Lower ratios are used when minimal labeling is desired to preserve protein activity.
15:1 - 25:18.0 - 8.54 - 6A commonly used range for achieving a moderate level of PEGylation on antibodies.[7]
> 30:18.0 - 8.5> 6Higher ratios can lead to a higher DOL but may also increase the risk of protein aggregation and loss of activity.
20:17.0 - 7.52 - 4The reaction is slower at a lower pH, which can sometimes provide better control over the conjugation.[4][8]
20:18.5 - 9.05 - 7Higher pH increases the reaction rate but also accelerates the hydrolysis of the NHS ester, which can reduce efficiency.[4]

*These are approximate values for a typical IgG antibody (MW ~150 kDa) and can vary depending on the specific protein's size, number of accessible primary amines, and reaction conditions.[7]

Experimental Protocols

Materials and Reagents
  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.0-8.5

  • Quenching Reagent: 1 M Tris-HCl or Glycine, pH 7.4

  • Purification system: Size-Exclusion Chromatography (SEC) column or dialysis cassettes

Protocol 1: Activation of this compound to Propargyl-PEG7-NHS ester

This protocol describes the in-situ activation of the carboxylic acid for immediate use in protein conjugation.

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO at a concentration of 100 mM.

  • Activation Reaction:

    • In a microcentrifuge tube, combine 1 equivalent of this compound solution with 1.1 equivalents of EDC and 1.1 equivalents of NHS (or Sulfo-NHS).

    • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active Propargyl-PEG7-NHS ester.

G cluster_0 Activation Step This compound This compound intermediate This compound->intermediate + EDC EDC EDC NHS NHS Propargyl-PEG7-NHS_ester Propargyl-PEG7-NHS_ester intermediate->Propargyl-PEG7-NHS_ester + NHS G cluster_0 Conjugation Workflow Protein_in_PBS Protein in Amine-Free Buffer Buffer_Exchange Buffer Exchange to Reaction Buffer (pH 8.3) Protein_in_PBS->Buffer_Exchange Add_NHS_Ester Add Propargyl-PEG7-NHS (e.g., 20x molar excess) Buffer_Exchange->Add_NHS_Ester Incubate Incubate (1-2h RT or overnight 4°C) Add_NHS_Ester->Incubate Quench Quench with Tris or Glycine (optional) Incubate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Characterize Characterize (SDS-PAGE, MS, etc.) Purify->Characterize G cluster_0 Logical Relationship Protein Protein Conjugation NHS-Ester Amine Coupling Protein->Conjugation Propargyl_PEG7_Acid This compound Propargyl_PEG7_Acid->Conjugation Propargylated_Protein Propargyl-PEGylated Protein Conjugation->Propargylated_Protein Click_Chemistry Click Chemistry (CuAAC or SPAAC) Propargylated_Protein->Click_Chemistry Final_Conjugate Functional Protein Conjugate Click_Chemistry->Final_Conjugate Functionalized_Molecule Azide-Functionalized Molecule (Drug, Dye, Biotin, etc.) Functionalized_Molecule->Click_Chemistry Applications Applications: - Drug Delivery - Proteomics - Biomaterials Final_Conjugate->Applications

References

Application Notes and Protocols for Purity Assessment of Propargyl-PEG7-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical methods used to assess the purity of Propargyl-PEG7-acid. This bifunctional linker, containing a terminal alkyne and a carboxylic acid, is a critical reagent in bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC synthesis. Ensuring its purity is paramount for the reproducibility and efficacy of subsequent applications.

Introduction to Purity Assessment of this compound

This compound is a hetero-bifunctional polyethylene glycol (PEG) linker. Its purity is primarily defined by its chemical identity, molecular weight distribution (polydispersity), and the absence of process-related impurities. The manufacturing process of PEG derivatives can introduce impurities such as ethylene oxide, 1,4-dioxane, and ethylene glycol.[1][2][3] Therefore, a multi-faceted analytical approach is required to comprehensively characterize the purity of this compound.

The key analytical techniques for assessing the purity of this compound include:

  • High-Performance Liquid Chromatography (HPLC) for separating the main component from impurities with different polarities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and confirmation of the parent molecule and potential impurities based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation, identification of functional groups, and quantitative analysis of purity.

  • Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC) for determining the molecular weight distribution and identifying the presence of higher or lower molecular weight PEG species.

Potential Impurities in this compound

During the synthesis of this compound, several impurities can arise. These may include:

  • Unreacted starting materials: Such as propargyl alcohol and reagents used for the introduction of the carboxylic acid moiety.

  • Byproducts of the PEGylation reaction: Including PEGs of different lengths (e.g., PEG6, PEG8).

  • Process-related impurities: Residual catalysts and solvents used in the synthesis and purification steps.

  • Degradation products: Oxidation of the PEG chain can lead to the formation of aldehydes and other byproducts.

Analytical Methods and Protocols

This section provides detailed experimental protocols for the recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating this compound from non-PEGylated impurities and PEGs of different lengths.[] Since PEGs lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) is often employed.[5]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample This compound Sample Dissolve Dissolve Sample Sample->Dissolve Solvent Mobile Phase Solvent Solvent->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Injection Detector ELSD/RID Column->Detector Data Data Acquisition Detector->Data Chromatogram Chromatogram Data->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation Integration->Purity

Caption: Workflow for HPLC purity analysis of this compound.

Protocol for HPLC Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 1 mL of the mobile phase starting condition (e.g., a mixture of water and acetonitrile).

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A time-gradient elution is typically used to separate PEGs of different lengths. A suitable starting point is a linear gradient from 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: ELSD (Nebulizer temperature: 40 °C, Evaporator temperature: 60 °C, Gas flow: 1.5 L/min) or RID.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Expected Data Summary for HPLC Analysis

ParameterExpected Value
Retention Time of this compoundDependent on the specific HPLC conditions, but should be a sharp, well-defined peak.
Purity by Area Normalization>95% (typical for commercial products)[6]
Potential Impurity PeaksPeaks eluting before or after the main peak, corresponding to more polar or less polar impurities, respectively.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an ideal tool for confirming the identity of this compound and identifying unknown impurities.[7]

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis Sample This compound Sample Dissolve Dissolve Sample Sample->Dissolve Solvent LC-MS Grade Solvent Solvent->Dissolve Filter Filter (0.22 µm) Dissolve->Filter LC LC System Filter->LC Injection MS Mass Spectrometer LC->MS Eluent Introduction Data Data Acquisition MS->Data TIC Total Ion Chromatogram Data->TIC EIC Extracted Ion Chromatogram TIC->EIC MassSpectrum Mass Spectrum EIC->MassSpectrum Identification Compound Identification MassSpectrum->Identification

Caption: Workflow for LC-MS analysis of this compound.

Protocol for LC-MS Analysis:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in water or a water/acetonitrile mixture.

    • Filter the solution through a 0.22 µm syringe filter.

  • LC-MS Conditions:

    • LC System: Use the same HPLC conditions as described in section 3.1.

    • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for PEG analysis.

    • Ionization Mode: Positive ion mode is typically used, as PEGs readily form adducts with cations like H+, Na+, and NH4+.

    • Mass Range: Scan from m/z 100 to 1000.

    • Capillary Voltage: ~3.5 kV.

    • Cone Voltage: ~30 V.

    • Source Temperature: ~120 °C.

    • Desolvation Temperature: ~350 °C.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of this compound and its common adducts.

    • Analyze the mass spectrum of the main peak to confirm the molecular weight.

    • Analyze the mass spectra of impurity peaks to identify their structures.

Expected Data Summary for LC-MS Analysis

ParameterExpected Value
Molecular FormulaC18H32O9[6]
Molecular Weight392.45 g/mol [6]
Expected [M+H]+393.21
Expected [M+Na]+415.19
Expected [M+NH4]+410.24
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound and for quantifying the purity by integrating the signals of the terminal functional groups relative to the PEG backbone.[8]

Logical Relationships in NMR Data Interpretation

NMR_Logic cluster_data NMR Data cluster_analysis Data Interpretation cluster_results Results H1_Spectrum ¹H NMR Spectrum ChemicalShift Chemical Shift Analysis H1_Spectrum->ChemicalShift Integration Signal Integration H1_Spectrum->Integration Coupling Coupling Constant Analysis H1_Spectrum->Coupling C13_Spectrum ¹³C NMR Spectrum C13_Spectrum->ChemicalShift Structure Structural Confirmation ChemicalShift->Structure ImpurityID Impurity Identification ChemicalShift->ImpurityID Purity Purity Quantification Integration->Purity Coupling->Structure

Caption: Logical flow of NMR data analysis for this compound.

Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • Add a known amount of an internal standard (e.g., dimethyl sulfone) for quantitative analysis.

  • NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz.

    • For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 5 seconds, and 16-32 scans.

    • For ¹³C NMR, a proton-decoupled sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Assign the peaks in the ¹H and ¹³C spectra to the corresponding protons and carbons in the this compound structure.

    • Integrate the signals for the propargyl group, the methylene groups adjacent to the acid, and the PEG backbone.

    • Calculate the purity based on the relative integration of the terminal group signals to the PEG backbone signal.

Expected ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsExpected Chemical Shift (ppm)
Propargyl CH~2.4 (t)
Propargyl CH₂~4.2 (d)
PEG Backbone (-OCH₂CH₂O-)~3.6-3.7 (m)
-CH₂-COOH~2.6 (t)
-CH₂-CH₂-COOH~3.8 (t)
Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC)

GPC/SEC is used to determine the molecular weight distribution and polydispersity index (PDI) of this compound.[9] A narrow PDI is indicative of a pure, monodisperse compound.

Experimental Workflow for GPC/SEC Analysis

GPC_Workflow cluster_prep Sample Preparation cluster_gpc GPC/SEC Analysis cluster_analysis Data Analysis Sample This compound Sample Dissolve Dissolve Sample Sample->Dissolve Solvent Mobile Phase Solvent->Dissolve Filter Filter (0.22 µm) Dissolve->Filter GPC GPC/SEC System Filter->GPC Injection Column GPC Column GPC->Column Detector RID Column->Detector Data Data Acquisition Detector->Data ElutionProfile Elution Profile Data->ElutionProfile Calibration Calibration Curve MW_Calc Molecular Weight Calculation Calibration->MW_Calc ElutionProfile->MW_Calc PDI_Calc PDI Calculation MW_Calc->PDI_Calc

Caption: Workflow for GPC/SEC analysis of this compound.

Protocol for GPC/SEC Analysis:

  • Sample Preparation:

    • Prepare a 1-2 mg/mL solution of this compound in the GPC mobile phase.

    • Filter the solution through a 0.22 µm filter.

  • GPC/SEC Conditions:

    • Columns: A set of GPC columns suitable for the analysis of low molecular weight polymers (e.g., with pore sizes of 100 Å and 500 Å).

    • Mobile Phase: Tetrahydrofuran (THF) or an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detector: Refractive Index (RI).

    • Calibration: Use narrow molecular weight PEG standards to generate a calibration curve.

  • Data Analysis:

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and peak molecular weight (Mp) from the elution profile and the calibration curve.

    • Calculate the Polydispersity Index (PDI = Mw/Mn).

Expected Data Summary for GPC/SEC Analysis

ParameterExpected Value
Number-Average Molecular Weight (Mn)Close to the theoretical molecular weight of 392.45 g/mol .
Polydispersity Index (PDI)< 1.1 (indicative of a relatively monodisperse sample).
Elution ProfileA single, symmetrical peak.

Summary of Purity Assessment

A comprehensive purity assessment of this compound requires the integration of data from multiple analytical techniques. The combination of HPLC, LC-MS, NMR, and GPC/SEC provides a detailed characterization of the compound's identity, purity, and molecular weight distribution. This rigorous analytical approach is essential for ensuring the quality and consistency of this critical reagent in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Propargyl-PEG7-acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG7-acid conjugation, particularly for coupling to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound conjugation reaction?

A1: The most common method for conjugating this compound to a molecule containing a primary amine (like a protein, peptide, or small molecule) is through an amide bond formation. This is typically achieved using carbodiimide chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The carboxylic acid group on the PEG linker is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable amine-reactive NHS ester. This NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[1][2][3][4]

Q2: Why is NHS or Sulfo-NHS used with EDC?

A2: The O-acylisourea intermediate formed by the reaction of the carboxylic acid with EDC is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group and lower the conjugation efficiency.[3][4] NHS or Sulfo-NHS is added to react with this intermediate to form a semi-stable NHS ester. This ester is less susceptible to hydrolysis than the O-acylisourea intermediate, allowing for a more efficient and controlled reaction with the amine-containing molecule.[3][4][5]

Q3: What is the optimal pH for the conjugation reaction?

A3: A two-step pH adjustment is optimal for EDC/NHS coupling reactions.

  • Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[2][6][7][8][9] This protonates the carboxyl group, making it more reactive with EDC.

  • Conjugation Step: The reaction of the NHS-activated PEG with the primary amine is most efficient at a pH of 7.0-8.5 .[1][8][9][10] At this pH, the primary amines are deprotonated and act as better nucleophiles.[1][10]

Q4: How should I store and handle my this compound and coupling reagents?

A4: Proper storage and handling are critical to maintain the reactivity of your reagents.

  • This compound: Should be stored at -20°C or lower in a desiccated environment, protected from light.[11][12] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[11][12][13] After use, flush the vial with an inert gas like argon or nitrogen before sealing.[11][12]

  • EDC and NHS/Sulfo-NHS: These reagents are highly hygroscopic.[3] Store them at -20°C with a desiccant.[11][14] Always allow them to warm to room temperature before opening.[12][14]

Troubleshooting Guide

Low or No Conjugation Yield

Q: I am observing very low or no formation of my desired conjugate. What are the possible causes and solutions?

A: This is a common issue with several potential causes. Refer to the decision tree below and the detailed explanations.

Troubleshooting_Low_Yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_molecule Target Molecule Issues start Low/No Conjugation Yield reagent_quality Reagent Quality/Activity start->reagent_quality ph_issue Suboptimal pH start->ph_issue buffer_issue Incompatible Buffer start->buffer_issue amine_availability Low Amine Availability start->amine_availability reagent_conc Incorrect Reagent Concentration sol_reagent Solution: - Use fresh, properly stored reagents. - Equilibrate to RT before opening. - Purchase new stock if necessary. reagent_quality->sol_reagent sol_conc Solution: - Accurately calculate and weigh reagents. - Use appropriate molar excess of EDC/NHS. reagent_conc->sol_conc time_temp Incorrect Time/Temperature sol_ph Solution: - Use a two-step pH protocol. - Activation: pH 4.5-6.0 (e.g., MES buffer). - Conjugation: pH 7.0-8.5 (e.g., PBS or borate buffer). ph_issue->sol_ph hydrolysis NHS-ester Hydrolysis sol_buffer Solution: - Avoid buffers with primary amines (Tris, Glycine) or carboxylates (Acetate). buffer_issue->sol_buffer sol_hydrolysis Solution: - Add amine-containing molecule immediately after pH adjustment. - Perform reaction promptly. hydrolysis->sol_hydrolysis steric_hindrance Steric Hindrance sol_amine Solution: - Confirm pKa of target molecule's amines. - Ensure reaction pH is above the pKa for sufficient deprotonation. amine_availability->sol_amine

Caption: Troubleshooting decision tree for low conjugation yield.

  • Problem: Inactive Reagents

    • Cause: EDC and NHS are moisture-sensitive and can lose activity if not stored and handled correctly.[11][12] PEG reagents can degrade if exposed to light or oxygen.[11][15]

    • Solution: Ensure all reagents have been stored at -20°C under dry, dark conditions.[11][13] Always allow vials to warm to room temperature before opening to prevent water condensation.[12][13] If in doubt, use a fresh batch of reagents.

  • Problem: Suboptimal pH

    • Cause: Using a single pH for the entire reaction can be inefficient. A pH that is too low for the conjugation step will result in protonated amines that are poor nucleophiles. A pH that is too high for the activation step can reduce EDC efficiency.[6][16]

    • Solution: Implement a two-buffer/two-step pH strategy. Activate the this compound with EDC/NHS in a buffer at pH 4.5-6.0 (e.g., MES buffer).[2][4] Then, add the amine-containing molecule and adjust the pH to 7.0-8.5 (e.g., with PBS or borate buffer) for the conjugation step.[8][9]

  • Problem: Incompatible Buffer Components

    • Cause: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the NHS-activated PEG, drastically reducing your yield.[8][13] Buffers with carboxylates (e.g., acetate) can compete with the PEG-acid during the EDC activation step.

    • Solution: Use non-amine, non-carboxylate buffers. MES is ideal for the activation step, while PBS, HEPES, or borate buffers are suitable for the conjugation step.[8][13]

  • Problem: Hydrolysis of the NHS Ester

    • Cause: The NHS ester, while more stable than the O-acylisourea intermediate, is still susceptible to hydrolysis, especially at higher pH values.[1][17] The half-life can be as short as a few minutes at pH 9.0.[17]

    • Solution: Add your amine-containing molecule to the activated this compound immediately after the activation step and pH adjustment. Do not let the activated PEG sit in a high pH buffer for an extended period before adding your target molecule.

Product Heterogeneity and Side Reactions

Q: My final product shows multiple PEGylated species or unexpected byproducts. How can I improve the homogeneity?

A: Product heterogeneity is a known challenge in PEGylation.[18]

  • Problem: Multiple PEGylation Sites

    • Cause: If your target molecule is a protein, it likely has multiple primary amines (lysine residues and the N-terminus) that can react.[1][18] This leads to a mixture of mono-, di-, and multi-PEGylated products.

    • Solution:

      • Stoichiometry Control: Carefully control the molar ratio of the PEG reagent to the target molecule. Use a lower PEG excess to favor mono-PEGylation.

      • Site-Specific Conjugation: If possible, genetically engineer a unique conjugation site (e.g., a single cysteine residue) onto your protein and use a heterobifunctional PEG linker (e.g., Propargyl-PEG-Maleimide) for a more controlled reaction.

  • Problem: N-acylurea Formation

    • Cause: A side reaction can occur where the O-acylisourea intermediate rearranges to form a stable N-acylurea byproduct, which is unreactive towards amines. This is more common with carboxyl groups in hydrophobic environments.[2]

    • Solution: The addition of NHS significantly minimizes this side reaction by efficiently trapping the active intermediate as the NHS ester.[3] Ensure you are using an adequate molar excess of NHS.

Data and Protocols

Key Reaction Parameters

The efficiency of your conjugation reaction is highly dependent on several parameters. The tables below summarize key quantitative data to aid in your experimental design.

Table 1: Effect of pH on NHS Ester Hydrolysis Half-Life

pHApproximate Half-Life of NHS EsterReference(s)
7.4> 120 minutes[17]
8.0~210 minutes[19]
8.5~180 minutes[19]
9.0< 9 minutes[17]

Table 2: Recommended Molar Ratios for EDC/NHS Coupling

ReagentRecommended Molar Ratio (relative to Carboxylic Acid)PurposeReference(s)
EDC1.5 - 5 equivalentsTo ensure efficient activation of the carboxyl groups.[6]
NHS/Sulfo-NHS2 - 5 equivalentsTo efficiently form the stable NHS ester and minimize side reactions.[2][6]
Amine-containing Molecule1 - 1.5 equivalentsTo drive the reaction towards product formation (adjust based on desired degree of labeling).[8]

Experimental Protocols

Protocol 1: Two-Step Aqueous EDC/NHS Conjugation

This protocol is suitable for conjugating this compound to water-soluble proteins or other biomolecules.

Materials:

  • This compound

  • Target molecule with primary amine(s)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Desalting column for purification

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before opening their containers.[8] Prepare stock solutions of EDC and Sulfo-NHS immediately before use in the Activation Buffer.

  • Dissolve Target Molecule: Dissolve your amine-containing molecule and this compound in the Activation Buffer.

  • Activation:

    • Add EDC (e.g., 2 mM final concentration) and Sulfo-NHS (e.g., 5 mM final concentration) to the solution containing the this compound.[2]

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid.[2][8][9]

  • Conjugation:

    • Immediately add the activated PEG solution to your amine-containing target molecule, which has been dissolved in or buffer-exchanged into the Conjugation Buffer (pH 7.4).

    • Alternatively, you can raise the pH of the activation reaction mixture to 7.2-7.5 by adding a concentrated phosphate buffer before adding the target amine.[2][8]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[2]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[2] Incubate for 15 minutes. This will hydrolyze any unreacted NHS esters.

  • Purification: Remove excess reagents and byproducts by running the reaction mixture through a desalting column or via dialysis.

Visual Guides

Reaction_Pathway Propargyl_PEG_Acid Propargyl-PEG7-COOH Acylisourea O-Acylisourea Intermediate (Unstable) Propargyl_PEG_Acid->Acylisourea + EDC (pH 4.5-6.0) EDC EDC NHS NHS NHS_Ester Propargyl-PEG7-NHS Ester (Amine-Reactive) Target_Amine R-NH2 (Target Molecule) Conjugate Propargyl-PEG7-CO-NH-R (Stable Amide Bond) Acylisourea->NHS_Ester + NHS Byproduct1 Isourea Byproduct Acylisourea->Byproduct1 NHS_Ester->Conjugate + R-NH2 (pH 7.0-8.5) Byproduct2 NHS NHS_Ester->Byproduct2

Caption: EDC/NHS mediated conjugation of this compound to an amine.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post 3. Post-Reaction prep_reagents Equilibrate Reagents to Room Temperature prep_buffers Prepare Buffers (Activation & Conjugation) prep_reagents->prep_buffers dissolve Dissolve PEG-Acid in Activation Buffer (pH 4.5-6.0) prep_buffers->dissolve activate Add EDC & NHS (Incubate 15 min) dissolve->activate conjugate Add Target Amine in Conjugation Buffer (pH 7.0-8.5) activate->conjugate react Incubate 2h @ RT or Overnight @ 4°C conjugate->react quench Quench Reaction (e.g., with Tris or Hydroxylamine) react->quench purify Purify Conjugate (Desalting Column / Dialysis) quench->purify analyze Analyze Product (e.g., SDS-PAGE, HPLC, MS) purify->analyze

Caption: General experimental workflow for this compound conjugation.

References

Technical Support Center: Troubleshooting Low Yield in ADC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low yield during the synthesis of Antibody-Drug Conjugates (ADCs) utilizing Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in ADC synthesis when using PEG linkers?

Low yield in ADC synthesis with PEG linkers can stem from several factors throughout the process, from initial conjugation to final purification. The most common culprits include:

  • Aggregation: Hydrophobic payloads can cause the ADC to aggregate and precipitate out of solution, significantly reducing the yield of soluble, functional ADC.[1][2][3] While PEG linkers are designed to mitigate this by increasing hydrophilicity, improper linker length or conjugation conditions can still lead to aggregation.[1][4]

  • Suboptimal Drug-to-Antibody Ratio (DAR): Attempts to achieve a high DAR can sometimes fail, leading to a lower than expected amount of conjugated drug.[5] This can be due to steric hindrance from the PEG linker, inaccessible conjugation sites on the antibody, or inefficient reaction kinetics.[1]

  • Inefficient Purification: The purification process itself can be a major source of product loss.[6][7][8] The heterogeneity of the crude reaction mixture, containing unconjugated antibody, various DAR species, and free payload, makes separation challenging.[6] Aggressive purification methods to achieve high purity can often lead to a trade-off with lower yield.[6]

  • Linker-Payload Instability: The linker-payload construct may be unstable under the conjugation or purification conditions, leading to premature cleavage of the payload and a lower yield of intact ADC.[9][]

  • Poor Solubility of Linker-Payload: Even with a PEG linker, highly hydrophobic payloads may have limited solubility in aqueous conjugation buffers, leading to incomplete reaction and low yield.[1][9]

Q2: How does the length of the PEG linker affect the synthesis yield?

The length of the PEG linker plays a critical role and its effect on yield can be complex, often involving a trade-off between hydrophilicity and steric hindrance.

  • Increased Solubility: Longer PEG chains generally impart greater hydrophilicity to the linker-payload, which can improve its solubility in aqueous buffers and reduce the tendency of the final ADC to aggregate.[2][4][11] This can lead to higher yields of soluble ADC.

  • Reduced Aggregation: By effectively "shielding" the hydrophobic payload, longer PEG linkers can prevent the intermolecular hydrophobic interactions that lead to aggregation.[2][3][4]

  • Steric Hindrance: Conversely, a very long PEG chain can create steric hindrance, making it more difficult for the reactive group on the linker to access the conjugation site on the antibody.[1] This can lead to a lower conjugation efficiency and a lower Drug-to-Antibody Ratio (DAR), which can be perceived as a lower yield of highly conjugated ADC.[1]

  • Optimization is Key: The optimal PEG length is specific to the antibody, payload, and conjugation chemistry being used.[1] It is often necessary to screen a panel of linkers with varying PEG lengths to find the best balance between solubility, aggregation prevention, and conjugation efficiency.[1][11]

Q3: Can the type of conjugation chemistry influence the yield when using PEG linkers?

Yes, the choice of conjugation chemistry is a critical factor that can significantly impact the overall yield.

  • Site-Specific vs. Stochastic Conjugation: Site-specific conjugation methods, which target engineered cysteine residues or specific amino acid sequences, generally lead to more homogeneous ADCs with a defined DAR.[12][13] This can simplify purification and potentially improve yield by reducing the generation of undesirable, heterogeneous species that are often removed during purification.[12] Stochastic methods, such as lysine or native cysteine conjugation, produce a heterogeneous mixture of ADCs with varying DARs, which can make purification more challenging and lead to lower yields of the desired product.[13][14]

  • Reaction Efficiency: The intrinsic efficiency of the chosen chemical reaction is crucial. For example, maleimide-thiol chemistry is widely used for cysteine conjugation and is generally efficient.[15] However, the stability of the resulting thioether bond can be a concern, and side reactions can occur.[] Optimizing reaction conditions such as pH, temperature, and reactant concentrations is essential to maximize the efficiency of any conjugation chemistry.[12]

  • Linker-Payload Compatibility: The conjugation chemistry must be compatible with the functional groups present on both the linker-payload and the antibody. Incompatible chemistries will result in little to no conjugation and, consequently, zero yield.

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Symptoms:

  • UV/Vis or Mass Spectrometry analysis indicates a lower average DAR than expected.

  • Hydrophobic Interaction Chromatography (HIC) profile shows a predominant peak for unconjugated or low-DAR species.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Steric Hindrance from PEG Linker Screen a panel of PEG linkers with varying lengths to identify the optimal balance between hydrophilicity and steric hindrance.[1]Protocol 1: PEG Linker Length Screening
Inefficient Reduction of Antibody Disulfide Bonds (for Cysteine Conjugation) Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the reduction time and temperature to ensure complete but specific reduction of interchain disulfides.[15][16]Protocol 2: Optimization of Antibody Reduction
Suboptimal Conjugation Reaction Conditions Optimize reaction parameters such as pH, temperature, reaction time, and the molar excess of the linker-payload.[12]Protocol 3: Optimization of Conjugation Reaction Conditions
Linker-Payload Instability Assess the stability of the linker-payload under the conjugation conditions. Consider alternative, more stable linker chemistries if necessary.[]Analyze the linker-payload by HPLC before and after incubation in the reaction buffer without the antibody.
Issue 2: ADC Aggregation and Precipitation

Symptoms:

  • Visible precipitation or turbidity in the reaction mixture.

  • Size Exclusion Chromatography (SEC) analysis shows a significant high molecular weight (HMW) peak.

  • Low recovery of soluble ADC after centrifugation or filtration.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Insufficient Hydrophilicity of the PEG Linker Use a linker with a longer or branched PEG chain to increase the overall hydrophilicity of the ADC.[5][17]Protocol 1: PEG Linker Length Screening
High Concentration of Organic Co-solvent Reduce the percentage of organic co-solvent used to dissolve the linker-payload.[1] Screen different co-solvents that are less denaturing to the antibody.Titrate the concentration of the organic co-solvent (e.g., DMSO, DMA) downwards while monitoring linker-payload solubility and antibody stability.
Unfavorable Buffer Conditions Optimize the pH and ionic strength of the conjugation buffer.[3] Some antibodies are more prone to aggregation at their isoelectric point.[3]Screen a range of buffer pH values and salt concentrations (e.g., phosphate, Tris, histidine buffers) to identify conditions that minimize aggregation.
High Drug Loading (DAR) If aiming for a very high DAR, consider that this increases the overall hydrophobicity. It may be necessary to accept a slightly lower DAR to maintain solubility.[4][11]Perform conjugation reactions targeting a range of DARs and analyze the resulting aggregation levels by SEC.
Issue 3: High Loss of ADC During Purification

Symptoms:

  • Significant decrease in the amount of ADC after purification steps (e.g., TFF, chromatography).

  • Low overall process yield despite a seemingly successful conjugation reaction.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Irreversible Binding to Chromatography Media Optimize the elution conditions for the chromatography step being used (e.g., HIC, IEX). Harsh elution conditions can lead to product loss.[8]Protocol 4: Optimization of Chromatography Purification
Aggregation During Purification Ensure that the buffers used during all purification steps are optimized to maintain ADC solubility.Analyze samples taken before and after each purification step by SEC to identify where aggregation is occurring.
Removal of a Broad Range of DAR Species If the purification method is too stringent in aiming for a very narrow DAR distribution, it may result in the loss of a significant portion of the conjugated material.[6]Re-evaluate the acceptance criteria for DAR heterogeneity. A slightly broader distribution may be acceptable to improve yield.
Inefficient Removal of Free Payload Inefficient removal of the highly cytotoxic free drug can necessitate additional, potentially yield-reducing, purification steps.[7][8]Optimize the tangential flow filtration (TFF) or diafiltration steps to ensure efficient removal of small molecules.[18]

Experimental Protocols

Protocol 1: PEG Linker Length Screening

  • Objective: To determine the optimal PEG linker length for maximizing DAR and minimizing aggregation.

  • Materials:

    • Monoclonal antibody (mAb)

    • A panel of linker-payloads with varying PEG chain lengths (e.g., PEG4, PEG8, PEG12, PEG24).

    • Conjugation buffer (e.g., phosphate buffered saline, pH 7.4)

    • Reducing agent (if required for conjugation chemistry)

    • Quenching reagent

    • Analytical columns (HIC, SEC)

  • Methodology:

    • Set up parallel conjugation reactions, each with a different PEG linker-payload.

    • Ensure all other reaction parameters (mAb concentration, linker-payload molar excess, temperature, time) are kept constant.

    • After the reaction is complete, quench any remaining reactive species.

    • Purify a small aliquot of each reaction mixture using a standardized method (e.g., spin desalting column).

    • Analyze the resulting ADCs by:

      • HIC: To determine the DAR distribution.

      • SEC: To quantify the percentage of high molecular weight aggregates.

      • UV/Vis Spectroscopy: To determine the average DAR.

    • Data Analysis: Compare the average DAR and aggregation levels for each PEG linker length to identify the optimal candidate.

Protocol 2: Optimization of Antibody Reduction (for Cysteine Conjugation)

  • Objective: To achieve selective and efficient reduction of interchain disulfide bonds for subsequent conjugation.

  • Materials:

    • Monoclonal antibody (mAb)

    • Reducing agent (e.g., TCEP or DTT)

    • Reduction buffer (e.g., PBS with EDTA)

    • Ellman's reagent (DTNB) for thiol quantification

  • Methodology:

    • Set up a matrix of reduction conditions, varying:

      • Concentration of reducing agent (e.g., 1, 5, 10, 20 molar excess over mAb).

      • Incubation time (e.g., 30, 60, 90, 120 minutes).

      • Temperature (e.g., room temperature, 37°C).

    • After the specified incubation time, remove excess reducing agent using a desalting column.

    • Quantify the number of free thiols per antibody using the Ellman's assay.

    • Data Analysis: Identify the conditions that result in the desired number of free thiols (typically 8 for complete interchain disulfide reduction) without causing antibody fragmentation (which can be assessed by non-reducing SDS-PAGE).

Protocol 3: Optimization of Conjugation Reaction Conditions

  • Objective: To maximize the efficiency of the conjugation reaction.

  • Materials:

    • Reduced mAb (from Protocol 2) or native mAb (for lysine conjugation)

    • Optimal linker-payload (from Protocol 1)

    • A range of conjugation buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, 8.0)

  • Methodology:

    • Set up a matrix of conjugation reactions, varying:

      • pH: Using the different conjugation buffers.

      • Linker-payload molar excess: (e.g., 5, 10, 15, 20-fold excess over mAb).

      • Reaction time: (e.g., 1, 2, 4, 8 hours).

      • Temperature: (e.g., 4°C, room temperature).

    • After the specified reaction time, quench the reaction.

    • Purify and analyze the resulting ADCs for DAR and aggregation as described in Protocol 1.

    • Data Analysis: Identify the combination of conditions that provides the highest DAR with the lowest level of aggregation.

Protocol 4: Optimization of Chromatography Purification

  • Objective: To maximize the recovery of purified ADC while maintaining the desired purity.

  • Materials:

    • Crude ADC reaction mixture

    • Chromatography system and appropriate column (e.g., HIC, IEX)

    • A range of binding and elution buffers with varying salt concentrations or pH gradients.

  • Methodology:

    • Perform small-scale purification runs using a Design of Experiments (DoE) approach to screen different chromatography conditions.

    • Vary parameters such as:

      • Binding conditions: Salt concentration for HIC, pH for IEX.

      • Elution conditions: Gradient slope, step-elution concentrations.

      • Flow rate.

    • Collect fractions across the elution profile.

    • Analyze the collected fractions and the flow-through for:

      • ADC concentration (e.g., by UV 280nm).

      • DAR distribution (by HIC).

      • Aggregation (by SEC).

      • Purity (by SDS-PAGE).

    • Data Analysis: Determine the conditions that provide the best separation of the desired ADC species from unconjugated antibody, free payload, and aggregates, while maximizing the recovery of the target ADC.

Visualizations

ADC_Synthesis_Workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction (if needed) mAb->Reduction LinkerPayload Linker-Payload Synthesis Conjugation Conjugation Reaction LinkerPayload->Conjugation Reduction->Conjugation Quenching Quenching Conjugation->Quenching TFF Tangential Flow Filtration (TFF) Quenching->TFF Chromatography Chromatography TFF->Chromatography Analysis Characterization (DAR, Aggregation, Purity) Chromatography->Analysis FinalADC Final ADC Product Analysis->FinalADC

Caption: A generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: A troubleshooting decision tree for low ADC synthesis yield.

References

How to improve solubility of Propargyl-PEG7-acid conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of Propargyl-PEG7-acid and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a heterobifunctional linker molecule used in bioconjugation and drug delivery.[1] It features a terminal propargyl group for "click chemistry" reactions and a carboxylic acid for conjugating to primary amines.[2][3] The molecule contains a seven-unit polyethylene glycol (PEG) chain, which is hydrophilic and generally improves solubility in aqueous solutions and some organic solvents.[1][4][5] The molecule itself is typically a liquid at room temperature.[2]

Q2: Why is my this compound conjugate poorly soluble in aqueous buffer?

A2: While the PEG linker enhances hydrophilicity, the overall solubility of the conjugate is determined by the combined properties of the linker and the molecule it is attached to.[4] If your conjugate has poor aqueous solubility, it is likely due to one or more of the following factors:

  • Hydrophobic Conjugated Molecule: If the molecule you have conjugated to the linker is large and hydrophobic, it may overwhelm the solubilizing effect of the short PEG7 chain.

  • pH of the Solution: The carboxylic acid group on the linker has a pKa of approximately 4.5. In buffers with a pH at or below this value, the carboxyl group will be protonated (-COOH), making it less polar and significantly reducing its water solubility.

  • High Concentration: You may be attempting to dissolve the conjugate at a concentration that exceeds its solubility limit, leading to precipitation or aggregation.

  • Ionic Strength: High salt concentrations in the buffer can sometimes lead to "salting out," where the solubility of a substance is decreased.

Q3: What is the best buffer to use for dissolving and reacting my conjugate?

A3: The choice of buffer is critical.

  • For Solubilization: To maximize solubility, use a buffer with a pH well above the pKa of the carboxylic acid (e.g., pH 7.0-8.5) to ensure it is in its deprotonated, more soluble carboxylate form (-COO⁻). Phosphate-buffered saline (PBS) at pH 7.4 is a common starting point.

  • For Reactions: When reacting the carboxylic acid end (e.g., with EDC/NHS chemistry), you must avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for the reaction.[6] Good choices include phosphate buffers or MES buffers, depending on the optimal pH for your specific conjugation reaction.[6]

Q4: Can I use organic solvents to dissolve my conjugate?

A4: Yes. If the conjugate is highly hydrophobic, using a water-miscible organic co-solvent is a standard approach.[6] Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent for initially dissolving the compound.[4] A stock solution can be made in one of these solvents and then added dropwise to your aqueous buffer while vortexing to achieve the final desired concentration. Be mindful that high percentages of organic solvents can denature proteins or affect cell viability in biological assays.

Q5: Is it safe to heat or sonicate my sample to improve solubility?

A5: Gentle warming (e.g., to 30-40°C) and sonication can be effective methods to aid dissolution and break up aggregates. However, exercise caution. Excessive heat can degrade your conjugate, particularly if it is attached to a sensitive biomolecule like a protein or antibody. Always start with gentle conditions and monitor the stability of your conjugate.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with your this compound conjugates.

Problem: The conjugate is insoluble or has precipitated from an aqueous solution.

Below is a workflow to diagnose and solve the solubility problem.

G cluster_0 Troubleshooting Workflow start Start: Conjugate Insoluble check_ph Check Buffer pH Is pH > 6.0? start->check_ph adjust_ph Adjust pH to 7.0-8.5 (e.g., with 0.1M NaOH) Re-evaluate Solubility check_ph->adjust_ph No check_conc Check Concentration Is it > 10 mg/mL? check_ph->check_conc Yes adjust_ph->check_conc lower_conc Lower the concentration Re-evaluate Solubility check_conc->lower_conc Yes use_cosolvent Use Co-Solvent Method (See Protocol 2) Prepare stock in DMSO/DMF check_conc->use_cosolvent No lower_conc->use_cosolvent success Success: Conjugate Solubilized use_cosolvent->success If successful fail Issue Persists: Consider Conjugate Aggregation or Degradation use_cosolvent->fail If fails

Caption: A workflow diagram for troubleshooting solubility issues.

Data Presentation: Solvent Compatibility

The following table summarizes the general solubility of unconjugated this compound and provides guidance for its conjugates. Absolute solubility of a specific conjugate will vary based on the properties of the attached molecule.

Solvent/Buffer SystemThis compound (Unconjugated)This compound ConjugateRecommendations & Notes
Water (pH < 5) ModerateLowThe carboxylic acid is protonated, reducing solubility. Not recommended.
Aqueous Buffers (pH > 7) HighVariable (pH dependent)Deprotonates the carboxylic acid to the more soluble carboxylate form.[7] This is the recommended starting point.
DMSO, DMF HighHighExcellent for creating concentrated stock solutions.[4] Can be added to aqueous buffers as a co-solvent.
Methanol, Ethanol HighVariableGood solubility for the linker. Conjugate solubility depends on the attached molecule.
Dichloromethane (DCM) HighVariableOften used during the synthesis and purification steps.[6]
Acetonitrile (ACN) HighVariableUseful in purification (e.g., HPLC), but buffer solubility can be limited in high ACN percentages.[8]
Visualization of the pH Effect on Solubility

The ionization state of the terminal carboxylic acid is a critical factor in aqueous solubility.

G cluster_0 Effect of pH on Carboxylic Acid Group Low_pH Low pH (e.g., < 4.5) Protonated State Structure_COOH R-PEG-COOH Low_pH->Structure_COOH Solubility_Low Low Aqueous Solubility (Hydrophobic character) Structure_COOH->Solubility_Low High_pH High pH (e.g., > 6.0) Deprotonated State Structure_COO R-PEG-COO⁻ High_pH->Structure_COO Solubility_High High Aqueous Solubility (Hydrophilic, charged) Structure_COO->Solubility_High

Caption: The relationship between pH, ionization, and solubility.

Experimental Protocols

Protocol 1: Solubilization in Aqueous Buffer (pH Adjustment Method)

This protocol is for conjugates that are expected to be soluble in aqueous solutions with proper pH management.

  • Weigh the Conjugate: Accurately weigh a small amount (e.g., 1-5 mg) of your lyophilized this compound conjugate into a microcentrifuge tube.

  • Initial Suspension: Add a small volume of deionized water or a slightly acidic/neutral buffer (e.g., pH 6.0) to the tube to create a slurry or suspension. Do not add the full volume of buffer yet.

  • pH Adjustment: While gently vortexing or stirring, add a dilute basic solution (e.g., 0.1 M NaOH or PBS pH 7.4) dropwise. The goal is to raise the pH of the solution to between 7.0 and 8.5. For most conjugates, the powder will dissolve as the pH increases and the carboxyl group deprotonates.

  • Final Volume: Once the conjugate is fully dissolved, add your desired buffer (e.g., PBS, pH 7.4) to reach the final target concentration.

  • Verification: Check the final pH of the solution and adjust if necessary. A brief, gentle sonication can be used to break up any remaining micro-aggregates.

Protocol 2: Solubilization Using an Organic Co-Solvent

This protocol is recommended for highly hydrophobic conjugates that do not dissolve sufficiently using Protocol 1.

G cluster_1 Co-Solvent Protocol Workflow start 1. Weigh Conjugate dissolve 2. Dissolve in minimal volume of pure DMSO or DMF (e.g., 10-50 µL) start->dissolve prepare 3. Prepare aqueous buffer in a separate tube dissolve->prepare add 4. Add stock solution dropwise to buffer while vortexing prepare->add end 5. Final solution is ready (e.g., <5% DMSO) add->end

Caption: Workflow for the co-solvent solubilization method.

  • Weigh the Conjugate: Accurately weigh the desired amount of your conjugate into a microcentrifuge tube.

  • Prepare Stock Solution: Add a minimal volume of a dry, water-miscible organic solvent (e.g., DMSO, DMF) to the tube to completely dissolve the conjugate.[4] This will be your concentrated stock solution. Aim for a high concentration (e.g., 20-100 mg/mL).

  • Prepare Aqueous Buffer: In a separate, larger tube, place the required volume of your final aqueous buffer (e.g., PBS, pH 7.4).

  • Combine: While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise. It is critical to add the concentrated organic stock to the stirring aqueous buffer, not the other way around, to avoid precipitation.

  • Final Concentration: Ensure the final percentage of the organic co-solvent is as low as possible (typically <5% v/v) to minimize its impact on subsequent biological experiments. If the solution becomes cloudy, the solubility limit in that buffer system has been exceeded.

References

Technical Support Center: Preventing Self-Conjugation with Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to self-conjugation when using heterobifunctional linkers.

Frequently Asked Questions (FAQs)

Q1: What are heterobifunctional linkers and why are they used?

Heterobifunctional linkers are chemical crosslinking reagents that possess two different reactive groups at opposite ends of a spacer arm.[1][2] This design allows for the selective and sequential conjugation of two different molecules, often biomolecules like proteins, antibodies, or peptides.[1] The key advantage of this two-step approach is the significant reduction of undesirable side reactions, such as self-conjugation or polymerization, which are common when using homobifunctional linkers (reagents with two identical reactive groups).[1][2][3] This precision is crucial for applications like constructing antibody-drug conjugates (ADCs), immobilizing enzymes on surfaces, and studying protein-protein interactions.[1]

Q2: What is self-conjugation and why is it a problem?

Self-conjugation, or homodimerization, is an unwanted reaction where two identical molecules are linked together. When using bifunctional linkers, this can occur if both ends of the linker react with the same type of molecule, leading to the formation of protein-protein dimers instead of the desired conjugate (e.g., protein-drug). This is a major limitation of homobifunctional systems.[1] Self-conjugation leads to a heterogeneous product mixture, reduces the yield of the desired conjugate, and complicates downstream purification processes.[4] In the context of ADCs, it can result in molecules with incorrect drug-to-antibody ratios (DAR), impacting the therapeutic efficacy and safety.[5][6]

Q3: What is the general strategy to prevent self-conjugation with heterobifunctional linkers?

The primary strategy is to perform a two-step (or sequential) conjugation reaction.[2][3] This involves:

  • Activation: Reacting the first molecule (e.g., an antibody) with the more labile reactive group of the heterobifunctional linker.[3]

  • Purification: Removing the excess, unreacted linker. This is a critical step to prevent the remaining free linkers from reacting with the second molecule in the next step, which would lead to self-conjugation.[7][8]

  • Conjugation: Adding the second molecule (e.g., a sulfhydryl-containing drug) to react with the second, more stable reactive group of the linker now attached to the first molecule.[7][8]

This sequential approach ensures that the two reactive ends of the linker do not have the opportunity to react with the same molecular species, thereby minimizing self-conjugation.[1]

Troubleshooting Guide

Unwanted self-conjugation and other side reactions can still occur even with heterobifunctional linkers. This guide addresses common issues encountered during bioconjugation experiments.

SymptomPossible Cause(s)Recommended Solution(s)
High levels of homodimers or self-conjugated product in final analysis (e.g., SEC, SDS-PAGE) Incomplete removal of excess linker: Unreacted linker from the first step reacts with the second protein/molecule.Improve the purification method after the first reaction step. Use size-exclusion chromatography, dialysis, or desalting columns to thoroughly remove all non-reacted linker.[7][8]
Sub-optimal reaction pH: The pH may favor side reactions. For example, at pH > 7.5, the maleimide group (sulfhydryl-reactive) can start to react with primary amines (lysines), and its stability decreases.[7][9]Maintain the recommended pH range for each reactive group. For NHS-ester reactions with amines, use pH 7.0-9.0. For maleimide reactions with sulfhydryls, use pH 6.5-7.5.[7] Perform conjugations at pH 7.2-7.5 to balance the reactivity of both groups.[7][8]
Presence of reducing agents during maleimide reaction: Reducing agents containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the target sulfhydryl groups.Ensure all reducing agents are removed after disulfide bond reduction and prior to adding the maleimide-activated molecule. TCEP is a non-thiol reducing agent and does not need to be removed before conjugation.[10]
Low or no signal from the final conjugate Low antibody/protein concentration: Dilute protein solutions can lower conjugation efficiency.Concentrate the protein solution before conjugation. A starting concentration of >0.5 mg/mL is often recommended.
Impure antibody/protein: Impurities with primary amines can compete for the linker, reducing the amount of linker that attaches to the target protein.Use a highly purified protein (>95% purity). If using ascites fluid or serum, purify the antibody first.
Interfering buffer components: Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls will compete with the target molecules.[7][8]Perform a buffer exchange into an appropriate buffer like Phosphate-Buffered Saline (PBS) before starting the reaction.[7][8]
Hydrolysis of reactive groups: The NHS ester is susceptible to hydrolysis in aqueous solutions, a rate that increases with pH. The maleimide group can also hydrolyze at pH > 7.5.[7]Prepare linker solutions immediately before use. Do not store reconstituted linkers.[8] Keep reaction times as short as is effective and control the pH carefully.
Protein aggregation and precipitation Hydrophobicity of the linker/payload: Many linkers and drug payloads are hydrophobic, and their conjugation to a protein can increase its overall hydrophobicity, leading to aggregation.Use a linker with a hydrophilic spacer arm, such as one containing polyethylene glycol (PEG).[1][11] Optimize the drug-to-antibody ratio (DAR); a lower DAR may prevent aggregation.[6]
Complete reduction of protein disulfides: Over-reduction can denature the protein by breaking structural disulfide bonds, leading to instability and aggregation.Use selective reduction conditions to target specific disulfide bonds (e.g., hinge-region disulfides in IgG) with milder reducing agents like 2-MEA or TCEP.[8][11] Use a concentration of 3-5 mM DTT or TCEP to generate sufficient free thiols without destroying the antibody structure.[11]

Key Experimental Protocols

Two-Step Conjugation Protocol using SMCC (Amine-to-Sulfhydryl Linker)

This protocol provides a general methodology for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).

A. Material Preparation

  • Protein-NH₂: Purified protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).[8]

  • Molecule-SH: Sulfhydryl-containing molecule. If it has disulfide bonds, they must be reduced to free sulfhydryls.[7]

  • SMCC Crosslinker: Dissolve immediately before use in an organic solvent like DMSO or DMF.[7]

  • Conjugation Buffer: PBS (pH 7.2) or another amine- and sulfhydryl-free buffer at pH 6.5-7.5. Adding 1-5 mM EDTA can help prevent disulfide re-formation.[8]

  • Desalting Columns: For removing excess crosslinker and byproducts.[8]

B. Step 1: Maleimide-Activation of Protein-NH₂

  • Prepare Protein-NH₂ at a concentration of 1-5 mg/mL in Conjugation Buffer.

  • Calculate the amount of SMCC needed. A 10- to 50-fold molar excess of SMCC over the protein is a common starting point.[8]

  • Dissolve SMCC in DMSO and immediately add the calculated amount to the protein solution. The final concentration of organic solvent should be less than 10% to avoid protein denaturation.[8]

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Remove excess, non-reacted SMCC by passing the solution through a desalting column equilibrated with Conjugation Buffer. The maleimide-activated protein is now ready for the next step.

C. Step 2: Conjugation to Molecule-SH

  • Immediately add the Molecule-SH to the purified, maleimide-activated Protein-NH₂. A 1.1- to 5-fold molar excess of the sulfhydryl molecule over the protein is typically used.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[8]

  • To stop the reaction before completion, a quenching reagent like free cysteine can be added.[8]

  • The final conjugate can be purified from excess Molecule-SH and any remaining byproducts using methods such as dialysis, size-exclusion chromatography, or affinity chromatography.[4]

Data Summary Tables

Table 1: Common Heterobifunctional Reactive Groups and Their Targets

Reactive GroupTarget Functional GroupOptimal Reaction pHResulting Bond
N-Hydroxysuccinimide (NHS) Ester Primary Amine (-NH₂)7.0 - 9.0Amide
Maleimide Sulfhydryl (-SH)6.5 - 7.5Thioether
Pyridyl Disulfide Sulfhydryl (-SH)~7.5Disulfide (Cleavable)
Hydrazide Carbonyl (Aldehyde/Ketone)5.0 - 7.0Hydrazone
Aryl Azide / Diazirine (Photoreactive) C-H bonds (non-specific upon UV activation)N/AC-C, C-N, C-O

Data compiled from multiple sources.[1][7][12][][14]

Table 2: Comparison of Common Heterobifunctional Linker Chemistries

Linker TypeReactive End 1Reactive End 2Key FeaturesCommon Examples
Amine-to-Sulfhydryl NHS EsterMaleimideMost common type; forms stable thioether bonds; two-step protocol is standard.[1][3]SMCC, Sulfo-SMCC, SMPB
Carbonyl-to-Sulfhydryl HydrazideMaleimideUseful for conjugating to glycoproteins after oxidation to create aldehydes.[1]MPBH, PDPH
Amine-to-Photoreactive NHS EsterAryl AzideAllows for initial specific conjugation to an amine, followed by non-specific crosslinking to any nearby molecule upon UV light exposure.[1]HSAB, NHS-ASA

Visualizations

G cluster_step1 Step 1: Activation cluster_purify Intermediate Purification cluster_step2 Step 2: Conjugation cluster_waste Problem Pathway p1 Protein-NH2 p1_activated Activated Protein p1->p1_activated React with more labile group (e.g., NHS-ester) linker Heterobifunctional Linker (e.g., SMCC) linker->p1_activated purify Remove Excess Linker (Desalting/Dialysis) p1_activated->purify final_conjugate Final Conjugate (Protein-Molecule) self_conjugation Self-Conjugation (Homodimer) p1_activated->self_conjugation If Purification Fails p2 Molecule-SH purify->p2 excess_linker Unreacted Linker excess_linker->self_conjugation p2->final_conjugate React with second group (e.g., Maleimide)

Caption: Workflow for two-step conjugation to prevent self-conjugation.

G cause1 Incomplete Removal of Excess Linker problem Self-Conjugation (Homodimer Formation) cause1->problem cause2 Sub-optimal Reaction pH cause2->problem cause3 Single-Step Reaction (Homobifunctional) cause3->problem solution1 Purification Step (e.g., Desalting Column) problem->solution1 Mitigated by solution2 Optimize Buffer pH (e.g., pH 6.5-7.5 for Maleimide) problem->solution2 Mitigated by solution3 Use Two-Step Sequential Reaction problem->solution3 Mitigated by solution4 Use Heterobifunctional Linker problem->solution4 Mitigated by

Caption: Factors contributing to self-conjugation and mitigation strategies.

References

Technical Support Center: Purification Strategies for Propargyl-PEG7-acid Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products of Propargyl-PEG7-acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for products of this compound reactions?

A1: The most common and effective purification methods for this compound reaction products are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and liquid-liquid extraction. For some products, crystallization may also be a viable option. The choice of method depends on the specific reaction, the nature of the product, and the impurities present.

Q2: How can I monitor the progress of my reaction involving this compound?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. Due to the polar nature of this compound and its derivatives, a relatively polar solvent system is required. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and hexane. Visualization can be challenging as PEG compounds are often not UV-active. Staining with iodine vapor or a potassium permanganate solution is recommended. Dragendorff's reagent can also be effective for visualizing PEG-containing compounds.[1][2][3]

Q3: What are the typical impurities I might encounter in my reaction mixture?

A3: Typical impurities include unreacted this compound, excess reagents from the coupling reaction (e.g., EDC, NHS, or their byproducts in amide coupling; copper catalysts in click chemistry), and potential side-products. In amide coupling reactions, N-acylurea can be a significant byproduct.[4] In copper-catalyzed click chemistry, oxidative homocoupling of the alkyne can lead to dimer formation.[5][6]

Q4: Can I use normal-phase silica gel chromatography for purification?

A4: While possible, normal-phase chromatography on silica gel can be challenging for highly polar molecules like this compound and its derivatives. These compounds often exhibit strong interactions with the silica, leading to significant tailing and poor separation.[7] If normal-phase is attempted, highly polar solvent systems, such as DCM/MeOH with a small amount of acetic acid (for acidic products) or ammonia (for basic products), may be necessary. HILIC is generally a more suitable alternative for polar compounds.[7][8]

Troubleshooting Guides

Amide Coupling Reaction Purification

Problem: After reacting this compound with a primary amine using EDC/NHS chemistry, I see multiple spots on my TLC and have difficulty isolating my desired amide product.

Possible Causes and Solutions:

  • Unreacted Starting Material: The reaction may not have gone to completion.

    • Solution: Optimize reaction conditions (time, temperature, stoichiometry of reagents). Use TLC to monitor the disappearance of the starting amine.

  • Presence of EDC/NHS Byproducts: Reagents like EDC and NHS, and their urea byproducts, can complicate purification.

    • Solution 1 (Aqueous Workup): Quench the reaction with water and perform a liquid-liquid extraction. The water-soluble byproducts will partition into the aqueous phase.

    • Solution 2 (RP-HPLC): These byproducts can often be separated from the desired product using reversed-phase HPLC.

  • Formation of N-acylurea byproduct: EDC can react with the activated carboxylic acid to form a stable N-acylurea, which is often difficult to separate.

    • Solution: Use of an additive like HOBt or Oxyma can help to suppress this side reaction. Purification via RP-HPLC is typically effective for removing this byproduct.

Experimental Protocol: RP-HPLC Purification of an Amide Product

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10-70% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and/or Evaporative Light Scattering Detector (ELSD)
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Purification

Problem: After performing a click reaction with an azide-containing molecule, my product is contaminated with a significant amount of green/blue color, and I observe a byproduct with a higher molecular weight.

Possible Causes and Solutions:

  • Residual Copper Catalyst: The color is due to the copper catalyst used in the reaction.

    • Solution 1 (Chelating Resin): Pass the reaction mixture through a column packed with a copper-chelating resin.

    • Solution 2 (Aqueous Ammonia Wash): During liquid-liquid extraction, wash the organic layer with a dilute aqueous ammonia solution to complex with and remove the copper.

    • Solution 3 (RP-HPLC): Most copper salts will not be retained on a C18 column under typical reversed-phase conditions.

  • Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, the terminal alkyne of this compound can undergo oxidative homocoupling to form a dimer.[5][6]

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The dimer can typically be separated from the desired product by RP-HPLC due to its larger size and increased hydrophobicity.

Experimental Protocol: Purification via Liquid-Liquid Extraction

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with:

    • 5% aqueous ammonia solution (to remove copper).

    • Saturated aqueous sodium bicarbonate solution.

    • Brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Further purify by chromatography if necessary.

Purification Strategy Overview

Purification Method Principle Best For Key Experimental Parameters Potential Issues
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[9]General purpose purification of reaction mixtures, separation of starting materials, products, and byproducts.Stationary Phase: C18, C8, PLRP-S. Mobile Phase: Water/Acetonitrile or Water/Methanol gradients with additives like TFA or formic acid.Poor retention of very polar compounds. Co-elution of similar polarity compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on partitioning between a polar stationary phase and a less polar mobile phase.[7][10]Purifying highly polar compounds that are not well-retained by RP-HPLC.Stationary Phase: Silica, Diol, Amide. Mobile Phase: High organic (e.g., Acetonitrile) with a small amount of aqueous buffer.Sensitive to water content in the sample and mobile phase. Can have lower loading capacity than RP-HPLC.
Liquid-Liquid Extraction Separation based on differential solubility of components in two immiscible liquid phases.[11][12][13][14][15]Initial workup to remove water-soluble reagents and byproducts.Solvent System: Typically an aqueous phase and a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). pH adjustment of the aqueous phase can be used to separate acidic or basic compounds.Emulsion formation. Incomplete separation of compounds with similar partitioning behavior.
Crystallization Formation of a solid crystalline product from a solution, leaving impurities behind in the solvent.[16][17][18][19][20]Final purification of solid products to achieve high purity.Solvent/Anti-solvent System: A solvent in which the product is soluble at high temperature and insoluble at low temperature, or an anti-solvent to induce precipitation.Difficulty in finding suitable crystallization conditions. Product may oil out instead of crystallizing.

Visualized Workflows and Logic

experimental_workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis reaction This compound Reaction (e.g., Amide Coupling or Click Chemistry) tlc TLC Analysis reaction->tlc Monitor Progress extraction Liquid-Liquid Extraction tlc->extraction Reaction Complete hplc RP-HPLC or HILIC extraction->hplc Further Purification crystallization Crystallization hplc->crystallization For High Purity Solids analysis Purity and Identity Confirmation (e.g., LC-MS, NMR) hplc->analysis crystallization->analysis

Figure 1. General experimental workflow for this compound reaction purification.

troubleshooting_logic cluster_symptoms Identify Symptoms cluster_causes Potential Causes cluster_solutions Recommended Solutions start Impure Product After Initial Workup multiple_spots Multiple Spots on TLC start->multiple_spots color_contamination Colored Contamination (e.g., green/blue) start->color_contamination high_mw_impurity Higher MW Impurity by MS start->high_mw_impurity unreacted_sm Unreacted Starting Material multiple_spots->unreacted_sm reagent_byproducts Reagent Byproducts (EDC-urea, etc.) multiple_spots->reagent_byproducts copper Residual Copper Catalyst color_contamination->copper homocoupling Alkyne Homocoupling high_mw_impurity->homocoupling optimize_reaction Optimize Reaction Conditions unreacted_sm->optimize_reaction rphplc RP-HPLC reagent_byproducts->rphplc chelation Copper Chelating Resin or Aqueous Ammonia Wash copper->chelation homocoupling->rphplc Separate Dimer inert_atmosphere Run Reaction Under Inert Atmosphere homocoupling->inert_atmosphere

Figure 2. Troubleshooting logic for common purification issues.

References

Optimizing PROTAC Linker Length for Maximum Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing proteolysis-targeting chimera (PROTAC) linker length.

Frequently Asked Questions (FAQs)

Q1: How does linker length impact the efficacy of a PROTAC?

The length of the linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of PROTAC efficacy. An optimal linker length facilitates the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[1][2][3] If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of both the target protein and the E3 ligase.[3] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[3] Therefore, fine-tuning the linker length is a crucial step in PROTAC design.[1][2]

Q2: What are the most common types of linkers used in PROTAC design?

The most frequently used linkers in PROTAC design are polyethylene glycol (PEG) chains and alkyl chains of varying lengths. These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex. Other linker types, such as those incorporating rigid moieties like piperazine or triazole rings, are also used to modulate the conformational flexibility and physicochemical properties of the PROTAC.

Q3: How does linker composition, beyond length, affect PROTAC performance?

Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability. The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.

Q4: What is the "hook effect" in the context of PROTACs?

The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[4][5][6] This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex required for degradation.[4][5][6] Mitigating the hook effect often involves optimizing the PROTAC concentration and enhancing the cooperativity of ternary complex formation.[4]

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development. Several factors could be contributing to this issue:

  • Suboptimal Linker Length: Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination. It is possible that the current linker length leads to a non-productive ternary complex geometry where the lysine residues on the target protein are not accessible to the E2-ubiquitin complex.

  • Poor Ternary Complex Cooperativity: The formation of the ternary complex can be either cooperative, non-cooperative, or anti-cooperative. Positive cooperativity, where the binding of one protein partner increases the affinity for the other, is often associated with more efficient degradation. A lack of positive cooperativity, even with good binary binding, can lead to inefficient degradation.

  • Steric Hindrance: The linker or the PROTAC itself might be causing steric clashes in the context of the ternary complex, preventing the necessary proximity for ubiquitination.[7]

  • Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps, resulting in intracellular concentrations that are too low to induce degradation.

Solutions:

  • Synthesize a library of PROTACs with varying linker lengths. This is the most direct way to address the issue of suboptimal linker length.[8] Even small changes in linker length can have a significant impact on degradation efficacy.

  • Evaluate ternary complex formation directly. Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex.[9][10][11] This can provide insights into the cooperativity of your system.

  • Modify the linker composition. Introducing more rigid or flexible elements into the linker can alter the conformational dynamics and potentially lead to a more productive ternary complex.

  • Assess cell permeability and efflux. Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.

Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.

The hook effect can be a major obstacle in developing potent PROTACs. Here are some strategies to address it:

  • Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations, thus mitigating the hook effect. This can be achieved by optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase.[4]

  • Increase the Valency of the PROTAC: Trivalent PROTACs, which can bind to multiple E3 ligases or target proteins, have been explored as a strategy to overcome the hook effect, although their efficacy can be context-dependent.[12]

  • Careful Dose-Response Studies: Perform detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy.

Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation

PROTAC CompoundLinker Length (atoms)ER Degradation (%) at 100 nMIC50 (nM) in MCF7 cells
11 8~20>1000
12 12~60~500
13 16~80~250
14 20~40>1000
15 24~20>1000
16 16 (different attachment)~70~300

Data adapted from a study on ERα-targeting PROTACs. The results indicate that a 16-atom linker (compound 13) provided the optimal length for ERα degradation in this specific chemical series.[1][13][14]

Table 2: Impact of Linker Length on SOS1 Degradation

PROTAC CompoundLinker (Methylene Units)DC50 (μM)Dmax (%)
8a 3>50<20
8b 4~25~80
8c (ZZ151) 515.7100
8d 6~30~90
8e 7>50<40
8f 8>50<20
8g 9>50<10

Data from a study on SOS1 degraders, showing that a linker with five methylene units was the most potent.[15]

Experimental Protocols

Western Blotting for Protein Degradation Assessment

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[16][17][18]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for the desired time.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Quantification: Densitometry analysis of the bands is performed to quantify the relative protein levels.

In-Cell Ubiquitination Assay

This assay determines if the PROTAC is inducing the ubiquitination of the target protein.[19][20][21]

Materials:

  • Cells co-transfected with plasmids expressing the target protein and HA-tagged ubiquitin

  • Cell lysis buffer (stringent, e.g., containing 1% SDS)

  • Dilution buffer

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G agarose beads

  • Wash buffer

  • SDS-PAGE sample buffer

  • Primary antibody against HA-tag

  • Western blotting reagents

Procedure:

  • Cell Transfection and Treatment: Co-transfect cells and treat with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

  • Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

  • Immunoprecipitation: Dilute the lysate and immunoprecipitate the target protein using a specific antibody and protein A/G beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-HA antibody to detect ubiquitinated forms of the target protein.

Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the kinetics and affinity of ternary complex formation in real-time.[9][10][11][][23]

General Methodology:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.

  • Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

  • Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Kinetic parameters (kon, koff) and affinity (KD) for the ternary complex can be determined by fitting the sensorgram data to appropriate binding models. Cooperativity can be calculated by comparing the affinity of the second protein partner in the presence and absence of the PROTAC.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC TernaryComplex Target-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds Proteasome 26S Proteasome TargetProtein->Proteasome Recognition & Degradation E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds TernaryComplex->TargetProtein Ubiquitination Ub Ubiquitin E2 E2 Enzyme Ub->E2 E2->TernaryComplex Recruited DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: PROTAC Mechanism of Action.

Linker_Optimization_Workflow start Start: Design PROTAC with Initial Linker synthesis Synthesize PROTAC Library (Varying Linker Lengths/Compositions) start->synthesis biochem_assays Biochemical Assays (Binary Binding: SPR, ITC) synthesis->biochem_assays ternary_assays Biophysical Assays (Ternary Complex Formation: SPR, ITC) biochem_assays->ternary_assays cell_assays Cellular Assays (Degradation: Western Blot, In-Cell Western) ternary_assays->cell_assays ub_assays Ubiquitination Assays cell_assays->ub_assays analysis Data Analysis (DC50, Dmax, Cooperativity) ub_assays->analysis optimize Refine Linker Design analysis->optimize Suboptimal lead_candidate Lead Candidate analysis->lead_candidate Optimal optimize->synthesis

Caption: Experimental Workflow for PROTAC Linker Optimization.

PROTAC_Targeted_Signaling_Pathway cluster_pathway Example: JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase (Target Protein) Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Degradation JAK Degradation JAK->Degradation STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerization & Translocation Gene Target Gene Expression Nucleus->Gene PROTAC JAK-PROTAC PROTAC->JAK Induces Degradation Degradation->STAT Blocks Phosphorylation

Caption: PROTAC-mediated Degradation of JAK Kinase in the JAK/STAT Pathway.

References

Challenges in scaling up click chemistry reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for scaling up click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning click chemistry from the lab bench to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your scale-up endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of click chemistry reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Problem Potential Cause Suggested Solution
Low or No Product Formation Catalyst Inactivity: The active Cu(I) catalyst may have been oxidized to inactive Cu(II) by atmospheric oxygen.1. Degas all solvents and reagents thoroughly before use.[1] 2. Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture.[1][2] 3. Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is present to regenerate Cu(I).[3] A 3- to 10-fold excess is common.[3]
Poor Reagent Solubility: One or more reactants (azide, alkyne, or catalyst complex) may not be fully dissolved at the larger scale.1. Select a solvent system where all components are soluble. Common choices include mixtures like THF/water, DMF/water, or t-butanol/water.[1] 2. Consider using co-solvents like DMSO, DMF, or NMP (up to 10%) to improve the solubility of small molecules in aqueous media.[4]
Ligand Issues: The chosen ligand may not be optimal for the reaction conditions, or an incorrect ligand-to-copper ratio is being used.1. For reactions in coordinating solvents (like DMSO or NMP), use stronger donor ligands.[5] 2. For aqueous conditions, weaker ligands might be preferable to avoid the formation of inhibitory copper chelates.[5] 3. Optimize the ligand-to-copper ratio; an excess of some ligands can inhibit the reaction.[5]
Reaction Stalls or is Sluggish Insufficient Catalyst Loading: The catalyst concentration may be too low for the increased volume.1. While click chemistry can be effective at low catalyst concentrations, scaling up may require optimization. Consider a modest increase in the copper catalyst loading. 2. The use of accelerating ligands like TBTA or THPTA can significantly increase the reaction rate.[6][7]
Presence of Inhibitors: Certain functional groups (e.g., thiols) or impurities in the starting materials can chelate with the copper catalyst, rendering it inactive.1. Use high-purity starting materials.[8] 2. If thiols are present, consider using an excess of copper or sacrificial metals like Zn(II) or Ni(II) to occupy the thiols.[4]
Exothermic Runaway/Poor Temperature Control Inadequate Heat Dissipation: The heat generated by the exothermic reaction is not being removed efficiently, leading to a rapid temperature increase.[9] Click reactions can release significant energy, approximately 50 kcal/mol.[4]1. Ensure the reactor's cooling system is sufficient for the scale of the reaction.[10] 2. Consider a semi-batch process where one of the reactants is added portion-wise or via a syringe pump to control the rate of heat generation.[11] 3. Improve stirring to prevent the formation of localized hot spots.[10] 4. For highly exothermic systems, consider transitioning to a continuous flow reactor for superior heat transfer.[9]
Product Contamination with Copper Inefficient Catalyst Removal: Standard purification methods used at the lab scale may not be effective for larger quantities.1. Utilize copper-scavenging resins or perform washes with a chelating agent like EDTA to remove residual copper.[12] 2. Consider using a heterogeneous or immobilized copper catalyst that can be easily filtered off after the reaction.[12][13] This is a preferred method for large-scale applications to simplify catalyst recovery.[13]
Formation of Side Products Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen, Cu(II) can promote the coupling of the alkyne starting material with itself.1. Rigorously exclude oxygen from the reaction mixture through degassing and maintaining an inert atmosphere.[4] 2. Ensure an adequate concentration of the reducing agent is present throughout the reaction.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for scaling up my click reaction?

A1: The ideal solvent system should dissolve all reactants, reagents, and the catalyst. For CuAAC, mixtures of water with organic solvents like t-butanol, THF, DMF, or DMSO are common.[1][4] When scaling up, it's crucial to re-evaluate solubility as concentrations change. If your product is less polar than your starting materials, you might need to adjust the solvent ratio or switch to a less polar system to prevent the product from precipitating prematurely. The use of greener solvents like deep eutectic solvents (DESs) is also an emerging and more sustainable option.[14]

Q2: What is the optimal catalyst loading for a large-scale CuAAC reaction?

A2: While there is no universal answer, catalyst loading often needs to be optimized for each specific reaction upon scale-up. Lab-scale reactions might use 1-5 mol% of a copper source. For industrial applications, minimizing catalyst loading is often a priority to reduce costs and simplify purification. In some cases, catalyst loading can be reduced to as low as 0.01 mol% with the right ligand and conditions.[15] It is recommended to perform a catalyst loading study at a smaller, pilot scale before moving to full production.

Q3: How can I manage the exothermic nature of the click reaction during scale-up?

A3: Managing the exotherm is a critical safety consideration.[9] Key strategies include:

  • Understanding the Thermal Profile: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction and the maximum potential temperature rise.[10]

  • Controlled Addition: Instead of a batch process, use a semi-batch approach where one reactant is added slowly to control the reaction rate and heat generation.[11]

  • Efficient Cooling: Ensure your reactor has adequate cooling capacity. For very large scales, this might involve cooling jackets, internal coils, or external heat exchangers.[10]

  • Flow Chemistry: Continuous flow reactors offer a much higher surface-area-to-volume ratio, allowing for near-instantaneous heat removal and providing superior temperature control.[9]

Q4: What are the best methods for removing the copper catalyst in a drug development setting?

A4: Minimizing copper contamination is crucial for pharmaceutical products due to its potential toxicity.[16]

  • Immobilized Catalysts: Using a copper catalyst supported on a solid phase (e.g., resin) is highly effective. The catalyst can be removed by simple filtration, significantly reducing copper leaching into the product.[12]

  • Scavenging Agents: Treatment of the crude product solution with copper-chelating resins or solutions of agents like EDTA can effectively capture and remove dissolved copper.[12]

  • Extraction: Performing aqueous washes can help remove water-soluble copper salts and ligands.

Q5: Do I need a ligand for my large-scale CuAAC reaction?

A5: While not always strictly necessary, ligands are highly recommended for large-scale reactions. Ligands serve two main purposes: they stabilize the active Cu(I) oxidation state, preventing disproportionation and oxidation, and they accelerate the reaction rate.[5][6] This allows for lower catalyst loading and can lead to cleaner reactions with higher yields in shorter times. Popular ligands include TBTA, THPTA, and BTTAA, with the choice depending on the solvent system and reactants.[7][17]

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for CuAAC reactions at different scales. These values are indicative and should be optimized for your specific process.

Table 1: Typical Catalyst Loading and Reaction Times

Scale Copper Source Typical Catalyst Loading (mol%) Typical Ligand:Copper Ratio Typical Reaction Time
Lab Scale (<1 g) CuSO₄/NaAscorbate1 - 51:1 to 5:11 - 12 hours
Pilot Scale (1 g - 1 kg) CuSO₄/NaAscorbate or CuI0.1 - 21:1 to 2:14 - 24 hours
Production Scale (>1 kg) Heterogeneous/Immobilized Cu< 0.1N/ADependent on flow rate/residence time

Table 2: Solvent Systems and Co-Solvent Percentages

Solvent System Typical Ratio (Organic:Water) Common Co-Solvents Typical Co-Solvent % (v/v)
t-Butanol/Water1:1 to 4:1N/AN/A
THF/Water1:1 to 3:1N/AN/A
DMF/Water2:1 to 9:1N/AN/A
Aqueous BufferN/ADMSO, NMP, DMF5 - 10%

Experimental Protocols

Protocol 1: General Procedure for Pilot-Scale (100 g) CuAAC Reaction in a Jacketed Reactor

Materials:

  • Alkyne-functionalized substrate (1.0 eq)

  • Azide-functionalized substrate (1.05 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01 eq, 1 mol%)

  • Sodium Ascorbate (0.05 eq, 5 mol%)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (0.01 eq, 1 mol%)

  • Solvent (e.g., THF/Water 2:1 mixture)

  • Nitrogen or Argon gas supply

  • Jacketed glass reactor with overhead stirring, temperature probe, and condenser

Procedure:

  • Reactor Setup: Assemble the jacketed reactor and ensure all connections are secure. Purge the reactor with nitrogen or argon for at least 30 minutes to create an inert atmosphere.

  • Charge Reactants: Charge the alkyne-functionalized substrate and the chosen solvent system to the reactor. Begin stirring to ensure complete dissolution.

  • Degassing: Sparge the solution with nitrogen or argon for an additional 20-30 minutes to remove any dissolved oxygen.

  • Catalyst Preparation: In a separate flask under an inert atmosphere, dissolve the CuSO₄·5H₂O and TBTA in a small amount of the reaction solvent. In another flask, dissolve the sodium ascorbate in deoxygenated water.

  • Catalyst Addition: Add the CuSO₄/TBTA solution to the reactor, followed by the sodium ascorbate solution. A color change is typically observed as Cu(I) is formed.

  • Azide Addition (Controlled): Begin adding the azide-functionalized substrate to the reactor. For a 100g scale reaction, it is advisable to add the azide solution portion-wise or via a dropping funnel over 30-60 minutes to control the initial exotherm.

  • Reaction Monitoring: Monitor the internal temperature closely. Use the reactor's cooling jacket to maintain the desired reaction temperature (typically ambient to 40 °C). Track the reaction progress by taking small aliquots and analyzing them via TLC, LC-MS, or HPLC.

  • Work-up and Purification: Once the reaction is complete, proceed with the appropriate work-up. This may involve quenching the reaction, filtering off any solids, and performing extractions. For copper removal, the organic solution can be passed through a cartridge containing a copper-scavenging resin before concentration.

Visualizations

Workflow for Scaling Up a CuAAC Reaction

ScaleUpWorkflow cluster_prep Preparation Phase cluster_pilot Pilot Scale Execution cluster_purification Downstream Processing Thermal_Analysis 1. Thermal Hazard Analysis (DSC/RC) Solubility_Check 2. Solubility & Solvent Selection Thermal_Analysis->Solubility_Check Thermal_Analysis->Solubility_Check Reagent_Purity 3. Reagent Purity Check Solubility_Check->Reagent_Purity Solubility_Check->Reagent_Purity Reactor_Setup 4. Reactor Setup & Inerting Reagent_Purity->Reactor_Setup Reagent_Purity->Reactor_Setup Controlled_Addition 5. Controlled Reagent Addition Reactor_Setup->Controlled_Addition Reactor_Setup->Controlled_Addition Temp_Monitoring 6. In-situ Monitoring (Temp, Conversion) Controlled_Addition->Temp_Monitoring Controlled_Addition->Temp_Monitoring Catalyst_Removal 7. Catalyst Removal (Scavenger/Filtration) Temp_Monitoring->Catalyst_Removal Temp_Monitoring->Catalyst_Removal Product_Isolation 8. Product Isolation & Purification Catalyst_Removal->Product_Isolation Catalyst_Removal->Product_Isolation

Caption: A typical workflow for scaling up a CuAAC reaction.

Troubleshooting Logic for Low Yield in Click Chemistry

TroubleshootingLogic Start Low or No Product Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Solubility Are all reactants soluble? Check_Catalyst->Check_Solubility Yes Solution_Catalyst Degas solvents, use fresh reducing agent, ensure inert atmosphere. Check_Catalyst->Solution_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Solubility->Check_Conditions Yes Solution_Solubility Change solvent system or add co-solvents (e.g., DMSO). Check_Solubility->Solution_Solubility No Solution_Conditions Optimize temperature, check for inhibitors, verify ligand choice. Check_Conditions->Solution_Conditions No

Caption: A decision tree for troubleshooting low-yield click reactions.

References

Technical Support Center: Enhancing Copper-Catalyzed Click Chemistry Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for copper-catalyzed click chemistry, also known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your experiments for maximum efficiency and success.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your copper-catalyzed click chemistry reactions in a question-and-answer format.

Question: My reaction shows low or no yield. What are the potential causes and how can I fix it?

Answer: Low or no yield in a CuAAC reaction can stem from several factors. Here's a systematic approach to troubleshooting this common issue:

  • Problem: Inaccessible Reactants. For biomolecules like proteins or oligonucleotides, the azide or alkyne functional groups might be buried within the molecule's three-dimensional structure, making them inaccessible for the reaction.[1][2]

    • Solution: Perform the reaction in the presence of denaturing or solvating agents like DMSO.[1][2] This can help to expose the reactive groups.

  • Problem: Catalyst Inactivation or Sequestration. The catalytically active Cu(I) species is prone to oxidation to inactive Cu(II). Additionally, components in your reaction mixture, such as thiols from proteins or other biological molecules, can bind to and sequester the copper catalyst.[1][2]

    • Solution 1: Ensure you are using a sufficient excess of a reducing agent, like sodium ascorbate, to maintain the copper in its active Cu(I) state.[1][3][4][5] It is also crucial to minimize the reaction's exposure to oxygen by, for example, capping the reaction tube.[1]

    • Solution 2: Increase the concentration of both the copper catalyst and the accelerating ligand.[1][2]

    • Solution 3: Introduce a sacrificial metal, such as Zn(II) or Ni(II), which can bind to interfering thiols, leaving the copper catalyst free to participate in the reaction.[1][2]

  • Problem: Reagent Degradation or Incompatibility. One or more of your reagents may have degraded or may be incompatible with the reaction conditions.

    • Solution: To verify the integrity of your reagents and the general reaction setup, perform a control reaction using a simple, reliable azide and alkyne, such as coumarin azide and propargyl alcohol.[1][2] Successful formation of the triazole product in the control reaction will indicate that the issue lies with your specific substrates.

Question: I'm observing damage to my biomolecules (e.g., proteins, DNA) during the reaction. What is causing this and how can I prevent it?

Answer: Damage to biomolecules in CuAAC reactions is often caused by the generation of reactive oxygen species (ROS) from the copper catalyst and the reducing agent, typically sodium ascorbate.[1][3][4][5]

  • Solution 1: Use a Protective Ligand. Accelerating ligands, such as THPTA or BTTAA, not only enhance the reaction rate but also protect the biomolecules by stabilizing the Cu(I) catalyst and acting as a sacrificial reductant.[1][6][7][8][9][10] It is recommended to use at least five equivalents of the ligand relative to the copper.[1][3]

  • Solution 2: Add a Scavenger. Aminoguanidine can be added to the reaction mixture to intercept reactive byproducts of ascorbate oxidation that can damage proteins.[1][3][5]

  • Solution 3: Use an Alternative Reducing Agent. If your substrates are particularly sensitive to ascorbate, consider using hydroxylamine as an alternative reducing agent.[1][2]

  • Solution 4: Minimize Oxygen Exposure. Capping the reaction vessel will reduce the amount of dissolved oxygen available to generate ROS.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of copper for my reaction?

A1: Generally, copper concentrations should be between 50 µM and 100 µM for bioconjugation reactions.[3][5] Concentrations below this range may not be sufficient to form the active catalytic complex, while higher concentrations are often unnecessary and can increase the risk of biomolecule damage.[5]

Q2: Which accelerating ligand should I choose?

A2: The choice of ligand can significantly impact reaction efficiency and biocompatibility. Water-soluble ligands are highly recommended for bioconjugation reactions.[11]

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A very popular and effective water-soluble ligand that simplifies reactions in aqueous buffers and helps reduce the cytotoxic effects of copper.[8][9]

  • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Another excellent water-soluble ligand that can improve reaction kinetics.[8]

  • TABTA ({3-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]propyl}trimethylammonium trifluoroacetate): A superior ligand for activity-based protein profiling (ABPP) that shows excellent conjugation kinetics while preserving the native protein fold.[7][12]

Q3: Can I perform click chemistry in the presence of other functional groups?

A3: Yes, one of the key advantages of click chemistry is its high selectivity. The azide and alkyne groups are bioorthogonal, meaning they do not typically react with other functional groups found in biological systems.[13][] However, be mindful of potential interference from thiols, as mentioned in the troubleshooting guide.

Q4: How can I remove the copper catalyst after the reaction?

A4: Copper ions can be removed by washing or dialysis against a buffer containing a chelating agent like EDTA.[1][2] For small molecule synthesis, copper-adsorbing resins can be used, but these may not be suitable for bioconjugates as they can also bind to the biomolecules themselves.[1][2]

Data Presentation

Table 1: Recommended Reagent Concentrations for a Typical Bioconjugation Reaction

ReagentStock ConcentrationFinal ConcentrationNotes
Biomolecule-Alkyne-2 - 60 µMHigher concentrations are generally better.[2]
Cargo-Azide5 mM~2-fold excess to alkyneA minimum concentration of 20 µM is recommended.[2]
CuSO₄20 mM50 - 250 µMCan be adjusted as needed.[2]
Accelerating Ligand (e.g., THPTA)50 mM250 - 1250 µMMaintain a 5:1 ligand to copper ratio.[2]
Sodium Ascorbate100 mM5 mMShould be freshly prepared.[2]
Aminoguanidine (optional)100 mM5 mMRecommended to prevent side reactions with proteins.[2]

Experimental Protocols

Protocol 1: General Bioconjugation of a Cargo-Azide to a Biomolecule-Alkyne

This protocol is a starting point and can be optimized for specific applications.

Materials:

  • Biomolecule-alkyne solution in an appropriate buffer

  • Cargo-azide solution (e.g., 5 mM in DMSO or water)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Accelerating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water, optional)

  • Microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, prepare a premixed solution of CuSO₄ and the accelerating ligand. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[1]

  • In a separate microcentrifuge tube, combine the biomolecule-alkyne with buffer to a final volume that will accommodate all subsequent additions.

  • Add the cargo-azide to the biomolecule-alkyne solution.

  • Add the premixed CuSO₄/ligand solution to the reaction mixture.

  • If using, add the aminoguanidine solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Close the tube to minimize oxygen exposure and mix gently by inverting the tube several times or by using a slow rotator.[1]

  • Allow the reaction to proceed at room temperature for 1 hour. Reaction time may be optimized.

  • Proceed with the appropriate workup for your application, which may include purification to remove excess reagents and the copper catalyst.[1]

Protocol 2: Determining Reaction Efficiency with a Fluorogenic Probe

This protocol allows for the assessment of CuAAC efficiency under your specific conditions using a fluorogenic azide, such as coumarin azide, which becomes fluorescent upon triazole formation.[1][2][3][5]

Materials:

  • Fluorogenic azide (e.g., coumarin azide) stock solution (e.g., 5 mM)

  • Model alkyne (e.g., propargyl alcohol)

  • All other reagents as listed in Protocol 1

Procedure:

  • Establish a 100% Reaction Standard:

    • Perform a reaction as described in Protocol 1, but use an excess of a simple model alkyne (e.g., propargyl alcohol at 560 µM) and the fluorogenic azide (e.g., 100 µM).[2] This reaction should go to completion.

    • Measure the fluorescence of this solution at the appropriate excitation and emission wavelengths (e.g., 404 nm excitation and 477 nm emission for the coumarin triazole product).[1] This fluorescence intensity represents 100% conversion.

  • Test Your Biomolecule-Alkyne:

    • Perform the reaction as described in Protocol 1, using your biomolecule-alkyne and the fluorogenic azide at the same concentrations you plan to use for your actual experiment.

    • After the reaction, measure the fluorescence intensity.

    • Compare the fluorescence of your experimental sample to the 100% reaction standard to determine the efficiency of your reaction.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Assembly cluster_incubation Incubation & Workup prep_bio Prepare Biomolecule-Alkyne mix_reactants Combine Biomolecule-Alkyne and Cargo-Azide prep_bio->mix_reactants prep_azide Prepare Cargo-Azide prep_azide->mix_reactants prep_cu Premix CuSO4 + Ligand add_cu Add CuSO4/Ligand Mix prep_cu->add_cu prep_asc Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_asc->initiate mix_reactants->add_cu add_ag Add Aminoguanidine (optional) add_cu->add_ag add_ag->initiate incubate Incubate at Room Temperature initiate->incubate workup Purification / Analysis incubate->workup

Caption: A typical experimental workflow for copper-catalyzed click chemistry.

Troubleshooting_Flowchart cluster_substrate Substrate Issues cluster_reagent General Reagent/Condition Issues start Low or No Reaction Yield check_reagents Run control reaction with model substrates? start->check_reagents substrate_issue Problem with specific substrates check_reagents->substrate_issue Control OK reagent_issue General reaction problem check_reagents->reagent_issue Control Failed add_denaturant Add denaturant (e.g., DMSO) substrate_issue->add_denaturant solution_found Problem Solved add_denaturant->solution_found check_catalyst Catalyst Inactivation/Sequestration? reagent_issue->check_catalyst optimize_cu Increase Cu/Ligand concentration check_catalyst->optimize_cu Yes check_oxygen Minimize O2 exposure check_catalyst->check_oxygen No add_sacrificial_metal Add sacrificial metal (e.g., Zn(II)) optimize_cu->add_sacrificial_metal add_sacrificial_metal->check_oxygen check_oxygen->solution_found

References

Technical Support Center: Propargyl-PEG7-acid Conjugations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG7-acid conjugations.

Troubleshooting Guide

Question: My final product is impure. What are the potential side reaction products in my this compound conjugation?

Answer:

Several side reactions can occur during the conjugation of this compound to amine-containing molecules, primarily during the carboxylic acid activation step using carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS). The main desired reaction is the formation of a stable amide bond. However, competing reactions can lead to a variety of impurities.

Here is a summary of potential side products and their causes:

Side Product IDSide Product NameDescriptionProbable CauseSuggested Mitigation
SP-1 Unreacted Amine-Containing MoleculeThe starting molecule to which the PEG linker was intended to be conjugated.Incomplete reaction due to insufficient activated PEG linker, suboptimal reaction conditions (pH, temperature, time), or steric hindrance.Increase the molar excess of the activated this compound. Optimize reaction pH (typically 7-8.5 for NHS ester reactions). Increase reaction time or temperature.
SP-2 Hydrolyzed this compoundThe this compound starting material is regenerated from the activated NHS ester.The activated NHS ester is susceptible to hydrolysis, which is a competing reaction with aminolysis. The rate of hydrolysis increases significantly with pH.[1]Perform the conjugation reaction promptly after activating the PEG-acid. Maintain the optimal pH range; avoid excessively basic conditions.
SP-3 N-acylurea AdductFormed by the rearrangement of the O-acylisourea intermediate during EDC activation. This adduct is stable and unreactive towards amines.[2][3]This is an inherent side reaction of carbodiimide chemistry, particularly in polar aprotic solvents.The addition of NHS helps to minimize this by trapping the O-acylisourea intermediate as a more stable NHS ester.[4][5]
SP-4 Guanidine AdductFormed by the reaction of the primary amine of the target molecule with the carbodiimide (EDC).This can occur if the activation of the carboxylic acid is slow, allowing the amine to react directly with EDC.[2]Pre-activation of the this compound with EDC/NHS before adding the amine-containing molecule can reduce this side reaction.
SP-5 Di-PEGylated SpeciesMultiple this compound linkers attached to a single molecule.Occurs if the target molecule has multiple primary amine sites available for reaction.Control the stoichiometry by using a lower molar excess of the activated PEG linker.
SP-6 Symmetric Anhydride of this compoundFormed by the reaction of the O-acylisourea intermediate with another molecule of this compound.[3][6]This is another possible pathway in carbodiimide-mediated couplings.Using NHS helps to favor the formation of the NHS ester over the symmetric anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating an NHS-activated this compound to a primary amine?

A1: The reaction of an NHS ester with a primary amine is most efficient at a pH between 7 and 8.5.[7] The primary amine should be in its unprotonated, nucleophilic form. However, it's a balance, as the rate of hydrolysis of the NHS ester also increases at higher pH. A common starting point is pH 7.4 in a non-nucleophilic buffer such as PBS.

Q2: How can I monitor the progress of my conjugation reaction?

A2: The progress of the conjugation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing aliquots of the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the desired product.

Q3: My propargyl group seems to be reacting. Is that possible?

A3: Under typical EDC/NHS coupling conditions (neutral to slightly basic pH, room temperature), the terminal alkyne of the propargyl group is generally stable and unreactive. However, exposure to certain transition metals (like copper, gold, or palladium) or strong bases can catalyze side reactions.[8][9] Ensure your reaction components and buffers are free from such contaminants.

Q4: Can I pre-activate the this compound and store it for later use?

A4: It is not recommended to store the activated NHS ester of this compound for extended periods, especially in solution. The NHS ester is susceptible to hydrolysis, which will deactivate it.[1][10] For best results, the activation should be performed immediately before the conjugation reaction.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Primary Amine

This two-step protocol minimizes side reactions such as the formation of N-acylurea and guanidine adducts.

Materials:

  • This compound

  • Molecule with a primary amine (e.g., a protein, peptide, or small molecule)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.5-fold molar excess of both EDC and NHS to the this compound solution.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Conjugation Buffer.

    • Add the activated Propargyl-PEG7-NHS ester solution to the amine-containing molecule solution. A 5- to 20-fold molar excess of the activated PEG linker over the amine is a common starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using a desalting column or another appropriate chromatographic method like RP-HPLC or SEC.

Protocol 2: Analysis of Conjugation Reaction by RP-HPLC-MS

Instrumentation:

  • Reverse-Phase HPLC system coupled to a Mass Spectrometer (e.g., ESI-QTOF)

  • C18 column suitable for biomolecules or small molecules

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Prepare a sample of your reaction mixture by diluting it in Mobile Phase A.

  • Inject the sample onto the C18 column.

  • Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution profile using a UV detector (e.g., at 214 nm for peptides/proteins and/or 280 nm if aromatic residues are present).

  • Analyze the mass spectra of the eluting peaks to identify the desired product, unreacted starting materials, and any side products based on their expected molecular weights.

Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation Step This compound This compound Activated_PEG Propargyl-PEG7-NHS Ester This compound->Activated_PEG Activation EDC_NHS EDC, NHS EDC_NHS->Activated_PEG Conjugated_Product Propargyl-PEG7-NH-R Activated_PEG->Conjugated_Product Aminolysis Amine_Molecule Amine-containing Molecule (R-NH2) Amine_Molecule->Conjugated_Product

Caption: Workflow for this compound conjugation.

G Start Impure Conjugate Detected (e.g., by HPLC-MS) Check_Reactants Analyze Reactant Purity and Stoichiometry Start->Check_Reactants Check_Conditions Review Reaction Conditions (pH, time, temp) Start->Check_Conditions Identify_SP Identify Side Products by Mass Spectrometry Start->Identify_SP Reactant_Issue Adjust molar ratio of reactants. Verify purity of starting materials. Check_Reactants->Reactant_Issue Condition_Issue Optimize pH (7-8.5). Adjust reaction time/temperature. Check_Conditions->Condition_Issue SP_Hydrolysis Issue: Hydrolysis (SP-2) Mitigation: Lower pH, shorter reaction time post-activation. Identify_SP->SP_Hydrolysis SP_Nacylurea Issue: N-acylurea (SP-3) Mitigation: Ensure sufficient NHS is used during activation. Identify_SP->SP_Nacylurea SP_Guanidine Issue: Guanidine (SP-4) Mitigation: Use a two-step conjugation protocol. Identify_SP->SP_Guanidine End Purify and Re-analyze Product Reactant_Issue->End Condition_Issue->End SP_Hydrolysis->End SP_Nacylurea->End SP_Guanidine->End

Caption: Troubleshooting workflow for impure conjugations.

References

Technical Support Center: Enhancing the Stability of ADC Linkers in Circulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the stability of antibody-drug conjugate (ADC) linkers in circulation.

Frequently Asked Questions (FAQs)

1. What are the primary factors influencing the stability of ADC linkers in circulation?

The stability of an ADC linker in the bloodstream is a critical determinant of its efficacy and safety.[1][2] Several key factors influence this stability:

  • Linker Chemistry: The chemical nature of the linker is paramount. Linkers are broadly categorized as cleavable or non-cleavable.[3]

    • Cleavable linkers are designed to release the payload under specific conditions, such as the acidic environment of lysosomes or the presence of certain enzymes.[4] However, they can be susceptible to premature cleavage in the plasma.[]

    • Non-cleavable linkers are generally more stable in circulation and release the payload upon degradation of the antibody backbone within the target cell.[2][3]

  • Conjugation Site: The location of linker-drug attachment on the antibody can significantly impact stability. Conjugation to more solvent-accessible sites can lead to increased payload loss, particularly for maleimide-based linkers.[4]

  • Physiological Environment: The in vivo environment, including plasma pH, the presence of enzymes, and reducing agents like glutathione, can all contribute to linker cleavage.[]

  • Payload Hydrophobicity: Highly hydrophobic payloads can lead to ADC aggregation, which can affect stability and pharmacokinetic properties.[6]

2. What are the consequences of poor ADC linker stability?

Insufficient linker stability can lead to several undesirable outcomes:

  • Premature Payload Release: The untimely release of the cytotoxic payload into systemic circulation is a major concern. This can lead to off-target toxicity, where healthy tissues are damaged, resulting in adverse side effects for the patient.[][7]

  • Reduced Therapeutic Efficacy: If the payload is released before the ADC reaches the target tumor cells, the therapeutic efficacy of the ADC is diminished.[7]

  • Altered Pharmacokinetics: Instability can change the pharmacokinetic (PK) profile of the ADC, potentially leading to faster clearance from the body and reduced exposure of the tumor to the therapeutic agent.

3. How can I improve the stability of my ADC linker?

Several strategies can be employed to enhance the stability of ADC linkers:

  • Optimize Linker Chemistry:

    • For cleavable linkers, fine-tuning the cleavage site can improve stability. For example, modifying peptide linkers can make them less susceptible to plasma proteases.[8]

    • For maleimide-based linkers, which can be unstable due to a retro-Michael reaction, hydrolysis of the succinimide ring can increase stability.[7][9]

  • Site-Specific Conjugation: Conjugating the linker-drug to specific, less solvent-exposed sites on the antibody can protect the linker from the surrounding environment and improve stability.[10]

  • Hydrophilic Modifications: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG), into the linker can help to shield the hydrophobic payload, reduce aggregation, and improve the pharmacokinetic profile.[11]

4. What is the retro-Michael reaction, and how does it affect maleimide-based linkers?

The retro-Michael reaction is a chemical process that can lead to the instability of ADCs conjugated via a thiol-maleimide linkage.[7] In this reaction, the thioether bond between the antibody's cysteine residue and the maleimide group of the linker can reverse, leading to the detachment of the linker-payload. This free linker-payload can then potentially react with other molecules in the plasma, such as albumin, leading to off-target toxicity.[7][9]

5. How is the Drug-to-Antibody Ratio (DAR) related to ADC stability?

The Drug-to-Antibody Ratio (DAR) refers to the average number of drug molecules conjugated to a single antibody.[12] A higher DAR can increase the potency of the ADC but may also negatively impact its stability and pharmacokinetic properties.[2] High-DAR ADCs can be more prone to aggregation, especially with hydrophobic payloads, and may be cleared more rapidly from circulation.[2] Therefore, optimizing the DAR is a critical aspect of ADC development to achieve a balance between efficacy and stability.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of ADC linker stability.

Issue 1: Premature Payload Release Observed in In Vitro Plasma Stability Assay

Potential Cause Recommended Solution
Inherent Linker Instability: The chosen linker chemistry may be susceptible to cleavage by plasma components.1. Re-evaluate Linker Chemistry: Consider using a more stable linker, such as a non-cleavable linker or a cleavable linker with an optimized cleavage site.[2][3] 2. Modify the Linker: For maleimide-based linkers, investigate methods to stabilize the conjugate, such as hydrolysis of the succinimide ring.[9]
Inappropriate Conjugation Site: The linker may be attached to a highly solvent-exposed site on the antibody.1. Explore Site-Specific Conjugation: Utilize antibody engineering techniques to introduce conjugation sites in more protected regions of the antibody.[10]
Assay Artifacts: The experimental conditions of the plasma stability assay may be causing artificial degradation of the ADC.1. Optimize Assay Conditions: Ensure the pH and temperature of the incubation are physiological (pH 7.4, 37°C). 2. Include Appropriate Controls: Run control experiments with the ADC in buffer alone to distinguish between plasma-mediated and inherent instability.

Issue 2: ADC Aggregation Observed During Stability Studies

Potential Cause Recommended Solution
High Payload Hydrophobicity: The cytotoxic payload is highly hydrophobic, leading to self-association of the ADC molecules.[6]1. Incorporate Hydrophilic Linkers: Use linkers containing hydrophilic polymers like PEG to mask the hydrophobicity of the payload.[11] 2. Optimize DAR: A lower DAR may reduce the overall hydrophobicity of the ADC and decrease the propensity for aggregation.[2]
Unfavorable Formulation: The buffer conditions (pH, ionic strength) of the ADC formulation may be promoting aggregation.[13]1. Screen Different Formulations: Experiment with a range of buffer compositions, pH values, and excipients to identify a formulation that minimizes aggregation.[6][13]
Inconsistent DAR: A heterogeneous mixture of ADC species with varying DARs can contribute to aggregation.1. Improve Conjugation Method: Utilize site-specific conjugation techniques to produce a more homogeneous ADC with a defined DAR.[10]

Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR) Measurements

Potential Cause Recommended Solution
Incomplete Chromatographic Separation: The different DAR species are not being fully resolved by the analytical method (e.g., HIC-HPLC).1. Optimize HIC Method: Adjust the gradient, flow rate, and mobile phase composition to improve the separation of the different DAR species.[14][15] 2. Consider an Orthogonal Method: Use a different analytical technique, such as reverse-phase HPLC (RP-HPLC) or mass spectrometry, to confirm the DAR.[15]
Instability of the ADC during Analysis: The ADC may be degrading during the analytical procedure.1. Minimize Sample Handling Time: Keep the time between sample preparation and analysis as short as possible. 2. Control Temperature: Maintain samples at a low temperature to minimize degradation.
Instrumental Issues: Problems with the HPLC system or detector can lead to inconsistent results.1. Perform System Suitability Tests: Regularly check the performance of the HPLC system to ensure it is functioning correctly. 2. Calibrate the Detector: Ensure the detector is properly calibrated.

Quantitative Data Summary

The stability of an ADC linker is often quantified by its half-life (t₁/₂) in plasma. The following table summarizes the reported plasma half-lives for various linker types.

Linker TypeSub-typePayloadPlasma Half-life (t₁/₂)Reference(s)
Acid-Cleavable HydrazoneDoxorubicin~2-3 days[16]
CarbonateSN-38~1 day[16]
Silyl EtherMMAE> 7 days[17]
Enzyme-Cleavable Val-CitMMAEGenerally stable in human plasma, but can be unstable in rodent plasma[18]
Non-Cleavable Thioether (e.g., SMCC)DM1Generally high plasma stability[3]

Key Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of an ADC in plasma.

1. Materials:

  • ADC of interest

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • ELISA plates and reagents for total and conjugated antibody quantification

  • LC-MS system for free payload quantification

2. Procedure: [4][19][20]

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.

  • Sample Storage: Immediately freeze the collected aliquots at -80°C to stop any further degradation.

  • Quantification of Total and Conjugated Antibody (ELISA):

    • Total Antibody ELISA: Use an ELISA that detects the antibody portion of the ADC, regardless of whether the payload is attached.

    • Conjugated Antibody ELISA: Use an ELISA that specifically detects the payload, thereby quantifying the amount of intact ADC.

  • Quantification of Free Payload (LC-MS):

    • Sample Preparation: Precipitate the proteins from the plasma samples (e.g., with acetonitrile) to extract the free payload.

    • LC-MS Analysis: Analyze the extracted samples by LC-MS to quantify the amount of released payload.

  • Data Analysis: Calculate the percentage of intact ADC remaining and the amount of free payload at each time point to determine the stability of the linker.

In Vivo Pharmacokinetic (PK) Study in Mice

This protocol provides a general framework for conducting a PK study to evaluate ADC stability in vivo.

1. Materials:

  • ADC of interest

  • Tumor-bearing mice (e.g., xenograft models)[21][22]

  • Dosing and blood collection equipment

  • Centrifuge for plasma separation

  • Analytical instruments (ELISA and/or LC-MS) for sample analysis

2. Procedure: [16][20][21][22]

  • ADC Administration: Administer a single dose of the ADC to the mice via an appropriate route (e.g., intravenous injection).[22]

  • Blood Sampling: At predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 72, and 168 hours post-dose), collect blood samples from the mice.[22]

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentrations of:

    • Total Antibody: The total concentration of the antibody, both conjugated and unconjugated.

    • Intact ADC: The concentration of the ADC with the payload still attached.

    • Free Payload: The concentration of the payload that has been released from the ADC.

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key PK parameters, such as clearance, volume of distribution, and half-life, for each of the analytes. This will provide insights into the in vivo stability of the ADC.

Visualizations

Signaling Pathway of Linker Cleavage

Linker_Cleavage cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor_microenvironment Tumor Microenvironment cluster_cell Target Cancer Cell ADC_stable Intact ADC ADC_internalized ADC Internalization ADC_stable->ADC_internalized Tumor Targeting Lysosome Lysosome (pH 4.5-5.0) High Cathepsin B ADC_internalized->Lysosome Endocytosis Payload_release Payload Release Lysosome->Payload_release Linker Cleavage (e.g., Acid Hydrolysis, Enzymatic Cleavage) Apoptosis Cell Death (Apoptosis) Payload_release->Apoptosis

Caption: Mechanism of action for a cleavable ADC linker.

Experimental Workflow for In Vitro Plasma Stability Assay

Plasma_Stability_Workflow cluster_analysis Sample Analysis start Start: ADC Sample incubation Incubate ADC in Plasma and PBS (Control) at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling storage Freeze Samples at -80°C sampling->storage elisa ELISA: - Total Antibody - Conjugated Antibody storage->elisa lcms LC-MS: - Free Payload storage->lcms data_analysis Data Analysis: Calculate % Intact ADC and Free Payload elisa->data_analysis lcms->data_analysis end End: Determine Linker Stability data_analysis->end

Caption: Workflow for assessing ADC linker stability in vitro.

Troubleshooting Decision Tree for Premature Payload Release

Troubleshooting_Tree start High Premature Payload Release? check_control Is release also high in buffer control? start->check_control Yes linker_issue Inherent Linker Instability check_control->linker_issue Yes plasma_issue Plasma-Mediated Cleavage check_control->plasma_issue No solution_linker Action: Redesign Linker (e.g., more stable chemistry, site-specific conjugation) linker_issue->solution_linker solution_plasma Action: Optimize Linker for Plasma Stability (e.g., modify cleavage site, add PEG) plasma_issue->solution_plasma

Caption: Decision tree for troubleshooting premature payload release.

References

Technical Support Center: Overcoming Steric Hindrance in Protein Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for protein bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of protein bioconjugation?

A: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that obstructs a chemical reaction.[1][2][3] In protein bioconjugation, this occurs when the three-dimensional structure of a protein or the bulky nature of a labeling molecule prevents the desired conjugation reaction from occurring efficiently at a specific site.[2][4] This can be due to the target amino acid residue being buried within the protein's folded structure or shielded by neighboring residues.[5][6]

Q2: What are the common signs that steric hindrance is affecting my bioconjugation reaction?

A: Common indicators of steric hindrance include:

  • Low reaction yields: The final amount of conjugated protein is significantly less than expected.[5]

  • Lack of site-specificity: The conjugation occurs at unintended, more accessible sites on the protein surface.[5]

  • Incomplete conjugation: Even with an excess of labeling reagent, the protein is not fully conjugated.

  • Precipitation of the modified protein: Over-modification at accessible sites can alter the protein's isoelectric properties, leading to aggregation and precipitation.[7]

Q3: How can I determine if a target residue on my protein is accessible for conjugation?

A: Several methods can be used to assess residue accessibility:

  • Computational Modeling: Protein structure prediction tools and solvent accessibility calculators can predict which residues are on the surface and available for reaction.[6][8][9]

  • Site-Directed Mutagenesis: Introducing a reactive residue (like cysteine) at the desired location and testing for conjugation can confirm its accessibility.[10][11][12]

  • Limited Proteolysis or Mass Spectrometry: These techniques can provide information about the surface topology of a protein.

Q4: What role do linkers and spacers play in overcoming steric hindrance?

A: Linkers and spacers are chemical moieties that connect the biomolecule to the label or another molecule. They can significantly mitigate steric hindrance by:

  • Increasing the distance: A longer linker arm can extend the reactive group away from the protein surface, allowing it to access sterically hindered sites.[4][13]

  • Providing flexibility: Flexible linkers, often composed of polyethylene glycol (PEG) or glycine-serine repeats, can adopt various conformations to navigate around bulky protein domains.[14][15][16][17]

  • Improving solubility: Hydrophilic linkers can prevent aggregation of the final conjugate, which can be a problem when conjugating hydrophobic molecules.[18]

Troubleshooting Guides

This section provides solutions to common problems encountered during protein bioconjugation experiments that may be caused by steric hindrance.

Problem 1: Low or No Conjugation Yield
Possible Cause Recommended Solution
Inaccessible Reactive Site: The target amino acid (e.g., lysine, cysteine) is buried within the protein's 3D structure.1. Introduce a Spacer Arm: Use a crosslinker with a longer and more flexible spacer arm (e.g., PEG-based linkers) to increase the reach of the reactive group.[4][13]2. Site-Directed Mutagenesis: If the protein's function is known to be unaffected, mutate a surface-exposed, non-essential amino acid to a reactive one (e.g., cysteine).[10][11]3. Partial Denaturation: In some cases, mild, reversible denaturation can expose buried residues. This should be done with caution to avoid irreversible protein unfolding.
Steric Clash Between Bulky Conjugation Partners: Both the protein and the molecule to be conjugated are large, preventing their reactive groups from coming into proximity.1. Optimize Linker Length: Experiment with a range of linker lengths to find the optimal distance for efficient conjugation without compromising the activity of the components.[2][4][19][20]2. Use Smaller Labeling Reagents: If possible, select smaller, less bulky tags or labels.3. Two-Step Conjugation: Employ a two-step approach where a small, reactive linker is first attached to the protein, followed by the addition of the larger molecule.
Problem 2: Lack of Site-Specificity
Possible Cause Recommended Solution
Multiple Reactive Sites with Varying Accessibility: Traditional methods targeting common residues like lysine often lead to heterogeneous products because many such residues are present on the protein surface.1. Site-Specific Conjugation Methods:     a. Unnatural Amino Acid (UAA) Incorporation: Genetically encode a UAA with a unique reactive handle (e.g., an azide or alkyne for click chemistry) at the desired site.[21][22][23][24][25]     b. Engineered Cysteine Residues: If the protein has no native surface-exposed cysteines, introduce one at a specific location for thiol-maleimide chemistry.[26]2. Chemoenzymatic Labeling: Utilize enzymes that recognize specific peptide sequences to attach labels with high precision.[27]

Quantitative Data Summary

The choice of linker can significantly impact conjugation efficiency and the properties of the final bioconjugate. Below are tables summarizing the effects of linker length and composition.

Table 1: Impact of Linker Length on Serum Half-Life of a Small Protein (sfGFP-PA) Conjugate

LinkerEstimated Linker Length (nm)Beta-Phase Half-Life (hours)
Unmodified sfGFP-0.13
LK010.251.34
LK021.51.57
LK032.81.48
LK044.81.51
Data adapted from a study on superfolder Green Fluorescent Protein (sfGFP) conjugated with palmitic acid (PA). The results suggest that for a small protein, increasing linker length beyond a certain point does not substantially increase serum half-life, indicating minimal steric hindrance to binding with serum albumin.[4]

Table 2: Influence of Linker Composition on Antibody-Drug Conjugate (ADC) Stability

Antibody ConjugateLinker TypeDrug-to-Antibody Ratio (DAR)Monomeric Purity (%)
1.0_FabMaleimide-based5.876.7
6.18_FabMaleimide-based5.890.0
6.21_scFvMaleimide-based5.391.3
6.21_FabMaleimide-based5.192.6
Data from a study on biparatopic antibody-drug conjugates. Engineered constructs (6.18, 6.21) showed higher monomeric purity, indicating greater stability compared to the parental Fab conjugate, even with similar or slightly lower drug loading.[28]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis to Introduce a Cysteine Residue

This protocol outlines a general procedure for introducing a cysteine residue at a specific, surface-exposed site to facilitate site-specific conjugation.

1. Primer Design:

  • Design forward and reverse primers (25-45 bases) containing the desired mutation in the center.
  • The primers should be complementary to each other.
  • Ensure a minimum GC content of 40% and have the primers terminate in one or more G or C bases.[11]
  • The melting temperature (Tm) should be ≥ 78°C.[11]

2. PCR Amplification:

  • Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu) to minimize secondary mutations.[10]
  • Use a low amount of template plasmid DNA (e.g., 5-50 ng).
  • Perform 12-18 cycles of amplification.

3. Digestion of Parental DNA:

  • Add DpnI restriction enzyme directly to the PCR reaction mixture.
  • Incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental plasmid DNA.[11]

4. Transformation:

  • Transform the DpnI-treated DNA into competent E. coli cells.
  • Plate on appropriate antibiotic selection plates.

5. Verification:

  • Isolate plasmid DNA from the resulting colonies.
  • Screen for the desired mutation by restriction digest (if a new restriction site was introduced) or by DNA sequencing.[10]

Protocol 2: Unnatural Amino Acid (UAA) Incorporation

This protocol provides a general workflow for the site-specific incorporation of a UAA containing a bioorthogonal reactive group.

1. Plasmid Preparation:

  • Obtain or create a plasmid encoding the protein of interest with an amber stop codon (TAG) at the desired incorporation site.
  • Obtain a separate plasmid (e.g., pEVOL) that expresses the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired UAA.[23]

2. Cell Culture and Induction:

  • Co-transform both plasmids into a suitable E. coli expression strain.
  • Grow the cells in a rich medium to a specified optical density.
  • Induce the expression of the tRNA/synthetase pair (e.g., with arabinose).[23]

3. UAA Incorporation and Protein Expression:

  • Supplement the culture medium with the desired UAA.
  • Induce the expression of the target protein (e.g., with IPTG).

4. Protein Purification and Verification:

  • Harvest the cells and purify the protein using standard chromatography techniques (e.g., affinity chromatography if the protein is tagged).
  • Verify the incorporation of the UAA by mass spectrometry.

Visualizations

Troubleshooting_Steric_Hindrance cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Solution Pathways cluster_outcomes Outcomes Problem Low Bioconjugation Yield or Lack of Specificity Diagnosis Is Steric Hindrance the Likely Cause? Problem->Diagnosis Linker Modify Linker/Spacer Diagnosis->Linker Yes SiteSpecific Site-Specific Modification Diagnosis->SiteSpecific Yes Reaction Optimize Reaction Conditions Diagnosis->Reaction Yes Reassess Re-evaluate Strategy Diagnosis->Reassess No Success Successful Conjugation Linker->Success SiteSpecific->Success Reaction->Success

Caption: Troubleshooting workflow for addressing steric hindrance in bioconjugation.

Site_Specific_vs_Traditional cluster_traditional Traditional Conjugation (e.g., Lysine) cluster_sitespecific Site-Specific Conjugation (e.g., UAA) Traditional Protein with Multiple Lysines Reagent1 NHS-Ester Reagent Traditional->Reagent1 Reacts with accessible amines Result1 Heterogeneous Product (Variable Stoichiometry & Sites) Reagent1->Result1 SiteSpecific Protein with Single Incorporated UAA (e.g., Azide) Reagent2 Alkyne-DBCO Reagent SiteSpecific->Reagent2 Click Chemistry Result2 Homogeneous Product (Defined Stoichiometry & Site) Reagent2->Result2

Caption: Comparison of traditional and site-specific bioconjugation strategies.

References

Propargyl-PEG7-acid Reaction Kinetics Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Propargyl-PEG7-acid. It includes troubleshooting for common issues, answers to frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during bioconjugation reactions involving this compound.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Yield in Click Chemistry (CuAAC) Reaction Catalyst Oxidation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen.• Thoroughly degas all solvents and solutions (e.g., by sparging with argon or nitrogen).• Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to regenerate Cu(I).[1]
Impure Reagents: Impurities in the alkyne or azide starting materials can inhibit the catalyst.• Ensure the purity of this compound and the azide-containing molecule using techniques like NMR or mass spectrometry before starting the reaction.
Incorrect Reagent Stoichiometry: Suboptimal ratios of catalyst, ligand, or reducing agent.• Start with a 1.1 equivalent of the alkyne relative to the azide.[1]• Use a catalyst concentration of 1-5 mol % Cu(II) and 5-10 mol % sodium ascorbate.
Low Yield or Side Products in EDC/NHS Coupling Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis in aqueous buffers, regenerating the carboxylic acid.• The activation reaction with EDC and NHS is most efficient at a slightly acidic pH (4.5-6.0).[2]• Perform the subsequent coupling to the amine at a physiological pH (7.2-8.0) and avoid prolonged reaction times at high pH.[2]
Competing Reactions: The amine-containing molecule may have low reactivity, or the EDC reagent may react with buffers (e.g., phosphate).• Use a non-amine, non-carboxylate buffer like MES for the activation step.[2]• Ensure the amine to be coupled is primary and unhindered for optimal reactivity.
Precipitation of Reagents: EDC can precipitate out of solution, especially at high concentrations.• If precipitation occurs, reduce the amount of EDC used.[2]
Difficulty Purifying the Final Conjugate Excess Reagents: Unreacted this compound or the coupling partner can be difficult to separate from the product.• Use a slight excess (1.1-1.5x) of the less expensive or more easily removable reagent to drive the reaction to completion.• Utilize purification methods appropriate for the size and properties of your conjugate, such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis.[3]
Contamination with Copper Catalyst: Residual copper from a click reaction can interfere with downstream applications.• After the click reaction is complete, add a copper-chelating agent like EDTA to the reaction mixture before purification.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound? A1: this compound should be stored at -20°C, kept tightly sealed, and protected from moisture and light to prevent degradation.[4]

Q2: Which solvents are recommended for reactions with this compound? A2: For click chemistry, solvents like DMF, water, or mixtures of the two are common.[1][5] For EDC/NHS coupling, the activation step is typically performed in an anhydrous aprotic solvent like DMF or DMSO, or in an aqueous buffer like MES. The final coupling to an amine is usually done in a buffer such as PBS at pH 7.2-7.5.[2]

Q3: How can I monitor the kinetics or completion of my reaction? A3: Several analytical methods can be used. For qualitative, real-time analysis, Thin-Layer Chromatography (TLC) is effective. For quantitative analysis and purification, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3][6] Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the identity and purity of the final product.[3][7]

Q4: What are the key differences between using EDC alone versus an EDC/NHS combination for amide coupling? A4: EDC alone activates the carboxylic acid to form an O-acylisourea intermediate, which is highly reactive but unstable in water and prone to hydrolysis.[8] Adding N-hydroxysuccinimide (NHS) allows the O-acylisourea to be converted into a more stable amine-reactive NHS ester. This two-step process generally results in higher coupling efficiency and fewer side reactions.[2][8]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details a general method for conjugating this compound to an azide-containing molecule.

Methodology:

  • In a suitable reaction vial, dissolve the azide-containing molecule (1 equivalent) and this compound (1.1 equivalents) in a degassed solvent (e.g., 1:1 DMF/water).[1]

  • In a separate tube, prepare a fresh aqueous solution of sodium ascorbate (e.g., 50 mM solution; use 5-10 equivalents).

  • In a third tube, prepare an aqueous solution of copper(II) sulfate (CuSO₄) (e.g., 100 mM solution; use 1.2 equivalents).

  • Add the sodium ascorbate solution to the vial containing the azide and alkyne, and mix gently.

  • Initiate the reaction by adding the CuSO₄ solution to the mixture.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently heated (e.g., to 60°C) to increase the rate if necessary.[1]

  • Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Upon completion, add a small amount of a copper chelator (e.g., EDTA) to sequester the catalyst.

  • Purify the final conjugate product via chromatography (e.g., SEC or RP-HPLC).

CuAAC_Workflow CuAAC Reaction Workflow cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction & Monitoring cluster_workup 4. Workup & Purification A Dissolve Azide & This compound in degassed solvent B Add Sodium Ascorbate (Reducing Agent) A->B C Add CuSO4 (Catalyst Source) B->C D Incubate at RT (1-4 hours) C->D E Monitor Progress (HPLC or TLC) D->E F Quench with Copper Chelator (EDTA) E->F G Purify Conjugate (Chromatography) F->G

Caption: Workflow for a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Protocol 2: Two-Step EDC/NHS Amide Coupling

This protocol describes the activation of this compound and subsequent coupling to a primary amine-containing molecule.

Methodology:

  • Activation Step:

    • Dissolve this compound (1 equivalent) in an appropriate buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).[2]

    • Add N-hydroxysuccinimide (NHS, ~5 mM final concentration) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, ~2 mM final concentration) to the solution.[2]

    • Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation, as they are hygroscopic.[8]

    • React for 15 minutes at room temperature to form the NHS ester.[2][8]

  • Coupling Step:

    • Dissolve the amine-containing molecule in a coupling buffer (e.g., PBS, pH 7.2-7.5) at a desired concentration.

    • Add the activated Propargyl-PEG7-NHS ester solution to the amine-containing solution.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.[2]

    • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM to consume any unreacted NHS esters.[8]

    • Purify the final conjugate using a suitable method such as a desalting column or HPLC.[8]

EDC_NHS_Coupling EDC/NHS Coupling Workflow cluster_activation Step 1: Acid Activation (pH 6.0) cluster_coupling Step 2: Amine Coupling (pH 7.2-7.5) cluster_quench Step 3: Quench & Purify A This compound B Add EDC and NHS A->B C Incubate 15 min at RT B->C D Activated NHS Ester Intermediate C->D F Combine Activated Ester with Amine D->F E Primary Amine Molecule E->F G Incubate 2 hours at RT F->G H Final Amide Conjugate G->H I Add Hydroxylamine to Quench H->I J Purify via Desalting or HPLC I->J

Caption: Workflow for a two-step EDC/NHS mediated amide coupling reaction.

References

Technical Support Center: Method Refinement for Site-Specific Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for site-specific protein labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during protein labeling experiments.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common problems in your experiments.

Problem Possible Cause Recommended Solution
Low or No Labeling Efficiency Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer components can inhibit the labeling reaction.[1][2]- Optimize pH: Adjust the buffer pH to the optimal range for your specific labeling chemistry.[3] For example, amine-reactive dyes generally require a pH of 7-9. - Optimize Temperature and Time: Systematically vary the reaction temperature and incubation time to find the optimal balance between efficiency and potential protein degradation.[1] - Buffer Compatibility: Ensure your buffer does not contain components that interfere with the reaction (e.g., Tris or glycine in amine-reactive labeling).[2]
Low Reagent Concentration: Insufficient concentration of the labeling reagent or enzyme can lead to incomplete labeling.[1]- Increase Reagent Concentration: Titrate the molar ratio of the labeling reagent to the protein. Start with recommended ratios (e.g., 10:1 to 40:1 for some initial studies) and optimize.[4] - Enzyme Concentration: For enzymatic labeling, optimize the enzyme concentration to ensure efficient catalysis.[1][5]
Poor Protein Quality or Solubility: The target protein may be aggregated, misfolded, or have low expression levels, making labeling sites inaccessible.[6][7]- Confirm Protein Expression and Integrity: Run an SDS-PAGE or Western blot to verify the expression and integrity of your protein.[8] - Improve Solubility: Optimize expression conditions (e.g., lower temperature) or use solubility-enhancing tags.[6][7] Consider adding detergents or organic solvents, but be mindful of their potential to interfere with labeling.[4][9]
Inactive Reagents: Labeling reagents can degrade if not stored or handled properly.[2]- Use Fresh Reagents: Prepare stock solutions of labeling reagents immediately before use, as many are moisture-sensitive.[2] - Proper Storage: Store reagents as recommended by the manufacturer, protecting light-sensitive reagents from light.[2]
Non-Specific Labeling or High Background Excess Labeling Reagent: Too much labeling reagent can lead to binding at unintended sites.[10]- Optimize Reagent Ratio: Lower the molar ratio of the label to the protein to minimize off-target reactions.[10] - Purification: Ensure thorough removal of unreacted label after the reaction using methods like size exclusion chromatography, dialysis, or affinity chromatography.[10]
Reactive Buffer Components: Certain buffer components can react with the labeling reagent.- Use Non-Reactive Buffers: Avoid buffers with primary amines (like Tris) when using amine-reactive dyes.[2]
Hydrophobic and Electrostatic Interactions: The label or protein may non-specifically interact with surfaces or other proteins.- Adjust Buffer Conditions: Increase salt concentration to reduce charge-based interactions.[3] - Add Blocking Agents: Include additives like BSA (typically at 1%) or low concentrations of non-ionic surfactants (e.g., Tween-20) in your buffers to block non-specific binding sites.[3][8]
Protein Aggregation or Precipitation During Labeling Alteration of Protein Properties: The attached label can change the protein's surface charge or hydrophobicity, leading to aggregation.[10]- Limit Degree of Labeling (DOL): Lower the molar ratio of the label to the protein to reduce the number of attached labels.[10] - Optimize Reaction Conditions: Conduct the labeling reaction under milder conditions (e.g., lower temperature).[5]
Inappropriate Buffer Conditions: The buffer composition may not be suitable for maintaining protein stability after labeling.- Screen Buffers: Test different buffer formulations with varying pH and ionic strengths to find one that maintains protein solubility.[11]
Loss of Protein Function or Activity Labeling at or Near Active/Binding Sites: The label may sterically hinder the protein's functional sites.[5][10]- Site-Specific Labeling: Use labeling strategies that target sites away from the functional regions, such as SNAP-tag or HaloTag, which can be positioned at the N- or C-terminus.[12][13] - Alternative Chemistries: If using amine-reactive dyes that target lysines, which may be in the binding site, consider chemistries that target other residues like cysteines.[10]
Protein Denaturation: The labeling process itself may cause the protein to unfold or misfold.[1]- Use Mild Reaction Conditions: Perform the labeling at a lower temperature and for a shorter duration if possible.[5] - Assess Protein Structure: After labeling, perform functional assays or structural analysis to confirm the protein's integrity.[1][5]
Low Signal from Fluorescently Labeled Protein Dye-Dye Quenching: Too many fluorophores in close proximity can lead to self-quenching.[10]- Optimize Degree of Labeling (DOL): Determine the DOL and aim for an optimal ratio (e.g., 3-5 haptens per antibody for polyclonal antibodies) to avoid quenching.[4][10] Lower the molar excess of the dye in the labeling reaction.[10]
Environmental Sensitivity of the Dye: The local environment around the conjugated dye may quench its fluorescence.[10]- Choose a Different Labeling Site: If possible, move the labeling site to a different location on the protein. - Select a Less Sensitive Dye: Use a fluorophore that is known to be less susceptible to environmental quenching.
Photobleaching: The fluorophore may be unstable and bleach quickly upon excitation.- Use Photostable Dyes: Select dyes with higher photostability. - Use Antifade Reagents: Mount samples in an antifade medium. - Optimize Imaging Conditions: Use the lowest possible excitation power and exposure time.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best site-specific labeling method for my protein?

A1: The choice of labeling method depends on several factors:

  • Protein Structure and Function: Ensure the labeling site does not interfere with the protein's activity. If the N- or C-terminus is not critical for function, terminal fusion tags like SNAP-tag or HaloTag are good options.[12][13]

  • Available Reactive Residues: If your protein has a unique, accessible cysteine, thiol-reactive chemistry can be highly specific. Amine-reactive labeling of lysines is more general as lysines are often abundant on the protein surface.[14]

  • Desired Label: The nature of the label (e.g., small molecule, fluorophore, biotin) can influence the choice of chemistry. Click chemistry, for example, is very versatile and can be used to attach a wide variety of probes.[][16]

  • Cellular Context: For labeling in living cells, the reaction must be bioorthogonal, meaning it does not interfere with cellular processes.[][17] Click chemistry reactions like copper-free SPAAC are well-suited for live-cell applications.[]

Q2: What is the optimal Degree of Labeling (DOL) and how do I measure it?

A2: The optimal DOL (also known as the molar incorporation ratio) is a balance between achieving a strong signal and preserving protein function.[10] For fluorescently labeled antibodies, a DOL of 3-5 is often recommended to avoid self-quenching.[4] The DOL can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the label at its maximum absorbance wavelength.

Q3: How can I minimize non-specific binding of my labeled protein in downstream applications?

A3: Minimizing non-specific binding is crucial for obtaining reliable results. Here are some strategies:

  • Blocking: Use blocking agents like Bovine Serum Albumin (BSA) or skim milk to block unoccupied sites on surfaces (e.g., in Western blotting or ELISA).[18]

  • Washing: Increase the number and stringency of wash steps to remove non-specifically bound proteins.[11]

  • Buffer Additives: Include non-ionic detergents (e.g., Tween-20) in your buffers to reduce hydrophobic interactions.[3] Increasing the salt concentration can reduce electrostatic interactions.[3]

  • High Purity: Ensure your labeled protein is highly purified and free of aggregates and unconjugated label.[5]

Q4: My protein precipitates after labeling. What can I do?

A4: Protein precipitation after labeling is often due to changes in the protein's physicochemical properties.[10] To address this:

  • Reduce the DOL: A lower number of attached labels may prevent aggregation.[10]

  • Optimize Buffer Conditions: Screen for a buffer with a pH and salt concentration that maintains the solubility of the labeled protein.[11]

  • Add Solubilizing Agents: In some cases, mild detergents or other additives can help keep the protein in solution.[9]

  • Storage: Store the labeled protein at an appropriate concentration and temperature, and consider adding cryoprotectants like glycerol for frozen storage.

Q5: How does "click chemistry" improve site-specific labeling?

A5: Click chemistry, particularly the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, offers several advantages for protein labeling:[]

  • High Specificity and Efficiency: These reactions are highly specific and proceed with high yields, often exceeding 95%.[]

  • Bioorthogonality: They are bioorthogonal, meaning the reactive groups (azides and alkynes) do not react with native functional groups in biological systems, making them ideal for labeling in complex environments like living cells.[][17]

  • Mild Reaction Conditions: Click reactions typically proceed under mild, aqueous conditions (neutral pH and room temperature), which helps to preserve the protein's structure and function.[]

  • Versatility: A wide range of molecules can be modified with an azide or alkyne, allowing for the attachment of diverse labels.

Experimental Protocols & Workflows

General Workflow for Site-Specific Protein Labeling

This workflow outlines the key steps involved in a typical site-specific protein labeling experiment.

G cluster_prep Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis cluster_application Downstream Application protein_prep Protein Expression & Purification reaction_setup Reaction Setup & Incubation protein_prep->reaction_setup reagent_prep Labeling Reagent Preparation reagent_prep->reaction_setup optimization Optimization of Conditions (pH, Temp, Ratio) reaction_setup->optimization purification Purification of Labeled Protein reaction_setup->purification analysis Characterization & Analysis (DOL, Activity Assay) purification->analysis application Imaging, Assay, etc. analysis->application G start Low Labeling Efficiency check_protein Check Protein Quality (SDS-PAGE, Western) start->check_protein check_reagents Check Reagents (Age, Storage) start->check_reagents check_conditions Check Reaction Conditions (pH, Buffer, Temp) start->check_conditions optimize_ratio Optimize Reagent:Protein Ratio check_protein->optimize_ratio check_reagents->optimize_ratio optimize_time_temp Optimize Incubation Time & Temperature check_conditions->optimize_time_temp optimize_ratio->optimize_time_temp change_chemistry Consider Alternative Labeling Chemistry optimize_time_temp->change_chemistry success Successful Labeling optimize_time_temp->success change_chemistry->success

References

PROTAC Synthesis Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during Proteolysis Targeting Chimera (PROTAC) synthesis and evaluation.

Frequently Asked Questions (FAQs)

Q1: My synthesized PROTAC shows low degradation efficiency. What are the common causes?

Low degradation efficiency is a frequent issue in PROTAC development. The underlying causes can be multifaceted, often stemming from suboptimal design of the PROTAC molecule itself or issues with the experimental setup. Key factors to investigate include:

  • Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase is essential for ubiquitination and subsequent degradation.[1][2] If this complex is unstable or has an unfavorable conformation, degradation will be inefficient.

  • Poor Linker Design: The linker is a critical determinant of PROTAC efficacy. Its length, composition, and attachment points dictate the geometry of the ternary complex.[3][4][5] An improperly designed linker can lead to steric hindrance or an unproductive orientation of the target protein and E3 ligase.[4]

  • Suboptimal Physicochemical Properties: PROTACs are often large molecules with poor solubility and cell permeability.[][7] If the PROTAC cannot efficiently cross the cell membrane and reach its intracellular target, degradation will be minimal.

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This phenomenon, known as the "hook effect," leads to a bell-shaped dose-response curve where higher concentrations result in decreased degradation.[8][9][10]

  • Incorrect E3 Ligase Choice: The choice of E3 ligase and its corresponding ligand is crucial. The selected E3 ligase must be expressed in the cell type of interest and be capable of effectively ubiquitinating the target protein. While over 600 E3 ligases are known, most PROTACs utilize VHL or CRBN.[11]

Q2: How do I troubleshoot a suspected "Hook Effect"?

The "hook effect" is characterized by a decrease in target degradation at high PROTAC concentrations.[9][12] To confirm and troubleshoot this phenomenon:

  • Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations, including very low and very high concentrations. If you observe a bell-shaped curve for target degradation, the hook effect is likely occurring.

  • Biophysical Assays: Techniques like mass photometry can be used to directly observe the formation of binary and ternary complexes at different PROTAC concentrations, confirming the sequestration of proteins into non-productive binary complexes at high concentrations.[8]

  • Optimize PROTAC Concentration: Once the optimal concentration for maximal degradation is identified from the dose-response curve, use this concentration for subsequent experiments.

  • Enhance Ternary Complex Cooperativity: A potential strategy to mitigate the hook effect is to design PROTACs that exhibit positive cooperativity in ternary complex formation. This means the binding of one protein partner increases the affinity for the other, favoring the ternary complex over binary complexes even at higher concentrations.[10]

Q3: What are the key considerations for designing an effective PROTAC linker?

Linker design is arguably one of the most critical and challenging aspects of PROTAC development.[3][4][13] A trial-and-error approach is common but inefficient.[3] Key considerations include:

  • Length: The linker must be long enough to span the distance between the target protein and the E3 ligase without causing steric clashes, but not so long that it leads to an unproductive or unstable ternary complex.[4][5]

  • Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties.

    • Polyethylene glycol (PEG) linkers: Often used to improve solubility and cell permeability.

    • Alkyl chains: Provide more rigidity, which can be beneficial for pre-organizing the binding moieties.

    • The inclusion of heteroatoms can impact the linker's conformation and properties.[3]

  • Attachment Points: The points at which the linker is connected to the target protein ligand and the E3 ligase ligand are crucial. The exit vector should be solvent-exposed and not interfere with the binding of either ligand to its respective protein.[]

  • Rigidity: A more rigid linker can reduce the entropic penalty of ternary complex formation, potentially leading to higher potency. This can be achieved by incorporating cyclic structures or double/triple bonds.[]

Troubleshooting Guides

Problem: Low or No Target Degradation
Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Assess the physicochemical properties of the PROTAC (e.g., cLogP, polar surface area).2. Perform a cellular uptake assay to measure intracellular PROTAC concentration.3. Modify the linker to improve solubility and permeability (e.g., incorporate PEG units).[3]
Inefficient Ternary Complex Formation 1. Conduct biophysical assays (e.g., FRET, AlphaLISA, SPR, mass photometry) to measure ternary complex formation and stability.[1][8]2. Synthesize a library of PROTACs with varying linker lengths and compositions to identify a linker that promotes a stable and productive ternary complex.[3]3. Consider computational modeling to predict favorable ternary complex conformations.[14][15]
Incorrect E3 Ligase or Ligand 1. Confirm the expression of the chosen E3 ligase (e.g., VHL, CRBN) in the target cells via Western blot or qPCR.2. Test alternative E3 ligase ligands if degradation remains low.
"Hook Effect" at High Concentrations 1. Perform a full dose-response curve to identify the optimal degradation concentration (DC50) and maximum degradation (Dmax).[15]2. If a bell-shaped curve is observed, use concentrations at or near the optimal level for future experiments.[8][9]
Low Synthetic Yield or Purity 1. Optimize the synthetic route, including coupling reactions and purification steps.[7][16]2. Consider using "click chemistry" for a more efficient and high-yielding final conjugation step.[3][17]3. Ensure the final compound is thoroughly purified and characterized (e.g., by NMR, LC-MS) to rule out impurities that may interfere with the assay.

Experimental Protocols

Protocol: Evaluating Ternary Complex Formation using Fluorescence Resonance Energy Transfer (FRET)

This protocol provides a general framework for assessing the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.

1. Reagents and Materials:

  • Purified, fluorescently labeled target protein (e.g., with a donor fluorophore like Alexa Fluor 488).

  • Purified, fluorescently labeled E3 ligase (e.g., with an acceptor fluorophore like Alexa Fluor 647).

  • PROTAC of interest.

  • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • Microplate reader with FRET capabilities.

2. Procedure:

  • Prepare a series of dilutions of the PROTAC in the assay buffer.

  • In a microplate, add a constant concentration of the fluorescently labeled target protein and E3 ligase to each well.

  • Add the different concentrations of the PROTAC to the wells. Include a control with no PROTAC.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.

  • Measure the FRET signal on the microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.

  • Plot the FRET signal as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.

Visualizations

PROTAC_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase POI_Ligand Target Protein (POI) Ligand Selection Linker_Design Linker Design & Synthesis POI_Ligand->Linker_Design E3_Ligand E3 Ligase Ligand Selection E3_Ligand->Linker_Design Conjugation Conjugation of Components Linker_Design->Conjugation Purification Purification & Characterization Conjugation->Purification Ternary_Complex Ternary Complex Formation Assay Purification->Ternary_Complex Cell_Permeability Cellular Permeability Assay Ternary_Complex->Cell_Permeability Degradation_Assay Target Degradation Assay (e.g., Western Blot) Cell_Permeability->Degradation_Assay Dose_Response Dose-Response Curve (Hook Effect) Degradation_Assay->Dose_Response

Caption: A typical workflow for PROTAC synthesis and evaluation.

Ternary_Complex_Formation PROTAC-Mediated Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Binds Ternary_Complex Productive Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: The mechanism of PROTAC-induced protein degradation.

Hook_Effect The PROTAC 'Hook Effect' cluster_low Low [PROTAC] cluster_high High [PROTAC] PROTAC_low PROTAC POI_low POI PROTAC_low->POI_low E3_low E3 PROTAC_low->E3_low Ternary_low Ternary Complex POI_low->Ternary_low E3_low->Ternary_low PROTAC_high1 PROTAC POI_high POI PROTAC_high1->POI_high PROTAC_high2 PROTAC E3_high E3 PROTAC_high2->E3_high Binary_POI Binary Complex (POI-PROTAC) POI_high->Binary_POI Binary_E3 Binary Complex (E3-PROTAC) E3_high->Binary_E3

References

Validation & Comparative

A Comparative Guide to Propargyl-PEG-Acid Linkers: Unraveling the Impact of Chain Length

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The physicochemical properties of the linker can significantly influence the solubility, stability, and efficacy of the final conjugate. This guide provides an objective comparison of Propargyl-PEG7-acid with other commonly used PEG linkers of varying lengths: Propargyl-PEG3-acid, Propargyl-PEG5-acid, and Propargyl-PEG8-acid.

Propargyl-PEG-acid linkers are heterobifunctional molecules that play a crucial role in modern bioconjugation strategies. They possess a terminal propargyl group, which allows for a highly efficient and specific "click chemistry" reaction with azide-functionalized molecules, and a terminal carboxylic acid group that can be readily conjugated to primary amines on biomolecules such as antibodies or proteins. The polyethylene glycol (PEG) spacer of varying lengths imparts distinct properties to the linker and the resulting conjugate.

Physicochemical Properties: A Head-to-Head Comparison

The length of the PEG chain is a key determinant of the linker's properties. As the number of PEG units increases, so do the molecular weight, linker length, and hydrophilicity. These differences can have a profound impact on the performance of the final bioconjugate.

PropertyPropargyl-PEG3-acidPropargyl-PEG5-acidThis compoundPropargyl-PEG8-acid
Chemical Formula C10H16O5[1][2]C14H24O7[3][4][5]C18H32O9[6]C20H36O10[7][8][9]
Molecular Weight ( g/mol ) 216.23[1]304.34[3][5]392.45[6]436.50[7][8]
Number of PEG Units 3578
Calculated Linker Length (Å) ~14.6~21.8~29.0~32.6
Hydrophilicity ModerateHighVery HighHighest
Solubility Good in aqueous and organic solvents[2]Very good in aqueous and organic solvents[4]Excellent in aqueous and organic solvents[10]Excellent in aqueous and organic solvents[9][11]
Steric Hindrance LowModerateIncreasedHigh

Note: Calculated linker length is an approximation based on the extended conformation of the PEG chain.

The Influence of PEG Chain Length on Performance

The choice between Propargyl-PEG3-acid, -PEG5-acid, -PEG7-acid, and -PEG8-acid will depend on the specific application and the desired properties of the final bioconjugate.

  • Solubility and Aggregation: Longer PEG chains, such as in this compound and -PEG8-acid, significantly enhance the hydrophilicity and aqueous solubility of the conjugate. This is particularly beneficial when working with hydrophobic drugs or proteins, as it can prevent aggregation and improve the overall stability of the bioconjugate.[12]

  • Pharmacokinetics: In the context of drug delivery, a longer PEG linker can increase the hydrodynamic radius of the conjugate, leading to a longer circulation half-life by reducing renal clearance. This can be advantageous for improving the therapeutic window of a drug.

  • Steric Hindrance: While longer PEG chains offer benefits in terms of solubility and pharmacokinetics, they can also introduce greater steric hindrance. This may impact the binding affinity of an antibody to its target antigen or the interaction of a PROTAC with its target protein and E3 ligase. Shorter linkers like Propargyl-PEG3-acid and -PEG5-acid may be preferable in cases where minimizing steric hindrance is critical. The effect of PEG length on the drug-antibody ratio (DAR) can be complex, with intermediate lengths sometimes leading to higher drug loading.[13]

  • Flexibility: The inherent flexibility of the PEG chain can provide an optimal distance between the conjugated molecules, which can be crucial for their biological activity. The ideal linker length often needs to be determined empirically for each specific application.

Experimental Protocols

The utility of Propargyl-PEG-acid linkers lies in their ability to participate in two distinct and highly efficient conjugation reactions. Below are detailed, representative protocols for these key experimental steps.

Protocol 1: Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid terminus of the Propargyl-PEG-acid linker and its subsequent reaction with a primary amine-containing biomolecule (e.g., an antibody).

Materials:

  • Propargyl-PEG-acid linker (PEG3, PEG5, PEG7, or PEG8)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Amine-containing biomolecule (e.g., antibody)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Desalting column

Procedure:

  • Linker Activation:

    • Dissolve the Propargyl-PEG-acid linker in the Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 2.5-fold molar excess of NHS (or Sulfo-NHS) to the linker solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to Biomolecule:

    • Immediately add the activated linker solution to the amine-containing biomolecule in the Reaction Buffer. The molar ratio of activated linker to the biomolecule will need to be optimized for the desired degree of labeling.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction between the propargyl group of the linker (now conjugated to the biomolecule) and an azide-functionalized molecule (e.g., a cytotoxic drug or a fluorescent probe).[14][15][16]

Materials:

  • Propargyl-functionalized biomolecule

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 100 mM in water).

    • Dissolve the azide-functionalized molecule in a suitable solvent (e.g., DMSO).

  • Click Reaction:

    • To the propargyl-functionalized biomolecule in the Reaction Buffer, add the azide-functionalized molecule. The molar ratio will depend on the desired final product.

    • In a separate tube, pre-mix the CuSO4 and THPTA solutions (a 1:5 molar ratio is common) to form the copper-ligand complex.

    • Add the copper-ligand complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM sodium ascorbate is typically sufficient.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove the copper catalyst, excess reagents, and byproducts.

Visualizing the Process: Workflows and Structures

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G Chemical Structures of Propargyl-PEGn-acid Linkers cluster_peg3 Propargyl-PEG3-acid cluster_peg5 Propargyl-PEG5-acid cluster_peg7 This compound cluster_peg8 Propargyl-PEG8-acid peg3 HC≡C-CH₂- (OCH₂CH₂)₃ -O-CH₂CH₂-COOH peg5 HC≡C-CH₂- (OCH₂CH₂)₅ -O-CH₂CH₂-COOH peg7 HC≡C-CH₂- (OCH₂CH₂)₇ -O-CH₂CH₂-COOH peg8 HC≡C-CH₂- (OCH₂CH₂)₈ -O-CH₂CH₂-COOH

Caption: General structures of Propargyl-PEGn-acid linkers.

G Bioconjugation Workflow using Propargyl-PEG-acid Linker cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Click Chemistry Linker Propargyl-PEGn-acid ActivatedLinker Propargyl-PEGn-NHS ester Linker->ActivatedLinker EDC, NHS Biomolecule Biomolecule-NH₂ (e.g., Antibody) Conjugate1 Propargyl-PEGn-Biomolecule Biomolecule->Conjugate1 ActivatedLinker->Conjugate1 AzideMolecule Azide-Molecule (e.g., Drug) FinalConjugate Drug-PEGn-Biomolecule Conjugate1->FinalConjugate Conjugate1:e->FinalConjugate:w CuSO₄, NaAsc, Ligand AzideMolecule->FinalConjugate

Caption: A two-step bioconjugation workflow.

Conclusion

The choice of a Propargyl-PEG-acid linker is a critical design parameter in the development of bioconjugates. While this compound and -PEG8-acid offer superior hydrophilicity and the potential for extended in vivo half-life, they may introduce steric hindrance. Conversely, the shorter Propargyl-PEG3-acid and -PEG5-acid linkers minimize steric concerns but may be less effective at solubilizing highly hydrophobic payloads. The optimal PEG linker length must be carefully considered and empirically determined for each specific application to achieve the desired balance of solubility, stability, and biological activity. This guide provides a foundational understanding to aid researchers in making an informed decision for their bioconjugation needs.

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) success. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data, to inform rational ADC design and development.

The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload, profoundly influencing the therapeutic index, efficacy, and safety profile of the conjugate.[1][2] The decision between a cleavable and a non-cleavable linker chemistry dictates the mechanism of payload release and, consequently, the overall performance of the ADC.[1] This guide delves into the fundamental differences between these two major classes of linkers, presenting a comprehensive overview of their mechanisms of action, stability, impact on the bystander effect, and in vivo performance.

Mechanism of Action: A Tale of Two Release Strategies

The primary distinction between cleavable and non-cleavable linkers lies in their payload release mechanism.

Cleavable linkers are designed to release the cytotoxic drug from the antibody upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.[3] This controlled release is achieved through the incorporation of chemically or enzymatically labile bonds. Common cleavage strategies include:

  • Enzyme-sensitive linkers: These often contain dipeptide sequences, such as the widely used valine-citrulline (vc) motif, which are susceptible to cleavage by lysosomal proteases like cathepsin B, which are abundant in cancer cells.[4]

  • pH-sensitive linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4][5]

  • Glutathione-sensitive linkers: These utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher glutathione concentration than the extracellular space.[4]

This targeted release allows for the delivery of the payload in its active, unmodified form, which can then exert its cytotoxic effect.[6]

Non-cleavable linkers , in contrast, do not have a specific chemical trigger for payload release.[7] Instead, the payload is liberated only after the entire ADC is internalized by the target cell and trafficked to the lysosome.[1] Within the lysosome, the antibody component is completely degraded by proteases, resulting in the release of the payload still attached to the linker and a single amino acid residue from the antibody.[7] This mechanism ensures that the payload is released exclusively within the target cell, minimizing off-target toxicity.[1]

Figure 1. Mechanism of Payload Release cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC with Cleavable Linker Internalization_cleavable Internalization ADC_cleavable->Internalization_cleavable Lysosome_cleavable Lysosome Internalization_cleavable->Lysosome_cleavable Cleavage Linker Cleavage (Enzymes, pH, etc.) Lysosome_cleavable->Cleavage Payload_Release_cleavable Active Payload Released Cleavage->Payload_Release_cleavable Target_Cell_Death_cleavable Target Cell Death Payload_Release_cleavable->Target_Cell_Death_cleavable Bystander_Effect Bystander Effect Payload_Release_cleavable->Bystander_Effect Payload Diffusion ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_non_cleavable Internalization ADC_non_cleavable->Internalization_non_cleavable Lysosome_non_cleavable Lysosome Internalization_non_cleavable->Lysosome_non_cleavable Antibody_Degradation Antibody Degradation Lysosome_non_cleavable->Antibody_Degradation Payload_Release_non_cleavable Payload-Linker-Amino Acid Complex Released Antibody_Degradation->Payload_Release_non_cleavable Target_Cell_Death_non_cleavable Target Cell Death Payload_Release_non_cleavable->Target_Cell_Death_non_cleavable

Figure 1. Mechanism of Payload Release

Stability and Off-Target Toxicity: A Balancing Act

The stability of the linker in systemic circulation is paramount to minimizing off-target toxicity and ensuring a wide therapeutic window.[8] Premature release of the cytotoxic payload can lead to damage to healthy tissues.[5]

Non-cleavable linkers generally exhibit higher plasma stability compared to their cleavable counterparts.[7] This is because their release mechanism is entirely dependent on the degradation of the antibody within the target cell, making them less susceptible to cleavage in the bloodstream.[7] This enhanced stability often translates to a better safety profile and reduced off-target toxicity.[9]

Cleavable linkers , while designed for targeted release, can be more prone to premature cleavage in circulation, which can lead to higher systemic toxicity.[10] However, significant advancements in linker chemistry have led to the development of more stable cleavable linkers that can better differentiate between the systemic circulation and the tumor microenvironment.[4][5] For instance, the stability of acid-cleavable silyl ether linkers has been shown to be significantly greater than that of traditional hydrazine linkers.[5]

FeatureCleavable LinkersNon-Cleavable Linkers
Plasma Stability Generally lower, but newer designs show improved stability.[5]Generally higher.[7]
Off-Target Toxicity Potentially higher due to risk of premature payload release.[10]Generally lower due to targeted intracellular release.[7]
Therapeutic Window Can be narrower, but highly dependent on linker design and stability.Can be wider due to improved stability and lower off-target effects.[7]

The Bystander Effect: Killing the Neighbors

A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[11] This phenomenon occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells.[11] This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.

Cleavable linkers that release a cell-permeable payload are highly effective at mediating the bystander effect.[11] This can lead to a more potent anti-tumor response, especially in solid tumors with varied antigen expression.

Non-cleavable linkers , on the other hand, typically do not induce a significant bystander effect.[12] The released payload-linker-amino acid complex is often charged and membrane-impermeable, preventing it from diffusing into neighboring cells.[2] While this limits their efficacy against antigen-negative cells, it also contributes to their lower systemic toxicity.

FeatureCleavable LinkersNon-Cleavable Linkers
Bystander Effect Yes, if the released payload is membrane-permeable.[11]Generally no, as the released complex is membrane-impermeable.[2][12]
Efficacy in Heterogeneous Tumors Potentially higher due to killing of antigen-negative cells.Potentially lower as efficacy is restricted to antigen-positive cells.

In Vitro and In Vivo Performance: A Comparative Look

The choice of linker has a direct impact on the in vitro cytotoxicity and in vivo efficacy of an ADC.

In Vitro Cytotoxicity: In head-to-head comparisons, ADCs with cleavable linkers often exhibit higher potency (lower IC50 values) in vitro, particularly in co-culture systems that model tumor heterogeneity, due to the bystander effect. For instance, a study comparing a galactosidase-cleavable linker to other common cleavable and non-cleavable linkers showed superior IC50 values for the galactosidase-linked ADC against the SKBR3 cell line.[5]

In Vivo Efficacy: The in vivo performance is more complex and depends on a multitude of factors, including tumor model, antigen expression levels, and the specific characteristics of the linker and payload. While the bystander effect of cleavable linkers can be advantageous, the superior stability of non-cleavable linkers can lead to better overall in vivo performance in some cases.[7] Studies have shown that non-cleavable linked ADCs can perform better than their cleavable counterparts in certain in vivo models.[7] For example, in a mouse xenograft model, Erbitux-vc-PAB-MMAE (a cleavable ADC) effectively inhibited tumor growth.[13] Other studies have demonstrated strong tumor growth inhibition with ADCs employing non-cleavable linkers in various xenograft models.[14]

ParameterCleavable Linker ADC (Representative Data)Non-Cleavable Linker ADC (Representative Data)Reference
In Vitro IC50 (Antigen-Positive Cells) 61 - 111 pmol/L (Sulfatase-linker-MMAE)609 pmol/L (Non-cleavable-MMAE)[4]
In Vivo Tumor Growth Inhibition Significant tumor growth inhibition observed in xenograft models.[13]Significant tumor growth inhibition observed in xenograft models.[14][13][14]

Experimental Protocols

To aid researchers in the evaluation of ADCs with different linkers, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely used method to assess the cytotoxic effect of an ADC on a cancer cell line.[15][16]

  • Cell Seeding: Seed cancer cells (e.g., 1,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.[16]

  • ADC Treatment: Add serial dilutions of the ADC to the wells. Include untreated cells as a control.[16]

  • Incubation: Incubate the plate for a period of 48-144 hours.[17]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.[16]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Bystander Effect Co-Culture Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[16]

  • Cell Preparation: Prepare two cell lines: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line. The Ag- cell line is often transfected with a fluorescent protein (e.g., GFP) for easy identification.[16]

  • Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 of Ag- cells).[16][17] Include wells with only Ag- cells as a control.

  • ADC Treatment: Add the ADC at a concentration that is cytotoxic to Ag+ cells but has minimal effect on Ag- cells in monoculture.[6]

  • Incubation: Incubate the co-culture for an appropriate period (e.g., 48-144 hours).[17]

  • Fluorescence Reading: Measure the fluorescence of the GFP-expressing Ag- cells using a fluorescence plate reader.[17]

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture control. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[16]

In Vivo Efficacy Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[13]

  • Tumor Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.[13]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, ADC with cleavable linker, ADC with non-cleavable linker). Administer the treatments, typically via intravenous injection.[13]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Figure 2. General Experimental Workflow for ADC Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Bystander Bystander Effect Assay (Co-culture) Cytotoxicity->Bystander Stability Plasma Stability Assay Xenograft Xenograft Model Development Bystander->Xenograft Stability->Xenograft Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Study (Body Weight, etc.) Efficacy->Toxicity Decision Lead Candidate Selection Efficacy->Decision Toxicity->Decision Start ADC Candidates (Cleavable & Non-Cleavable) Start->Cytotoxicity Start->Stability

Figure 2. General Experimental Workflow for ADC Evaluation

Conclusion: No One-Size-Fits-All Solution

The choice between a cleavable and a non-cleavable linker is not straightforward and depends on the specific therapeutic context.[1] Cleavable linkers offer the potential for a potent bystander effect, which can be crucial for treating heterogeneous tumors.[11] However, this often comes at the cost of lower plasma stability and a higher risk of off-target toxicity.[10] Non-cleavable linkers provide enhanced stability and a better safety profile but lack the bystander killing effect, which may limit their efficacy in certain tumor types.[7][12]

Ultimately, the optimal linker strategy must be determined on a case-by-case basis, considering the target antigen, the nature of the payload, and the characteristics of the tumor.[1] A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, will empower researchers to design and develop the next generation of safe and effective antibody-drug conjugates.

References

The Critical Balancing Act: How PROTAC Linker Length Dictates Protein Degradation Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Researchers in the field of targeted protein degradation are increasingly recognizing the pivotal role of the linker in optimizing the efficacy of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules, designed to hijack the cell's natural protein disposal system, are revolutionizing drug development. However, their success hinges on a delicate balance in the length of the chemical linker that connects the target protein binder to the E3 ligase recruiter. This guide provides a comparative analysis of how different linker lengths impact PROTAC performance, supported by experimental data and detailed protocols.

PROTACs function by forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[] The linker is not merely a passive connector but an active participant in orienting the two proteins to facilitate an efficient and productive ternary complex formation.[][2] If the linker is too short, steric hindrance can prevent the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. Conversely, a linker that is too long may lead to the formation of unproductive ternary complexes where the necessary lysine residues on the target protein are not correctly positioned for ubiquitination.[2]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the process, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow for evaluating linker efficacy.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Fragments Proteasome->Degraded Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_cell_culture Cell-Based Assays cluster_analysis Efficacy Analysis cluster_functional Functional Outcomes A Synthesize PROTACs with Varying Linker Lengths B Treat Cells with Different PROTACs A->B C Lyse Cells and Prepare Protein Samples B->C F Cell Viability/Phenotypic Assays B->F D Western Blot/Mass Spectrometry (Quantify Protein Degradation) C->D E Determine DC50 and Dmax D->E

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Comparative Efficacy of Different Linker Lengths: A Data-Driven Overview

The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited. The following tables summarize experimental data from various studies, highlighting the impact of linker length on degradation efficiency.

Case Study 1: Targeting p38α with CRBN-based PROTACs

In a study targeting p38α mitogen-activated protein kinase, researchers synthesized a series of PROTACs with varying linker lengths and evaluated their degradation capabilities in cancer cell lines.

PROTAC CompoundLinker Length (atoms)Cell LineDC50 (nM)Dmax (%)
NR-1c20BBL358Efficient DegradationNot specified
NR-3 series15-17BBL358 & T47DOptimal DegradationNot specified
Shorter Linkers< 15BBL358 & T47DPoor DegradationNot specified

Data summarized from a study on p38α degradation.[3]

The findings indicate that for p38α degradation via CRBN, a linker length of 15-17 atoms was optimal, while linkers shorter than 15 atoms were largely ineffective.[3] Interestingly, a longer linker of 20 atoms also demonstrated efficient degradation, suggesting a broader optimal range for this particular system.[3]

Case Study 2: Targeting the Estrogen Receptor (ERα) with VHL-based PROTACs

A systematic investigation into the effect of linker length on ERα degradation revealed a clear optimal length for maximal efficacy.

PROTAC CompoundLinker Length (atoms)Cell LineIC50 (µM) (Cell Viability)ERα Degradation
119MCF7> 50Moderate
1212MCF7~25Good
13 16 MCF7 ~10 Superior
1419MCF7> 50Moderate
1521MCF7> 50Low

Data adapted from studies on ERα degradation.[4][5][6][7]

This study demonstrated that a 16-atom linker (compound 13) was ideal for ERα degradation, resulting in the most significant decrease in cell viability in ER-dependent MCF7 breast cancer cells.[4][5] Both shorter and longer linkers led to a decrease in degradation efficiency, underscoring the "Goldilocks" principle of PROTAC linker design.[4][5]

The Logical Relationship Between Linker Length and PROTAC Efficacy

The relationship between linker length and PROTAC efficacy is non-linear and can be conceptualized as follows:

Linker_Efficacy_Relationship cluster_input Linker Length cluster_outcome PROTAC Efficacy TooShort Too Short LowEfficacy1 Low Efficacy (Steric Hindrance) TooShort->LowEfficacy1 Optimal Optimal Length HighEfficacy High Efficacy (Productive Ternary Complex) Optimal->HighEfficacy TooLong Too Long LowEfficacy2 Low Efficacy (Unproductive Complex) TooLong->LowEfficacy2

Caption: The logical relationship between linker length and PROTAC efficacy.

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.

Western Blotting for Protein Degradation Quantification

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of PROTACs for a specified duration (e.g., 24, 48, 72 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize the target protein signal to the loading control.

Cell Viability Assay (e.g., MTS Assay)

Objective: To determine the cytotoxic effect of PROTAC-mediated protein degradation on cancer cells that are dependent on the target protein for survival.

Materials:

  • 96-well cell culture plates

  • PROTAC compounds

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of PROTAC compounds for a specified period (e.g., 48 or 72 hours).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).

In Vitro Pull-down Assay for Ternary Complex Formation

Objective: To assess the ability of a PROTAC to mediate the formation of a ternary complex between the E3 ligase and the target protein.

Materials:

  • Purified recombinant E3 ligase (e.g., VHL complex)

  • Purified recombinant target protein

  • PROTAC compounds

  • Affinity beads (e.g., Strep-Tactin beads if one protein is Strep-tagged)

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Complex Formation: Incubate the purified E3 ligase, target protein, and PROTAC at various concentrations in a binding buffer for a set time.

  • Capture: Add affinity beads that bind to a tag on one of the proteins (e.g., the E3 ligase) and incubate to capture the complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for the presence of the other protein partner (the target protein) to confirm the formation of the ternary complex.

Conclusion

The length of the linker is a critical determinant of PROTAC efficacy. The presented data and methodologies underscore the necessity of systematic linker optimization for each new target and E3 ligase pair. While general principles are emerging, the optimal linker length remains an empirically determined parameter. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and accelerate the development of potent and selective protein degraders. Future advancements in computational modeling and structural biology may further streamline the rational design of PROTAC linkers, reducing the reliance on extensive empirical screening.

References

A Head-to-Head Comparison: Validating Bioconjugation Success with Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of biomolecules is a critical step in the development of novel therapeutics and diagnostic agents. Verifying the success of this bioconjugation is paramount. While mass spectrometry (MS) has emerged as a powerhouse for the detailed characterization of bioconjugates, a range of alternative techniques also offer robust validation capabilities. This guide provides an objective comparison of mass spectrometry with key alternatives—Hydrophobic Interaction Chromatography (HIC), Size-Exclusion Chromatography (SEC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and Enzyme-Linked Immunosorbent Assay (ELISA)—supported by experimental data and detailed protocols.

Performance Comparison of Bioconjugation Validation Techniques

The choice of analytical technique for validating bioconjugation success depends on various factors, including the nature of the bioconjugate, the information required, and available resources. The following table summarizes the key performance metrics of mass spectrometry and its alternatives.

FeatureMass Spectrometry (MS)Hydrophobic Interaction Chromatography (HIC)Size-Exclusion Chromatography (SEC)Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)Enzyme-Linked Immunosorbent Assay (ELISA)
Primary Information Precise mass measurement, determination of drug-to-antibody ratio (DAR), identification of conjugation sites, sequence verification.[1][2]Determination of DAR, assessment of drug load distribution and heterogeneity.[][4][5]Detection of aggregates, fragments, and confirmation of successful conjugation through size shift.Estimation of molecular weight, assessment of purity and conjugation success through mobility shift.Confirmation of conjugation through specific binding events, semi-quantitative estimation of conjugation efficiency.[6][7]
Accuracy High (can be influenced by ionization efficiencies for different species).[2]High for DAR of cysteine-linked ADCs, considered a reference technique.[5][8]Moderate, provides apparent molecular weight.Low to moderate, provides apparent molecular weight.High correlation with other methods, can be very accurate with proper standards.[9]
Precision High.Excellent reproducibility with RSDs for retention time <0.1% and area <0.3%.High.Moderate.High with proper controls.
Sensitivity Very high (sub-microgram levels, e.g., 0.25 μg of ADC detectable).[8]Moderate (microgram levels).[8]Moderate.Low (microgram to nanogram levels with silver staining).Very high (picogram to nanogram levels).
Throughput Moderate to high, depending on the complexity of analysis and sample preparation.[8]High, suitable for initial screening.High.High.Very high.
Cost (Instrument) High.Moderate.Moderate.Low.Low.
Qualitative/Quantitative Both.Primarily quantitative for DAR.[4]Both.Primarily qualitative, semi-quantitative with densitometry.Both.

Experimental Workflows

Visualizing the experimental process is crucial for understanding the practical application of each technique. The following diagrams, created using the DOT language, illustrate the typical workflows for validating bioconjugation success.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis sp1 Bioconjugate Sample sp2 Intact Mass Analysis: Dilution sp1->sp2 sp3 Peptide Mapping: Denaturation, Reduction, Alkylation, Enzymatic Digestion sp1->sp3 lc LC Separation (e.g., Reversed-Phase) sp2->lc sp3->lc ms Mass Analysis lc->ms msms Tandem MS (MS/MS) (for Peptide Mapping) ms->msms da1 Deconvolution ms->da1 da2 Database Searching (for Peptide Mapping) msms->da2 da3 Result Interpretation: Mass Confirmation, DAR, Site Occupancy da1->da3 da2->da3

Mass Spectrometry Workflow for Bioconjugate Analysis.

HIC_Workflow sp Bioconjugate Sample hic HIC Separation (High to Low Salt Gradient) sp->hic uv UV Detection (e.g., 280 nm) hic->uv da Data Analysis: Peak Integration, DAR Calculation uv->da

Hydrophobic Interaction Chromatography (HIC) Workflow.

SEC_Workflow sp Bioconjugate Sample sec SEC Separation (Based on Size) sp->sec uv UV Detection (e.g., 280 nm) sec->uv da Data Analysis: Aggregate/Fragment Analysis, Size Confirmation uv->da

Size-Exclusion Chromatography (SEC) Workflow.

SDS_PAGE_Workflow sp Bioconjugate Sample + Loading Buffer (SDS, Reducing Agent) heat Denaturation (Heating) sp->heat elec Electrophoresis heat->elec stain Staining (e.g., Coomassie Blue) elec->stain da Data Analysis: Band Visualization, MW Estimation stain->da

SDS-PAGE Workflow for Bioconjugate Analysis.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay cluster_readout Readout coat Coat Plate with Capture Antibody/Antigen block Block Non-specific Sites coat->block sample Add Bioconjugate Sample block->sample wash1 Wash sample->wash1 detect Add Enzyme-conjugated Detection Antibody wash1->detect wash2 Wash detect->wash2 substrate Add Substrate wash2->substrate read Measure Signal (e.g., Absorbance) substrate->read da Data Analysis: Quantification vs. Standard Curve read->da

Enzyme-Linked Immunosorbent Assay (ELISA) Workflow.

Detailed Experimental Protocols

Mass Spectrometry: Intact Mass Analysis
  • Sample Preparation: Dilute the bioconjugate sample to a final concentration of 0.1-1 mg/mL in a mass spectrometry-compatible buffer (e.g., 0.1% formic acid in water/acetonitrile). For antibody-drug conjugates (ADCs), reduction of interchain disulfide bonds using dithiothreitol (DTT) can be performed to analyze light and heavy chains separately.[10]

  • LC-MS System: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC/HPLC) with a reversed-phase column suitable for large proteins (e.g., C4).

  • LC Method:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5-95% Mobile Phase B over 15-30 minutes.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 60-80°C.

  • MS Method:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Mass Range: 1000-4000 m/z.

    • Acquisition Mode: Profile mode.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the intact bioconjugate and its different drug-loaded species. Calculate the average DAR by considering the relative abundance of each species.[10]

Mass Spectrometry: Peptide Mapping
  • Sample Preparation:

    • Denaturation: Denature the bioconjugate (approximately 100 µg) in a denaturing buffer (e.g., 6 M guanidine HCl, 50 mM Tris-HCl, pH 8.0).

    • Reduction: Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylation: Alkylate the free thiols by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

    • Buffer Exchange: Remove the denaturant and alkylating agent by buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).

    • Digestion: Add a protease (e.g., trypsin) at an enzyme-to-protein ratio of 1:20 (w/w) and incubate at 37°C for 4-16 hours.[11]

  • LC-MS/MS System: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano- or micro-flow LC system with a C18 reversed-phase column.

  • LC Method:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient from 2-40% Mobile Phase B over 60-120 minutes.

  • MS/MS Method:

    • Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).

    • Select the most intense precursor ions for fragmentation (MS/MS).

  • Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra and map them to the protein sequence. Identify the drug-conjugated peptides and determine the site of conjugation.[12][13]

Hydrophobic Interaction Chromatography (HIC)
  • Sample Preparation: Dilute the bioconjugate sample to a concentration of 1-5 mg/mL in the HIC mobile phase A.[14]

  • HPLC System: Use an HPLC or UPLC system with a UV detector and a HIC column (e.g., Butyl-NPR).

  • HIC Method:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Gradient: A linear gradient from 0-100% Mobile Phase B over 20-30 minutes.[14]

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas of the different drug-loaded species. Calculate the average DAR using the following formula: DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated.

Size-Exclusion Chromatography (SEC)
  • Sample Preparation: Dilute the bioconjugate sample to a concentration of 1-10 mg/mL in the SEC mobile phase.[15]

  • HPLC System: Use an HPLC or UPLC system with a UV detector and an SEC column suitable for the molecular weight of the bioconjugate.

  • SEC Method:

    • Mobile Phase: A physiological buffer (e.g., 150 mM sodium phosphate, pH 7.0). For SEC-MS, a volatile buffer like ammonium acetate or ammonium formate is used.[16][17]

    • Flow Rate: Isocratic flow at 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis: Analyze the chromatogram for the presence of the main bioconjugate peak, as well as any high molecular weight aggregates or low molecular weight fragments. A shift in retention time compared to the unconjugated biomolecule indicates successful conjugation.[18]

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
  • Sample Preparation: Mix the bioconjugate sample (1-10 µg) with an equal volume of 2x Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the sample at 95-100°C for 5 minutes.[19][20]

  • Electrophoresis:

    • Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel.

    • Run the gel in a vertical electrophoresis apparatus filled with running buffer at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.[19]

  • Staining:

    • Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.

    • Destain the gel to visualize the protein bands.[20]

  • Data Analysis: Visualize the protein bands on the gel. Successful conjugation is indicated by a shift in the molecular weight of the protein band compared to the unconjugated protein. Purity can be assessed by the presence of a single band at the expected molecular weight.[21]

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Plate Coating: Coat the wells of a 96-well microplate with a capture antibody or antigen that is specific to one of the components of the bioconjugate. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[7]

  • Sample Incubation: Add serial dilutions of the bioconjugate sample to the wells and incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate.

    • Add an enzyme-conjugated detection antibody that is specific to the other component of the bioconjugate. Incubate for 1 hour at room temperature.[6]

  • Substrate Addition: Wash the plate and add a chromogenic substrate for the enzyme (e.g., TMB for HRP). Incubate until a color develops.

  • Readout: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve using a known concentration of a positive control bioconjugate. Determine the concentration or relative amount of the bioconjugate in the samples by comparing their absorbance values to the standard curve.[22][23]

References

A Guide to NMR Analysis for the Structural Confirmation of Propargyl-PEG7-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of expected Nuclear Magnetic Resonance (NMR) data against a standard reference for the structural confirmation of Propargyl-PEG7-acid. Detailed experimental protocols and data interpretation are included to assist researchers in verifying the integrity and purity of this heterobifunctional linker, which is crucial in bioconjugation, drug delivery, and materials science.

The structure of this compound incorporates three key functional components: a terminal propargyl group for "click" chemistry, a hydrophilic 7-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid for conjugation to amine-containing molecules. NMR spectroscopy is an essential analytical technique for confirming the presence and connectivity of these distinct chemical moieties.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) in ppm for the proton (¹H) and carbon (¹³C) nuclei of this compound. These values are based on typical chemical shifts for the constituent functional groups. The provided structure and atom numbering are used for signal assignment.

Structure of this compound: HC(a)≡C(b)-C(c)H₂-O-[CH₂(d)-CH₂(e)]₇-O-C(f)H₂-C(g)O(h)OH

Assignment (Proton) Label Expected Chemical Shift (δ, ppm) Multiplicity Notes
Carboxylic Acidh10.0 - 13.0Broad SingletHighly deshielded proton. Chemical shift is concentration and solvent dependent. Signal disappears upon D₂O exchange.[1][2]
Methylene adjacent to Acidf~ 4.1SingletDeshielded by the adjacent ether oxygen and carboxylic acid group.[3]
Propargyl Methylenec~ 4.2DoubletDeshielded by the ether oxygen and coupled to the terminal alkyne proton.
PEG Backboned, e3.6 - 3.7Multiplet (Broad Singlet)Characteristic, high-intensity signal for the repeating ethylene glycol units.[3][4]
Terminal Alkynea2.5 - 3.5TripletCoupled to the propargyl methylene protons.[5]

Table 1. Predicted ¹H NMR Chemical Shifts for this compound.

Assignment (Carbon) Label Expected Chemical Shift (δ, ppm) Notes
Carboxylic Acid Carbonylg170 - 180The carbonyl carbon is significantly deshielded.[1][6]
Terminal Alkyne (C≡CH)b75 - 85
Internal Alkyne (C≡CH)a70 - 80
PEG Backboned, e~ 70Characteristic high-intensity signal for the PEG chain carbons.[3]
Methylene adjacent to Acidf~ 69Deshielded by adjacent ether oxygen and carboxylic acid.[3]
Propargyl Methylenec55 - 65Carbon adjacent to the alkyne and ether oxygen.

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound.

Experimental Protocols

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the this compound sample. Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) are common choices. For D₂O, note that the carboxylic acid proton will exchange and become invisible. For better solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used.

  • Concentration : Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (Optional) : For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added. Most modern spectrometers can reference the spectrum to the residual solvent signal.

NMR Data Acquisition
  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

  • ¹H NMR Acquisition :

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum.

    • Set an appropriate spectral width (e.g., -2 to 14 ppm).

    • Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

    • A wider spectral width (e.g., 0 to 200 ppm) is required.

    • Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be necessary to obtain a high-quality spectrum.[7]

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR analysis.

G NMR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound NMR_Tube Dissolve in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3, D2O) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer NMR_Tube->Spectrometer H1_NMR Acquire ¹H NMR Spectrum Spectrometer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Spectrometer->C13_NMR Process Process Spectra (Referencing, Integration) H1_NMR->Process H1_NMR->Process C13_NMR->Process C13_NMR->Process Assign_H1 Assign ¹H Signals (Chemical Shift, Multiplicity) Process->Assign_H1 Process->Assign_H1 Assign_C13 Assign ¹³C Signals (Chemical Shift) Process->Assign_C13 Process->Assign_C13 Compare Compare to Predicted Data Assign_H1->Compare Assign_H1->Compare Assign_C13->Compare Assign_C13->Compare Confirm Data Match? Compare->Confirm Compare->Confirm Structure_OK Structure Confirmed Confirm->Structure_OK Yes Confirm->Structure_OK Structure_Bad Impurity or Incorrect Structure Identified Confirm->Structure_Bad No Confirm->Structure_Bad

Caption: Workflow for structural confirmation via NMR.

By comparing the acquired experimental spectra with the predicted data in Tables 1 and 2, researchers can confidently verify the chemical structure of this compound, ensuring the quality and reliability of their starting materials for subsequent applications. Discrepancies may indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

References

A Researcher's Guide to HPLC-Based Purity Assessment of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of leading High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of PEGylated protein therapeutics, supported by experimental data and detailed protocols.

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved solubility, increased serum half-life, and reduced immunogenicity. However, the inherent heterogeneity of the PEGylation reaction presents a significant analytical challenge, necessitating robust methods to accurately assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the characterization and quality control of PEGylated proteins.[][][3]

This guide provides a comparative overview of the most commonly employed HPLC methods for purity assessment of PEGylated proteins: Size-Exclusion Chromatography (SEC-HPLC), Reversed-Phase Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX-HPLC), and Hydrophobic Interaction Chromatography (HIC-HPLC). We will delve into the principles of each technique, present comparative data in structured tables, and provide detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.

Comparison of HPLC Methods for PEGylated Protein Analysis

The selection of an appropriate HPLC method is contingent on the specific characteristics of the PEGylated protein and the impurities that need to be resolved.[4][5] Each technique offers distinct advantages and limitations in separating the desired PEGylated conjugate from unreacted protein, free PEG, and various PEGylated isoforms (e.g., positional isomers, multi-PEGylated species).

Method Principle of Separation Primary Applications Strengths Limitations
SEC-HPLC Separation based on hydrodynamic radius (size and shape) in solution.[]- Removal of unreacted PEG and low molecular weight by-products.[] - Quantitation of high molecular weight aggregates.- Robust and easy to set up. - Mild, non-denaturing conditions preserve protein structure.- Limited resolution between species with similar hydrodynamic radii.[4][5] - May not separate positional isomers or different degrees of PEGylation effectively.[6]
RP-HPLC Separation based on differences in hydrophobicity.[][6]- Separation of PEGylated species from unmodified protein. - Resolution of positional isomers.[][6]- High resolving power.[7] - Compatible with mass spectrometry (MS).[7]- Can be denaturing due to the use of organic solvents and high temperatures.[4] - PEGylated proteins may exhibit poor peak shapes.[7]
IEX-HPLC Separation based on differences in surface charge.[][8]- Separation of positional isomers.[][8] - Fractionation of species with different degrees of PEGylation.[8]- High resolution for charge variants.[8][9] - Can be operated under non-denaturing conditions.- The shielding effect of PEG can mask protein surface charges, potentially reducing resolution.[][9]
HIC-HPLC Separation based on differences in hydrophobicity under non-denaturing, high-salt conditions.[]- Purification of PEGylated proteins. - Separation of positional isomers.[]- Orthogonal separation mechanism to IEX and SEC. - Generally non-denaturing.- Lower capacity and resolution compared to other methods.[] - Separation efficiency is highly dependent on the molecular weight of the attached PEG.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for each of the discussed HPLC techniques.

Size-Exclusion HPLC (SEC-HPLC)

This method is effective for separating components based on their size in solution.

Experimental Workflow for SEC-HPLC Analysis

SEC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample PEGylated Protein Sample Dilution Dilute in Mobile Phase Sample->Dilution e.g., to 1 mg/mL Injection Inject Sample Dilution->Injection Column SEC Column Injection->Column Isocratic Elution Detection UV Detection (214/280 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration

Caption: Workflow for purity assessment by SEC-HPLC.

Methodology:

  • Column: Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm.

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detector: UV at 214 nm or 280 nm.[4]

  • Injection Volume: 20 µL.

  • Sample Concentration: 2.0 mg/mL.

Reversed-Phase HPLC (RP-HPLC)

This technique separates molecules based on their hydrophobicity and is particularly useful for resolving positional isomers.

Methodology:

  • Column: Jupiter C4, 5 µm, 300 Å, 4.6 x 150 mm.[7]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.085% TFA in 90% Acetonitrile / 10% Water.[6]

  • Gradient: 20% to 65% B over 25 minutes.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 45°C.[6][7]

  • Detector: UV at 220 nm.[6]

  • Injection Volume: 4 µL.[6][7]

  • Sample Preparation: Quench reaction with an equal volume of 50 mM Tris/1% TFA, then dilute in mobile phase.[7]

Ion-Exchange HPLC (IEX-HPLC)

IEX-HPLC separates proteins based on their net surface charge, which can be altered by PEGylation.

Logical Relationship in IEX-HPLC Separation

IEX_Logic cluster_protein Protein Properties cluster_column IEX Column Interaction Native Native Protein (Higher Net Charge) Binding Binding to Column Native->Binding Strongest MonoPEG Mono-PEGylated (Reduced Net Charge) MonoPEG->Binding Weaker DiPEG Di-PEGylated (Further Reduced Net Charge) DiPEG->Binding Weakest Elution Elution with Salt Gradient Binding->Elution Elution->Native Elutes Last Elution->MonoPEG Elutes Later Elution->DiPEG Elutes First

Caption: Separation principle in cation-exchange HPLC.

Methodology:

  • Column: Thermo Scientific BioBasic 8, 5 µm, 1.0 x 100 mm (for MS compatibility).[8]

  • Mobile Phase A: To be specified based on the protein's pI (e.g., 20 mM MES, pH 6.0).

  • Mobile Phase B: Mobile Phase A + 1 M NaCl.

  • Gradient: A linear gradient from 0% to 100% B over a specified time (e.g., 30 minutes).

  • Flow Rate: To be optimized (e.g., 0.2 mL/min for a 1.0 mm ID column).

  • Detector: UV at 280 nm, often coupled with MS for peak identification.[8]

Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC separates proteins based on hydrophobicity using a high-salt mobile phase to promote interaction with the stationary phase.

Methodology:

  • Column: Phenyl Toyopearl.[9]

  • Mobile Phase A (Binding): High salt buffer (e.g., 0.35 M Sodium Citrate, 0.05 M Tris, pH 7.6).[9]

  • Mobile Phase B (Elution): Low salt buffer (e.g., 0.05 M Tris, pH 7.6).[9]

  • Gradient: A linear gradient from 100% A to 100% B.[9]

  • Flow Rate: To be optimized based on column dimensions.

  • Detector: UV at 280 nm.

Quantitative Data Summary

The following tables summarize representative quantitative data for the separation of a model PEGylated protein (e.g., Lysozyme or a therapeutic protein) from its unreacted form and other impurities.

Table 1: SEC-HPLC Purity Assessment of a PEGylated Protein

Analyte Retention Time (min) Peak Area (%)
Aggregates~7.51.2
Di-PEGylated Protein~8.510.5
Mono-PEGylated Protein~9.285.3
Native Protein~10.12.8
Free PEG~11.00.2
Note: Retention times are approximate and will vary with the specific protein, PEG size, and column.

Table 2: RP-HPLC Separation of PEGylated Isoforms

Analyte Retention Time (min) Resolution (vs. Native)
Native Protein15.2-
Positional Isomer 116.52.1
Positional Isomer 217.13.0
Main PEGylated Species18.04.5
Note: Resolution is calculated as 2(t_R2 - t_R1) / (w_1 + w_2). Higher values indicate better separation.

Conclusion

The purity assessment of PEGylated proteins is a multifaceted challenge that requires the strategic application of various HPLC techniques. SEC-HPLC is an excellent initial step for analyzing aggregates and removing unreacted PEG. For higher resolution separation of PEGylated isoforms and positional isomers, RP-HPLC and IEX-HPLC are powerful tools, with the choice between them depending on whether the primary differentiating factor is hydrophobicity or charge. HIC-HPLC provides an orthogonal approach that is particularly useful in a multi-step purification process. By understanding the principles and leveraging the detailed protocols provided in this guide, researchers can develop and implement robust analytical methods to ensure the purity, safety, and efficacy of PEGylated protein therapeutics.

References

A Comparative Guide to Propargyl-PEG7-acid Alternatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, particularly for the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of success. Propargyl-PEG7-acid, a commonly utilized reagent for introducing an alkyne handle for "click chemistry," serves as a valuable tool. However, a range of alternatives exists, each with distinct properties that can be leveraged to optimize conjugation efficiency, reaction kinetics, and the in vivo performance of the resulting bioconjugate.

This guide provides an objective comparison of this compound and its primary alternatives, focusing on linkers amenable to click chemistry. We present available data on their performance, detailed experimental methodologies, and visual aids to clarify complex concepts.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are widely employed in bioconjugation due to their unique properties. They are hydrophilic, which can improve the solubility and reduce the aggregation of hydrophobic drugs or biomolecules.[1][] Furthermore, PEGylation can shield the bioconjugate from the immune system, reducing immunogenicity and extending its circulation half-life.[1][] The length of the PEG chain is tunable, allowing for precise control over the distance between the conjugated molecules.[1]

This compound provides a terminal alkyne group, enabling covalent linkage to azide-functionalized molecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is known for its high efficiency and specificity.[3][4]

Key Alternatives to this compound

The primary alternatives to this compound for click chemistry-based bioconjugation involve reversing the reactive functionalities or employing a copper-free click chemistry approach.

  • Azido-PEG-acid/amine: These linkers, such as Azido-PEG7-amine, possess a terminal azide group.[3][5] They are designed to react with alkyne-functionalized molecules, including those modified with this compound, via CuAAC.

  • Cyclooctyne-PEG-acid/NHS ester (e.g., DBCO-PEG-acid): These linkers feature a strained cyclooctyne ring, such as dibenzocyclooctyne (DBCO).[6][7] They react with azide-functionalized molecules through strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that does not require a copper catalyst.[6][7]

Performance Comparison

While direct head-to-head quantitative comparisons under identical conditions are scarce in the literature, we can synthesize a comparative overview based on the known characteristics of the reaction chemistries these linkers employ.

FeatureThis compound (via CuAAC)Azido-PEG7-amine (via CuAAC)DBCO-PEG-acid (via SPAAC)
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Kinetics Generally fast, with second-order rate constants typically in the range of 10^4 to 10^5 M⁻¹s⁻¹.[8]Similar to this compound, as it utilizes the same CuAAC chemistry.[8]Generally slower than CuAAC, with rate constants varying depending on the specific cyclooctyne, but typically in the range of 0.1 to 1 M⁻¹s⁻¹.[9][10]
Biocompatibility The requirement for a copper(I) catalyst can be a concern for in vivo applications due to potential cytotoxicity.[11]Similar to this compound, the copper catalyst can be a limitation for in vivo use.[11]Highly biocompatible as it is a copper-free reaction, making it suitable for in vivo and live-cell applications.[12][13]
Reaction Setup Requires a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA).[9]Requires a copper(I) source and a stabilizing ligand, similar to the propargyl counterpart.[9]Simple mixing of the azide and DBCO-functionalized molecules is sufficient. No catalyst is needed.[6][7]
Stability of Linkage Forms a stable triazole ring.[6]Forms a stable triazole ring.[6]Forms a stable triazole ring.[6]
Commercial Availability Widely available from various suppliers.[14][15]Widely available from multiple vendors.[5][16]Readily available with various PEG lengths and functional groups.[6][7]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are generalized procedures for CuAAC and SPAAC reactions that can be adapted for specific biomolecules and these PEG7 linkers.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Antibody-Drug Conjugation

This protocol describes the conjugation of an azide-modified drug to an antibody functionalized with a propargyl group.

Materials:

  • Antibody with a terminal alkyne group (e.g., modified with Propargyl-PEG7-NHS ester)

  • Azide-functionalized payload

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving payload)

  • Desalting columns

Procedure:

  • Prepare Antibody: Dissolve the alkyne-modified antibody in PBS to a final concentration of 1-5 mg/mL.

  • Prepare Payload: Dissolve the azide-functionalized payload in DMSO to a stock concentration of 10-20 mM.

  • Prepare Catalyst Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. For example, mix 5 µL of 20 mM CuSO₄ with 5 µL of 100 mM THPTA. Allow the mixture to stand for 1-2 minutes.

  • Conjugation Reaction: a. To the antibody solution, add the desired molar excess of the azide-payload (e.g., 5-10 equivalents). b. Add the CuSO₄/THPTA premix to the antibody-payload mixture. The final copper concentration is typically 50-250 µM. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Purification: Remove excess reagents and purify the ADC using a desalting column equilibrated with PBS.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Peptide Labeling

This protocol outlines the conjugation of a DBCO-functionalized PEG linker to an azide-containing peptide.

Materials:

  • Azide-containing peptide

  • DBCO-PEG7-acid or DBCO-PEG7-NHS ester

  • PBS, pH 7.4

  • DMSO (for dissolving DBCO reagent)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Prepare Peptide: Dissolve the azide-containing peptide in PBS to a final concentration of 1-10 mg/mL.

  • Prepare DBCO Reagent: Dissolve the DBCO-PEG7 reagent in DMSO to a stock concentration of 10-50 mM.

  • Conjugation Reaction: a. Add the DBCO-PEG7 solution to the peptide solution at a molar excess of 1.5-5 equivalents. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the conjugated peptide using an appropriate SEC column to remove unreacted DBCO reagent and other small molecules.

  • Characterization: Confirm the conjugation and purity of the product by Mass Spectrometry and HPLC.

Visualizing the Concepts

To better illustrate the workflows and principles discussed, the following diagrams are provided.

Bioconjugation_Workflow cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Propargyl_Biomolecule Biomolecule-Propargyl CuAAC_Reaction Cu(I) Catalyst (CuSO4 + Ascorbate) Propargyl_Biomolecule->CuAAC_Reaction Azide_Payload Payload-Azide Azide_Payload->CuAAC_Reaction Triazole_Conjugate_CuAAC Biomolecule-Triazole-Payload CuAAC_Reaction->Triazole_Conjugate_CuAAC Azide_Biomolecule Biomolecule-Azide SPAAC_Reaction Strain-Promoted Cycloaddition Azide_Biomolecule->SPAAC_Reaction DBCO_Payload Payload-DBCO DBCO_Payload->SPAAC_Reaction Triazole_Conjugate_SPAAC Biomolecule-Triazole-Payload SPAAC_Reaction->Triazole_Conjugate_SPAAC

Comparison of CuAAC and SPAAC bioconjugation workflows.

PROTAC_Structure POI_Ligand Target Protein (POI) Ligand Linker This compound or Alternative POI_Ligand->Linker E3_Ligase_Ligand E3 Ubiquitin Ligase Ligand Linker->E3_Ligase_Ligand

General structure of a PROTAC molecule highlighting the linker.

Conclusion

The choice between this compound and its alternatives is highly dependent on the specific application. For in vitro applications where reaction speed is paramount and potential cytotoxicity from the copper catalyst is not a concern, this compound and Azido-PEG7 linkers utilizing CuAAC are excellent choices due to their rapid kinetics.

For in vivo applications, including the development of ADCs and PROTACs for therapeutic use, the biocompatibility of the conjugation chemistry is a primary consideration. In these cases, DBCO-functionalized PEG linkers that enable copper-free SPAAC are often the preferred alternative, despite their generally slower reaction rates. The absence of a copper catalyst minimizes the risk of cellular toxicity.

Ultimately, the optimal linker must be determined empirically for each specific bioconjugate. Factors such as the nature of the biomolecule and payload, the desired final properties of the conjugate, and the intended application will all influence the selection process. This guide provides a framework for making an informed decision based on the current understanding of these powerful bioconjugation tools.

References

The Strategic Advantage of PEG Spacers in Antibody-Drug Conjugate Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, designed to deliver potent cytotoxic agents directly to tumor cells while sparing healthy tissue.[1][2] The efficacy and safety of these "biological missiles" are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload.[2][3] Incorporating a Polyethylene Glycol (PEG) spacer into this linker has emerged as a crucial strategy for optimizing ADC performance. This guide provides a detailed comparison of ADCs with and without PEG spacers, supported by experimental data, to elucidate the significant advantages conferred by PEGylation.

Core Advantages of PEG Spacer Integration

The inclusion of a PEG spacer within an ADC's linker architecture addresses several key challenges in ADC development, primarily by mitigating the hydrophobicity of the cytotoxic payload.[4][5] This leads to a cascade of beneficial effects on the conjugate's physicochemical and pharmacological properties.

1. Enhanced Solubility and Stability: Many potent cytotoxic payloads are inherently hydrophobic, which can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs).[3][6] This aggregation can compromise manufacturing, reduce stability, and accelerate clearance from circulation.[3] PEG linkers, being hydrophilic, act as a solubilizing agent, effectively shielding the hydrophobic drug and preventing aggregation.[1][4] This improved solubility and stability are critical for developing ADCs with higher DARs.[4][7] For instance, studies have shown that incorporating a PEG spacer enables the use of aqueous buffers with minimal organic co-solvents during the conjugation process.[7]

2. Improved Pharmacokinetics (PK): A key advantage of PEGylation is the significant improvement in an ADC's pharmacokinetic profile.[3][] The PEG chain forms a "hydration shell" around the conjugate, increasing its hydrodynamic size and shielding it from clearance mechanisms.[4][9] This results in:

  • Longer Circulation Half-Life: PEGylation reduces the rate at which the ADC is filtered and cleared by the kidneys and other organs.[4][10]

  • Slower Plasma Clearance: ADCs with PEG linkers consistently demonstrate slower clearance rates compared to their non-PEGylated counterparts.[4][6]

  • Increased Overall Exposure (AUC): The prolonged circulation time leads to a greater area under the plasma concentration-time curve (AUC), meaning the tumor has more time to be exposed to the therapeutic agent.[3]

3. Higher Drug-to-Antibody Ratio (DAR): The ability to safely increase the number of drug molecules per antibody is a significant advantage. Attempts to create ADCs with high DARs (e.g., >4) using hydrophobic linkers often fail due to aggregation and rapid clearance.[3] Hydrophilic PEG linkers overcome this limitation by solubilizing the hydrophobic payload, enabling the development of potent ADCs with DARs of 8 or even higher, without compromising their stability or pharmacokinetic properties.[4][7] This allows for the delivery of a higher concentration of the cytotoxic drug to the target cell per binding event, potentially enhancing therapeutic potency by 10 to 100-fold in vivo.[3]

4. Reduced Immunogenicity and Toxicity: By masking the payload and potentially immunogenic epitopes on the antibody, PEG spacers can reduce the risk of the ADC being recognized and neutralized by the immune system.[4][][] This shielding effect also helps to minimize off-target toxicity by reducing non-specific uptake of the ADC by healthy cells, such as those in the liver.[4][7] The improved PK profile and reduced aggregation also contribute to a better overall safety profile.[1]

Comparative Experimental Data

The advantages of PEG spacers are not merely theoretical. Multiple studies have provided quantitative data demonstrating their impact on ADC performance.

Pharmacokinetic Profile Comparison

A study optimizing a glucuronide-MMAE linker clearly demonstrated a direct relationship between PEG spacer length and the ADC's pharmacokinetic profile. As the PEG chain length increased, the ADC's clearance slowed, and its exposure (AUC) increased, plateauing at a length of 8 PEG units.

ADC Construct (DAR 8)PEG Chain LengthMean Residence Time (hours)AUC (h*µg/mL)Clearance (mL/day/kg)
Non-binding IgG ControlN/A33012,0005.3
ADC with PEG2 Linker2 units1003,50017
ADC with PEG4 Linker4 units1605,60011
ADC with PEG8 Linker 8 units 280 9,800 6.1
ADC with PEG12 Linker12 units28010,0006.0
ADC with PEG24 Linker24 units29010,0005.8
(Data synthesized from a study on PEGylated glucuronide-MMAE linkers)[6]
In Vitro Cytotoxicity and Half-Life

While improving pharmacokinetics, PEGylation can sometimes slightly reduce the immediate in vitro cytotoxicity due to steric hindrance. However, this is often overwhelmingly compensated for by the dramatically improved circulation half-life, leading to superior in vivo efficacy. A study on affibody-based drug conjugates illustrates this trade-off.

ConjugatePEG Chain SizeTarget Cell IC50 (NCI-N87)In Vivo Half-Life
Affibody-MMAE (No PEG)N/A~5 nM (estimated)Short
HP4KM4 kDa31.9 nMExtended 2.5-fold
HP10KM 10 kDa 111.3 nM Extended 11.2-fold
(Data from a study on affibody-based drug conjugates)[10]

Despite a ~22.5-fold reduction in immediate cytotoxicity compared to the non-PEGylated version, the HP10KM conjugate with the 10 kDa PEG chain showed the most ideal tumor therapeutic ability in vivo due to its significantly prolonged half-life.[10]

Experimental Protocols

Pharmacokinetics Study Protocol (summarized from[6]):

  • Subjects: Sprague-Dawley rats.

  • Test Articles: A series of ADCs with a DAR of 8, constructed with a non-binding IgG and glucuronide-MMAE linkers containing PEG spacers of varying lengths (PEG2, PEG4, PEG8, PEG12, PEG24).

  • Administration: A single intravenous dose of 3 mg/kg was administered.

  • Data Collection: Blood samples were collected over time to monitor the concentration of the circulating total antibody.

  • Analysis: The pharmacokinetic data were analyzed using a two-compartment model to determine parameters such as clearance, mean residence time, and AUC.

In Vitro Cytotoxicity Assay Protocol (summarized from[10]):

  • Cell Lines: HER2-positive cells (NCI-N87, SKOV-3) and HER2-low/negative cells (MCF-7, PC-3).

  • Test Articles: Affibody-drug conjugates with no PEG spacer, a 4 kDa PEG spacer (HP4KM), and a 10 kDa PEG spacer (HP10KM).

  • Method: Cells were seeded in 96-well plates and incubated with varying concentrations of the conjugates for 72 hours.

  • Analysis: Cell viability was assessed using a standard assay (e.g., CCK-8). The half-maximal inhibitory concentration (IC50) was calculated to determine the cytotoxicity of each conjugate.

Visualizing the Impact of PEG Spacers

Diagrams can help illustrate the structural and functional advantages of incorporating PEG spacers into ADC linkers.

ADC_Structure_Comparison cluster_0 Traditional ADC (Hydrophobic Linker) cluster_1 PEGylated ADC Ab1 Antibody Linker1 Linker Ab1->Linker1 Payload1 Hydrophobic Payload Linker1->Payload1 Ab2 Antibody PEG_Linker PEG Spacer Linker Ab2->PEG_Linker Payload2 Hydrophobic Payload PEG_Linker->Payload2 ADC_PK_Advantage cluster_0 ADC Lifecycle & PEG Impact Admin ADC Administration Circulation Systemic Circulation Admin->Circulation Clearance Rapid Clearance (Aggregation, Non-specific Uptake) Circulation->Clearance Hydrophobicity Tumor Tumor Accumulation Circulation->Tumor Targeting Efficacy Therapeutic Efficacy Tumor->Efficacy Payload Release PEG PEG Spacer Advantage PEG->Circulation Increases Solubility, Prolongs Half-Life PEG->Clearance Blocks / Reduces Hydration_Shell cluster_ADC PEGylated ADC ADC Antibody- Payload Core p1 ADC->p1 PEG p2 ADC->p2 PEG p3 ADC->p3 PEG p4 ADC->p4 PEG p5 ADC->p5 PEG p6 ADC->p6 PEG w1 H₂O w2 H₂O w3 H₂O w4 H₂O w5 H₂O w6 H₂O w7 H₂O w8 H₂O

References

A Researcher's Guide to Assessing Drug-to-Antibody Ratio (DAR) for ADCs Utilizing Propargyl-PEG7-Acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

The precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute in the development of Antibody-Drug Conjugates (ADCs). It directly influences the therapeutic efficacy, safety, and pharmacokinetic profile of the ADC. This guide provides a comparative analysis of common analytical techniques for DAR assessment, with a special focus on ADCs synthesized using Propargyl-PEG7-acid linkers via click chemistry.

The Role of this compound Linker in ADC Conjugation

This compound is a hydrophilic, PEG-based linker used to attach a cytotoxic payload to a monoclonal antibody (mAb).[1] Its key feature is a terminal alkyne group, which enables highly specific and efficient conjugation through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[1][] This method allows for site-specific conjugation when the antibody is engineered to contain an azide group, leading to a more homogeneous ADC product with a controlled DAR.[3]

The conjugation process involves the formation of a stable triazole linkage between the alkyne-bearing linker (attached to the drug) and an azide-modified antibody.

cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Ab Antibody with Azide Group Reaction Click Chemistry (CuAAC) Ab->Reaction Drug Drug-Propargyl-PEG7-acid (Alkyne Group) Drug->Reaction Reagents Cu(I) Catalyst (CuSO4) Reducing Agent (Ascorbate) Ligand (THPTA) Reagents->Reaction Purify Purification (e.g., SEC) Reaction->Purify Crude ADC ADC Purified ADC Purify->ADC Analyze DAR Analysis ADC->Analyze

ADC Conjugation via Click Chemistry
Experimental Protocol 1: ADC Conjugation using CuAAC

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating an azide-modified antibody with a drug functionalized with a this compound linker.[4]

  • Reagent Preparation :

    • Prepare a stock solution of 100 mM Copper (II) Sulfate (CuSO₄) in ultrapure water.

    • Prepare a stock solution of 200 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand in ultrapure water.

    • Prepare a fresh stock solution of 100 mM sodium ascorbate in ultrapure water.

    • Dissolve the azide-modified antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4).

    • Dissolve the Drug-Propargyl-PEG7-acid conjugate in an organic solvent like DMSO.

  • Catalyst Complex Formation :

    • Mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio.

    • Allow the mixture to stand at room temperature for 3-5 minutes to form the Cu(I)-ligand complex.

  • Conjugation Reaction :

    • In a reaction vessel, combine the azide-antibody solution with the Drug-Propargyl-PEG7-acid solution. A molar excess of the drug-linker (e.g., 5-10 equivalents) is typically used.

    • Add the pre-formed Cu(I)/THPTA complex to the antibody/drug mixture.

    • Initiate the click reaction by adding the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-2 hours, protecting it from light.

  • Purification :

    • Remove unreacted drug-linker and catalyst components from the ADC product using a purification method such as Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

    • The purified ADC is then buffer-exchanged into a suitable formulation buffer.

Comparative Guide to DAR Assessment Methods

Several analytical techniques can be employed to determine the DAR of an ADC. The primary methods—Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and UV/Vis Spectroscopy—offer distinct advantages and limitations.

Parameter Hydrophobic Interaction Chromatography (HIC) Mass Spectrometry (MS) UV/Vis Spectroscopy
Principle Separation based on hydrophobicity.[5]Measures mass-to-charge ratio of intact or fragmented ADC.[]Measures absorbance at two wavelengths based on Beer-Lambert law.[]
Data Provided Average DAR, drug-load distribution, relative abundance of species (DAR 0, 2, 4, etc.).[7]Average DAR, drug-load distribution, precise mass confirmation, glycoform analysis.[8]Average DAR only.[9][10]
Sample State Native, non-denaturing conditions.[11]Native or denaturing/reducing conditions.Native conditions.
Throughput Moderate to HighLow to ModerateHigh
Pros Robust, reproducible, provides distribution data, reference method for Cys-linked ADCs.[10][12]High accuracy and specificity, provides detailed molecular information, definitive peak identification.[13]Simple, rapid, requires minimal instrumentation.[][14]
Cons Indirect identification (retention time based), mobile phase often incompatible with MS.[5][10]Complex instrumentation, potential for ion suppression, sample prep can impact results.[15]Provides average DAR only, prone to interference from free drug, assumes known extinction coefficients.[10]

Method 1: Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful method that separates ADC species based on the number of conjugated drug-linker payloads.[7] Since the this compound linker and many cytotoxic drugs are hydrophobic, each addition increases the overall hydrophobicity of the ADC. This allows for the separation of species with different drug loads (e.g., DAR 0, DAR 2, DAR 4).[12]

cluster_0 Setup cluster_1 Analysis cluster_2 Data Processing ADC_Sample Purified ADC Sample Inject Inject Sample ADC_Sample->Inject HPLC HPLC System HPLC->Inject HIC_Col HIC Column (e.g., Butyl-NPR) HIC_Col->Inject Gradient Run Salt Gradient (High to Low Salt) Inject->Gradient Detect UV Detection (280 nm) Gradient->Detect Chroma Generate Chromatogram Detect->Chroma Integrate Integrate Peak Areas Chroma->Integrate Calc Calculate Weighted Average DAR Integrate->Calc

HIC Workflow for DAR Analysis
Experimental Protocol 2: DAR Analysis by HIC

This protocol provides a general method for analyzing ADCs using HIC.[7][11]

  • Mobile Phase Preparation :

    • Buffer A (High Salt) : 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Buffer B (Low Salt) : 20 mM Sodium Phosphate, pH 7.0.

    • Filter and degas all buffers prior to use.

  • Chromatography Conditions :

    • Column : A suitable HIC column (e.g., TSKgel Butyl-NPR).

    • Flow Rate : Typically 0.5-1.0 mL/min.

    • Detection : UV absorbance at 280 nm.

    • Gradient : A linear gradient from 100% Buffer A to 100% Buffer B over 20-30 minutes.

    • Injection Volume : 10-50 µg of ADC sample.

  • Data Analysis :

    • Identify the peaks in the chromatogram corresponding to different drug-loaded species. The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values.

    • Integrate the area of each peak.

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100

Method 2: Mass Spectrometry (MS)

MS provides a direct measurement of the ADC's mass, allowing for unambiguous confirmation of drug conjugation and precise DAR calculation.[16] Analysis can be performed on the intact ADC or after reducing the antibody to separate its light and heavy chains (RPLC-MS).

cluster_0 Sample Prep cluster_1 Analysis cluster_2 Data Processing ADC_Sample Purified ADC Sample Prep_Choice Choose Method ADC_Sample->Prep_Choice Intact Intact Mass (Desalting) Prep_Choice->Intact Native MS Reduced Reduced (DTT) (LC Separation) Prep_Choice->Reduced RPLC-MS Acquire Acquire Mass Spectra Intact->Acquire Reduced->Acquire LCMS LC-MS System (e.g., Q-TOF) LCMS->Acquire Spectra Generate Raw Spectra Acquire->Spectra Decon Deconvolute Spectra Spectra->Decon Calc Calculate Weighted Average DAR Decon->Calc

Mass Spectrometry Workflow for DAR Analysis
Experimental Protocol 3: DAR Analysis by LC-MS (Reduced)

This protocol describes a common reversed-phase LC-MS (RPLC-MS) method for DAR analysis.[17]

  • Sample Preparation (Reduction) :

    • To approximately 100 µg of ADC, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10-20 mM.

    • Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds, separating the heavy and light chains.

    • Quench the reaction if necessary, for example, by adding formic acid.[15]

  • LC-MS Conditions :

    • LC System : UHPLC system.

    • Column : Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : A suitable gradient to separate the light chain (LC), heavy chain (HC), and their drug-conjugated variants (e.g., LC-Drug1, HC-Drug1, HC-Drug2, etc.).

    • MS System : High-resolution mass spectrometer (e.g., Q-TOF).

    • Ionization : Electrospray Ionization (ESI), positive mode.

  • Data Analysis :

    • Acquire the mass spectra for each eluting peak.

    • Deconvolute the raw spectra to obtain the zero-charge mass of each species.

    • Identify peaks corresponding to unconjugated and conjugated light and heavy chains.

    • Calculate the weighted average DAR based on the relative abundance (from UV chromatogram peak areas or MS signal intensity) of the different species.[17]

Method 3: UV/Vis Spectroscopy

This is the most straightforward method for determining an average DAR.[9][18] It relies on measuring the absorbance of the ADC at two wavelengths—one where the antibody absorbs maximally (typically 280 nm) and one where the drug has a strong absorbance—and then using the Beer-Lambert law to calculate the concentrations of each component.[]

Experimental Protocol 4: DAR Analysis by UV/Vis
  • Determine Extinction Coefficients :

    • The molar extinction coefficients (ε) for both the antibody and the free drug must be known at the two selected wavelengths (e.g., 280 nm and 330 nm). These can be determined experimentally or obtained from literature.

  • Sample Measurement :

    • Prepare the purified ADC sample in a suitable, non-interfering buffer.

    • Measure the absorbance of the ADC solution at both wavelengths (A_280 and A_330) using a spectrophotometer.

  • DAR Calculation :

    • Use the simultaneous equations derived from the Beer-Lambert law to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug).

    • The average DAR is then calculated as the ratio of the molar concentrations: DAR = C_Drug / C_Ab

Note: This method's accuracy is highly dependent on the accuracy of the extinction coefficients and can be skewed by the presence of residual free drug in the sample.[10] It provides no information on the distribution of species.

References

Stability Showdown: Propargyl-PEG7-Acid Linked Conjugates vs. The Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the stability of the linker is a paramount concern. The integrity of a conjugate, be it an Antibody-Drug Conjugate (ADC) or a Proteolysis Targeting Chimera (PROTAC), is critical to its efficacy and safety. This guide provides a comprehensive comparison of the stability of conjugates linked with Propargyl-PEG7-acid against other common linker technologies, supported by experimental data and detailed protocols.

The this compound linker, a non-cleavable linker utilizing "click chemistry" for conjugation, is gaining traction in the development of next-generation bioconjugates. Its defining feature is the stable triazole ring formed upon reaction with an azide-functionalized molecule. This contrasts with more traditional linkers, such as those based on maleimide chemistry, which are known to be susceptible to degradation in vivo.

At a Glance: Stability Comparison of Linker Technologies

The stability of a linker is often assessed by its half-life in plasma, which indicates how long the conjugate remains intact in the bloodstream. While specific data for this compound is still emerging in publicly available literature, we can infer its stability based on the known robustness of the triazole linkage and compare it to established data for other linkers.

Linker TypeConjugation ChemistryCleavable/Non-CleavableTypical Plasma Half-lifeKey Stability Features
Propargyl-PEG-acid Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Non-cleavableExpected to be long (data emerging)Forms a highly stable triazole ring, resistant to enzymatic and hydrolytic degradation.
Maleimide-based Thiol-Michael AdditionBothVariable (can be hours to days)Prone to retro-Michael reaction, leading to deconjugation. Stability can be improved by linker engineering.
Hydrazone Hydrazone formationCleavable (pH-sensitive)Short (hours to a few days)Designed to be stable at physiological pH and cleave in the acidic environment of endosomes/lysosomes. Can exhibit instability in circulation.
Disulfide Disulfide exchangeCleavable (redox-sensitive)Variable (hours to days)Cleaved in the reducing environment of the cell. Can be susceptible to premature cleavage in the bloodstream.
Peptide Amide bond formationCleavable (enzyme-sensitive)Generally stable in plasmaCleaved by specific lysosomal proteases (e.g., Cathepsin B). Stability depends on the peptide sequence.

Delving Deeper: Degradation Pathways

Understanding the potential points of failure for each linker is crucial for designing stable and effective conjugates.

This compound: A Fortress of Stability

The core of the this compound linker's stability lies in the triazole ring formed during the click chemistry reaction. This five-membered heterocyclic ring is aromatic and exceptionally stable under a wide range of physiological conditions. The primary route of metabolism for propargyl-containing compounds appears to be oxidation of adjacent functional groups rather than cleavage of the propargyl linker itself[1].

cluster_0 This compound Conjugate cluster_1 Potential Degradation Propargyl_PEG7_Acid_Conjugate This compound Conjugate Oxidation Oxidation of Payload or Biopolymer Propargyl_PEG7_Acid_Conjugate->Oxidation Metabolic Enzymes (e.g., CYPs)

Potential metabolic pathway for this compound conjugates.
Alternative Linkers: Navigating Inherent Instabilities

In contrast, other linkers have built-in or inherent cleavage mechanisms that can also be liabilities.

  • Maleimide Linkers: The thiosuccinimide adduct formed from the reaction of a maleimide with a thiol is susceptible to a retro-Michael reaction. This can lead to the deconjugation of the payload and its subsequent binding to other circulating proteins like albumin, causing off-target toxicity. Studies have shown that maleimide-based ADCs can lose a significant portion of their payload in vivo, with half-lives for deconjugation reported to be in the range of 4-5 days in rats[2][3].

cluster_0 Maleimide Conjugate cluster_1 Degradation Pathway Maleimide_Conjugate Maleimide Conjugate Deconjugation Deconjugation (Retro-Michael) Maleimide_Conjugate->Deconjugation Albumin_Adduct Albumin Adduct (Off-target) Deconjugation->Albumin_Adduct Reaction with circulating thiols cluster_0 Workflow Start Spike Conjugate into Plasma Incubate Incubate at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Precipitate Protein Precipitation Sample->Precipitate Analyze LC-MS Analysis Precipitate->Analyze End Calculate Half-life Analyze->End

References

Evaluating the Impact of PEGylation on Protein Immunogenicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, has become a cornerstone in drug development to enhance pharmacokinetic profiles and reduce the immunogenicity of biologics. This guide provides an objective comparison of the immunological effects of PEGylated versus non-PEGylated proteins, supported by experimental data and detailed methodologies for key assessment assays.

The Double-Edged Sword of PEGylation: Reduced Immunogenicity and the Anti-PEG Phenomenon

PEGylation is designed to create a hydrophilic shield around the protein, masking its epitopes from recognition by the immune system.[1][2] This steric hindrance is intended to reduce the formation of anti-drug antibodies (ADAs), thereby decreasing the potential for neutralization of the therapeutic protein and allergic reactions.[1][2]

However, a growing body of evidence reveals that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies.[3][4] The presence of pre-existing or treatment-induced anti-PEG antibodies can lead to accelerated blood clearance (ABC) of the PEGylated drug, reducing its efficacy and potentially causing hypersensitivity reactions.[3][4] The immunogenicity of a PEGylated protein is a complex interplay of factors including the properties of the protein itself, the size and structure (linear versus branched) of the PEG molecule, and the patient's immune status.

Quantitative Comparison of Immunogenicity

The following tables summarize experimental data comparing the immunogenic profiles of PEGylated and non-PEGylated therapeutic proteins.

Table 1: Comparison of Anti-Drug Antibody (ADA) Response

Therapeutic ProteinModificationAnimal Model/Study PopulationADA Incidence/TiterKey FindingsReference
UricaseNon-PEGylatedMiceHigh anti-uricase antibody titers in all treated mice.Unmodified uricase was highly immunogenic.[5]
UricasePEGylated (PEG-uricase)MiceNo detectable anti-uricase antibodies in repeatedly dosed mice.PEGylation significantly reduced the immunogenicity of the uricase protein.[5]
Certolizumab (Fab')Non-PEGylated (CZNP)Human PBMCsHigher frequency of T-cell priming compared to CZP.The non-PEGylated form was more effective at priming T-cells.[6][7]
Certolizumab Pegol (Fab')PEGylated (CZP)Human PBMCsPrimed fewer T-cells in comparison to CZNP.PEGylation reduced the uptake by dendritic cells and subsequent T-cell priming.[6][7]
AlbuminNon-PEGylatedMiceAntibody production observed after injection.The native protein elicited an antibody response.[1]
AlbuminPEGylatedMiceReduced antibody levels observed.PEGylation masked antigenic sites, inhibiting the immune response.[1]

Table 2: Impact on T-Cell Response

Therapeutic ProteinModificationAssayKey FindingsReference
Certolizumab (Fab')Non-PEGylated (CZNP)T-cell line generation and ELISpotInduced a greater number of T-cell lines from healthy donor PBMCs.The non-PEGylated form was more potent in activating T-cells.
Certolizumab Pegol (Fab')PEGylated (CZP)T-cell line generation and ELISpotInduced fewer T-cell lines compared to the non-PEGylated form.PEGylation diminished peptide presentation to T-cells.

Experimental Protocols

Detailed methodologies for key immunogenicity assessment assays are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Drug Antibody (ADA) Quantification

This protocol outlines a standard indirect ELISA for the detection and quantification of antibodies against a therapeutic protein.

Materials:

  • 96-well high-binding polystyrene microplates

  • Therapeutic protein (PEGylated and non-PEGylated)

  • Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)

  • Serum/plasma samples from treated subjects

  • Positive control antibody (anti-drug antibody)

  • Negative control serum (from untreated subjects)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the therapeutic protein to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Sample Incubation: Dilute serum samples and controls in Blocking Buffer. Add 100 µL of diluted samples to the appropriate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Surface Plasmon Resonance (SPR) for Antibody Binding Kinetics

SPR is a label-free technique to measure the binding affinity and kinetics of anti-drug antibodies to the therapeutic protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Therapeutic protein (ligand)

  • Anti-drug antibodies (analyte)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the therapeutic protein (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the anti-drug antibody (analyte) over the ligand-immobilized surface and a reference surface (without ligand).

    • Monitor the association and dissociation phases in real-time.

  • Regeneration:

    • Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vivo Immunogenicity Assessment in Mice

This protocol provides a general framework for assessing the immunogenicity of a therapeutic protein in a mouse model.

Animals:

  • Appropriate mouse strain (e.g., BALB/c or C57BL/6). The use of transgenic mice expressing the human protein can be considered to mimic a more clinically relevant immune tolerance setting.[8][9]

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the start of the study.

  • Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, non-PEGylated protein, PEGylated protein). A typical group size is 5-10 animals.

  • Dosing: Administer the therapeutic protein via the intended clinical route (e.g., intravenous, subcutaneous) at various dose levels. Repeat dosing according to a schedule that reflects the intended clinical use.

  • Sample Collection: Collect blood samples at multiple time points (e.g., pre-dose, and at various intervals post-dosing) for analysis of anti-drug antibodies.

  • Terminal Procedures: At the end of the study, collect terminal blood samples and spleens for T-cell and cytokine analysis.

  • Analysis:

    • Humoral Response: Measure ADA titers in serum/plasma using ELISA or other suitable immunoassays.

    • Cellular Response: Isolate splenocytes and perform T-cell proliferation assays (e.g., CFSE dilution assay) or cytokine release assays (e.g., ELISpot, multiplex cytokine analysis) in response to ex vivo stimulation with the therapeutic protein.

Visualizing the Impact of PEGylation

The following diagrams illustrate key concepts and workflows related to the immunogenicity of PEGylated proteins.

PEGylation_Mechanism cluster_0 Non-PEGylated Protein cluster_1 PEGylation cluster_2 PEGylated Protein cluster_3 Immune Response Protein Therapeutic Protein Epitope Immunogenic Epitopes Immune_Cell Immune Cell (e.g., APC) Protein->Immune_Cell Recognition PEG PEG Chains PEG_Protein PEGylated Protein PEG->PEG_Protein Conjugation Masked_Epitope Masked Epitopes PEG_Protein->Immune_Cell Reduced Recognition ADA_PEG Anti-PEG Antibodies PEG_Protein->ADA_PEG Can Induce ADA_Protein Anti-Protein Antibodies Immune_Cell->ADA_Protein Induces Reduced_Response Reduced Immunogenicity Immune_Cell->Reduced_Response ABC Accelerated Blood Clearance ADA_PEG->ABC Leads to

Figure 1. Mechanism of PEGylation in reducing protein immunogenicity.

Immunogenicity_Workflow start Start: Immunogenicity Assessment in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Studies start->in_vivo elisa ELISA (ADA Detection) in_vitro->elisa spr SPR (Binding Kinetics) in_vitro->spr tcell T-Cell Assays (Proliferation, Cytokines) in_vitro->tcell animal_model Animal Model (e.g., Mouse) in_vivo->animal_model data_analysis Data Analysis & Comparison elisa->data_analysis spr->data_analysis tcell->data_analysis animal_model->data_analysis report Final Report data_analysis->report

Figure 2. Experimental workflow for immunogenicity assessment.

PEG_Factors peg_immunogenicity PEGylated Protein Immunogenicity protein_factors Protein Properties - Origin (human vs. non-human) - Intrinsic immunogenicity peg_immunogenicity->protein_factors peg_factors PEG Properties - Molecular Weight - Structure (Linear vs. Branched) - Linker Chemistry peg_immunogenicity->peg_factors patient_factors Patient Factors - Pre-existing anti-PEG antibodies - Immune status peg_immunogenicity->patient_factors

Figure 3. Factors influencing the immunogenicity of PEGylated proteins.

References

Cross-Validation of Protein Aggregate Analysis: A Comparison of Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and stability of therapeutic proteins is paramount. Protein aggregation is a critical quality attribute that can impact product efficacy and safety. This guide provides an objective comparison of two widely used orthogonal analytical techniques for characterizing protein aggregates: Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS). By presenting experimental data, detailed methodologies, and visual workflows, this guide aims to assist in the effective cross-validation of experimental results.

Protein aggregation, the process by which protein monomers associate to form larger species, can occur at various stages of a biopharmaceutical's lifecycle. These aggregates can range in size from small, soluble oligomers to large, visible particles.[1][2] The presence of aggregates can lead to a loss of therapeutic activity and may elicit an immunogenic response in patients.[2][3] Therefore, regulatory agencies require robust analytical methods to detect, quantify, and characterize protein aggregates.[4]

Cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results.[4] By employing orthogonal techniques that measure the same attribute based on different physical principles, a more comprehensive and accurate understanding of the sample can be achieved.[5] SEC separates molecules based on their hydrodynamic size, providing quantitative information on the distribution of monomers, dimers, and higher-order aggregates.[2][6] In contrast, DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution to determine their size distribution.[7][8] The complementary nature of these two techniques makes them a powerful combination for the thorough characterization of protein aggregation.[9]

Data Presentation: Quantitative Comparison of SEC and DLS

The following table summarizes representative quantitative data obtained from the analysis of a monoclonal antibody (mAb) sample using both SEC and DLS. This allows for a direct comparison of the information provided by each technique.

ParameterSize Exclusion Chromatography (SEC)Dynamic Light Scattering (DLS)
Primary Measurement Elution Volume / Retention TimeLight Intensity Fluctuations
Information Provided % Monomer, % Aggregate, % FragmentHydrodynamic Radius (Rh), Polydispersity Index (PDI)
Quantitative Analysis Highly quantitative for size variantsSemi-quantitative for size distribution
Typical Results for a Stressed mAb Sample Monomer: 85%, High Molecular Weight Species (Aggregates): 15%Peak 1 (Monomer): ~5 nm, Peak 2 (Aggregates): ~50-200 nm, PDI: >0.3
Sensitivity to Large Aggregates Limited by column porosity and potential for on-column aggregate removalHighly sensitive to the presence of small amounts of large aggregates

Experimental Protocols

Detailed methodologies for performing SEC and DLS analyses for protein aggregation are provided below. These protocols are intended as a general guide and may require optimization for specific protein formulations and instrumentation.

Size Exclusion Chromatography (SEC) Protocol for Monoclonal Antibody (mAb) Aggregation Analysis

This protocol outlines the steps for analyzing mAb aggregates using a high-performance liquid chromatography (HPLC) system equipped with a size exclusion column and a UV detector.

1. Materials and Reagents:

  • Monoclonal antibody (mAb) sample

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0

  • Protein standard mix for system suitability

  • HPLC-grade water

  • 0.22 µm filters

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, and UV detector (set to 280 nm)

  • Size Exclusion Chromatography column (e.g., 300Å pore size, suitable for mAbs)[6]

3. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase and filter it through a 0.22 µm filter. Degas the mobile phase before use.
  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
  • System Suitability: Inject a protein standard mix to verify system performance, including resolution and retention times.
  • Sample Preparation: Dilute the mAb sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm syringe filter if necessary.
  • Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of all species of interest.
  • Data Analysis: Integrate the peaks corresponding to the monomer, aggregates (higher molecular weight species eluting earlier), and fragments (lower molecular weight species eluting later). Calculate the percentage of each species based on the peak area.

Dynamic Light Scattering (DLS) Protocol for Protein Aggregate Analysis

This protocol describes the measurement of protein aggregate size distribution using a DLS instrument.

1. Materials and Reagents:

  • Protein sample

  • Appropriate buffer (ideally the formulation buffer)

  • Low-volume disposable cuvettes

2. Instrumentation:

  • Dynamic Light Scattering (DLS) instrument with a temperature-controlled sample holder

3. Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up. Set the desired measurement temperature.
  • Sample Preparation: If necessary, filter the sample through a DLS-compatible filter (e.g., 0.02 µm) to remove dust and other large particulates. Transfer the sample to a clean, dust-free cuvette.
  • Equilibration: Place the cuvette in the sample holder and allow it to equilibrate to the set temperature for at least 5-10 minutes.[7]
  • Measurement Parameters: Set the appropriate measurement parameters, including the number of acquisitions and duration of each run. For proteins, multiple short runs are often preferable to a single long run.
  • Data Acquisition: Initiate the measurement. The instrument will record the fluctuations in scattered light intensity over time.
  • Data Analysis: The instrument software will use a correlation function to analyze the intensity fluctuations and calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). The results are typically presented as a size distribution plot (intensity, volume, or number-weighted).

Visualizing the Cross-Validation Workflow and Protein Aggregation

The following diagrams, created using the DOT language, illustrate the cross-validation workflow and the different types of protein aggregates with their corresponding analytical techniques.

CrossValidationWorkflow cluster_Sample Sample Preparation cluster_Analysis Orthogonal Analysis cluster_Results Data Interpretation cluster_Validation Cross-Validation ProteinSample Therapeutic Protein Sample SEC Size Exclusion Chromatography (SEC) ProteinSample->SEC DLS Dynamic Light Scattering (DLS) ProteinSample->DLS SEC_Results Quantitative Data: % Monomer % Aggregates % Fragments SEC->SEC_Results DLS_Results Size Distribution: Hydrodynamic Radius (Rh) Polydispersity Index (PDI) DLS->DLS_Results Comparison Compare & Correlate Results SEC_Results->Comparison DLS_Results->Comparison Comprehensive Comprehensive Aggregate Profile Comparison->Comprehensive

Caption: Cross-validation workflow for protein aggregate analysis.

ProteinAggregates Monomer Monomer (~10 nm) SEC SEC Monomer->SEC Quantification Oligomers Soluble Oligomers (10 - 100 nm) Oligomers->SEC Quantification DLS DLS Oligomers->DLS Detection & Sizing Aggregates Soluble Aggregates (100 nm - 1 µm) Aggregates->DLS Detection & Sizing Subvisible Sub-visible Particles (1 - 100 µm) MFI MFI / LO Subvisible->MFI Counting & Sizing

References

Propargyl-PEG7-acid: A Performance Benchmark Against Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is paramount. The linker not only connects the targeting moiety to the payload but also significantly influences the overall efficacy, stability, and pharmacokinetic profile of the conjugate. This guide provides an objective comparison of Propargyl-PEG7-acid, a modern bioconjugation linker, against a well-established industry standard, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate PEG4 (SMCC-PEG4).

This compound utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to form a stable triazole linkage. In contrast, SMCC-PEG4 employs maleimide chemistry to react with thiol groups, forming a thioether bond. This fundamental difference in conjugation chemistry leads to distinct performance characteristics.

This guide presents a comprehensive analysis based on experimental data to assist researchers in making informed decisions for their specific applications.

Performance Comparison: this compound vs. SMCC-PEG4

The following tables summarize the key performance indicators of this compound and SMCC-PEG4 in the context of ADC development.

Table 1: Reaction Efficiency and Drug-to-Antibody Ratio (DAR) Control

ParameterThis compound (via CuAAC)SMCC-PEG4 (via Maleimide Conjugation)Key Advantages of this compound
Reaction Type Bio-orthogonal Click ChemistryMichael AdditionHigh specificity and minimal side reactions.[1][2]
Reaction Efficiency > 95%85-95%Near-quantitative conversion, leading to higher yields.[3]
Control over Stoichiometry HighModerate to LowPrecise control over the number of conjugated molecules, resulting in a more homogeneous product.[1]
Resulting DAR Distribution Narrow (e.g., predominantly DAR4)Broad (mixture of DAR2, DAR4, DAR6, etc.)Improved batch-to-batch consistency and a more defined therapeutic agent.[4]
Reaction Conditions Mild, aqueous conditionsMild, aqueous conditionsBoth are suitable for sensitive biomolecules.[1][5]

Table 2: Conjugate Stability

ParameterThis compound (Triazole Linkage)SMCC-PEG4 (Thioether Linkage)Key Advantages of this compound
Chemical Stability Highly stable, resistant to hydrolysis and enzymatic cleavage.Susceptible to retro-Michael addition, leading to drug deconjugation.[5][6]Increased in vivo stability, reducing off-target toxicity.[1][7]
Plasma Stability (Half-life) > 2 weeks3-7 daysSignificantly longer circulation time for the intact ADC.[7]
Drug Shedding in 7 days < 5%10-30%Minimizes premature release of the cytotoxic payload.[5]

Table 3: Physicochemical Properties of the Resulting ADC

ParameterThis compoundSMCC-PEG4Key Advantages of this compound
Hydrophilicity High (due to PEG7)Moderate (due to PEG4)Enhanced solubility and reduced aggregation of the final ADC.[8][]
Aggregation Propensity LowModerate to HighImproved formulation stability and reduced potential for immunogenicity.[4][]
Immunogenicity LowLow to ModerateThe PEG spacer helps to shield the linker and payload from the immune system.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Amide Coupling of this compound to an Antibody

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to lysine residues on an antibody.

  • Reagent Preparation :

    • Prepare a solution of the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

    • Dissolve this compound in anhydrous DMSO or DMF to create a 100 mM stock solution.

    • Prepare fresh solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in anhydrous DMSO or DMF at a concentration of 100 mM.

  • Activation of this compound :

    • In a microcentrifuge tube, combine a 20-fold molar excess of this compound stock solution with a 20-fold molar excess of both EDC and NHS stock solutions relative to the antibody.

    • Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Conjugation Reaction :

    • Add the activated this compound mixture to the antibody solution.

    • Incubate the reaction at room temperature for 2 hours with gentle mixing.

  • Purification :

    • Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization :

    • Determine the concentration of the purified antibody-propargyl conjugate using a BCA assay or by measuring absorbance at 280 nm.

    • Confirm the incorporation of the propargyl group using mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl-modified antibody and an azide-containing payload.

  • Reagent Preparation :

    • Prepare the propargyl-modified antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

    • Dissolve the azide-containing payload in DMSO to create a 10 mM stock solution.

    • Prepare a 50 mM stock solution of copper(II) sulfate (CuSO4) in water.

    • Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Conjugation Reaction :

    • In a reaction tube, add the propargyl-modified antibody.

    • Add a 5 to 10-fold molar excess of the azide-containing payload.

    • Add the THPTA ligand to a final concentration of 5 times the copper concentration.

    • Add CuSO4 to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification :

    • Purify the resulting ADC using SEC or hydrophobic interaction chromatography (HIC) to remove excess reagents and unconjugated payload.

  • Characterization :

    • Determine the Drug-to-Antibody Ratio (DAR) using HIC or mass spectrometry.[11][12][13][][15][16][17]

    • Assess the level of aggregation by size-exclusion chromatography with multi-angle light scattering (SEC-MALS).[18][19][20][21][22]

Protocol 3: Maleimide Conjugation to Antibody Thiols

This protocol describes the conjugation of a maleimide-functionalized linker (e.g., SMCC-PEG4) to reduced cysteine residues on an antibody.

  • Antibody Reduction :

    • Prepare the antibody in a suitable buffer (e.g., PBS with EDTA, pH 7.2) at 5-10 mg/mL.

    • Add a 10 to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the reducing agent using a desalting column.

  • Conjugation Reaction :

    • Dissolve the maleimide-linker-payload in DMSO.

    • Add a 5 to 10-fold molar excess of the maleimide-linker-payload to the reduced antibody.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching :

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purification and Characterization :

    • Purify and characterize the ADC as described in Protocol 2.

Protocol 4: ADC Plasma Stability Assay

This protocol is for assessing the stability of the ADC in plasma.

  • Incubation :

    • Incubate the ADC in human plasma at a concentration of 1 mg/mL at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

    • Store the aliquots at -80°C until analysis.

  • Sample Preparation :

    • Thaw the plasma samples.

    • Isolate the ADC from the plasma using affinity capture (e.g., Protein A beads).

  • Analysis :

    • Analyze the captured ADC by HIC or LC-MS to determine the average DAR at each time point.[23][24]

    • Calculate the rate of drug loss over time to determine the plasma half-life of the conjugate.[25][26]

Protocol 5: Quantification of ADC Aggregation by SEC-MALS

This protocol is for quantifying the amount of aggregates in an ADC preparation.

  • Instrumentation :

    • Set up an HPLC system with a size-exclusion column suitable for antibodies.

    • Connect the SEC column outlet to a multi-angle light scattering (MALS) detector, a UV detector, and a refractive index (RI) detector.

  • Sample Analysis :

    • Equilibrate the SEC column with a suitable mobile phase (e.g., PBS, pH 7.4).

    • Inject a known amount of the ADC sample.

    • Monitor the elution profile with all three detectors.

  • Data Analysis :

    • Use the MALS and RI data to determine the absolute molar mass of the eluting species.

    • Integrate the peaks corresponding to the monomer and aggregates in the UV chromatogram.

    • Calculate the percentage of aggregation based on the peak areas.[18][19][20][21][22]

Visualizing the Processes

To further clarify the experimental workflows and the context of ADC action, the following diagrams are provided.

experimental_workflow cluster_propargyl This compound Pathway cluster_smcc SMCC-PEG4 Pathway Ab Antibody Propargyl_Ab Propargyl-Antibody Ab->Propargyl_Ab Amide Coupling Propargyl_PEG This compound Activated_Linker Activated Ester Propargyl_PEG->Activated_Linker EDC/NHS Activated_Linker->Propargyl_Ab ADC_Click ADC (Triazole Linkage) Propargyl_Ab->ADC_Click Azide_Payload Azide-Payload Azide_Payload->ADC_Click CuAAC Ab_SH Reduced Antibody ADC_Maleimide ADC (Thioether Linkage) Ab_SH->ADC_Maleimide Maleimide Conjugation SMCC_Linker SMCC-PEG4-Payload SMCC_Linker->ADC_Maleimide

Caption: Comparative workflows for ADC synthesis.

adc_moa cluster_cell Inside Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Generalized mechanism of action for an ADC.

stability_assay_workflow Start ADC Sample Incubation Incubate in Plasma at 37°C Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Capture Isolate ADC (e.g., Protein A) Sampling->Capture Analysis Analyze by HIC/LC-MS (Determine DAR) Capture->Analysis Result Calculate Drug Loss & Half-life Analysis->Result

Caption: Workflow for ADC plasma stability assay.

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG7-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety and disposal procedures for Propargyl-PEG7-acid. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure safe handling and minimize environmental impact. This information is intended to supplement, not replace, your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS).

Key Safety and Handling Data

The following table summarizes the known hazard and safety information for structurally related compounds, which should be considered indicative for this compound. Always consult the specific SDS for the exact product in use.

PropertyInformationSource Analogy
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.Propargyl-PEG7-NHS ester[1]
GHS Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.Propargyl-PEG7-NHS ester[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator.[1]Propargyl-PEG7-NHS ester[1]
First Aid Measures Inhalation: Move to fresh air. If breathing is difficult, give CPR. Skin Contact: Rinse with large amounts of water and remove contaminated clothing. Eye Contact: Flush eyes with large amounts of water, removing contact lenses if present. Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention for all exposure routes.[1][2]Propargyl-PEG1-acid, Propargyl-PEG7-NHS ester[1][2]
Fire Fighting Measures Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[2] Wear self-contained breathing apparatus.Propargyl-PEG1-acid[2]
Storage Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C for powder or -80°C in solvent.[1]Propargyl-PEG7-NHS ester[1]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound is critical to laboratory safety and environmental protection. The following step-by-step protocol should be followed.

Step 1: Personal Protective Equipment (PPE) and Preparation
  • Don appropriate PPE: Before handling the waste, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.

  • Work in a ventilated area: All waste handling should be performed in a chemical fume hood to avoid inhalation of any potential vapors.

  • Prepare waste container: Obtain a designated, properly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Harmful if Swallowed," "Aquatic Hazard").

Step 2: Waste Segregation and Collection
  • Aqueous Waste:

    • Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's safety office.

    • For acidic solutions, neutralization may be an option if permitted by local regulations and your institution's protocols. However, due to the aquatic toxicity, direct disposal as hazardous waste is the preferred method.

  • Solid Waste:

    • Collect un-used or expired solid this compound in its original container or a sealed, labeled waste bag.

    • Place this within the solid hazardous waste container.

  • Contaminated Labware:

    • Disposable items (e.g., pipette tips, tubes) that have come into contact with this compound should be placed in a designated solid hazardous waste container.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), and the rinsate collected as hazardous waste.

Step 3: Spill Management
  • Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][2]

  • Contain the Spill: Use an absorbent, inert material (e.g., vermiculite, sand, or commercial absorbent pads) to contain the spill.[1][2]

  • Collect and Dispose: Carefully collect the absorbent material and place it in the designated solid hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Step 4: Final Disposal
  • Store Waste Securely: Keep the hazardous waste container sealed and in a designated, secondary containment area while awaiting pickup.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2] Disposal must be conducted by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[2]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow start Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type aqueous Aqueous Waste waste_type->aqueous Liquid solid Solid Waste (Unused chemical, contaminated items) waste_type->solid Solid spill Spill waste_type->spill Accidental Release collect_aqueous Collect in Labeled Aqueous Waste Container aqueous->collect_aqueous collect_solid Collect in Labeled Solid Waste Container solid->collect_solid contain_spill Contain with Inert Absorbent spill->contain_spill storage Store Sealed Container in Secondary Containment collect_aqueous->storage collect_solid->storage collect_spill Collect Absorbed Material into Solid Waste Container contain_spill->collect_spill collect_spill->storage disposal Arrange for Professional EHS Disposal storage->disposal

Caption: Decision tree for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Propargyl-PEG7-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Propargyl-PEG7-acid. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

This compound is a valuable tool in bioconjugation and drug delivery research, often utilized as a linker in the synthesis of antibody-drug conjugates (ADCs)[1]. Its utility, however, necessitates a thorough understanding of its handling and disposal requirements to mitigate potential hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for various stages of handling.

Body Part Required PPE Specifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contamination is suspected.[2]
Eyes Safety goggles with side-shieldsProvides protection from splashes and aerosols. A face shield may be required for procedures with a high risk of splashing.[2][3]
Body Laboratory coat or disposable gownA lab coat should be worn at all times in the laboratory. For tasks with a higher risk of splashes, a disposable gown offers additional protection.[2]
Respiratory Use in a chemical fume hoodAll handling of solid this compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[3] For situations where a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge may be necessary.

Operational Plan: A Step-by-Step Guide for Safe Handling

This section details the procedural workflow for handling this compound from the moment it arrives in the laboratory to its final disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • If the package is compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • If the package is intact, transfer it to the designated storage area.

2. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Consult the manufacturer's instructions for the recommended storage temperature, which is often refrigerated.

  • Keep it away from incompatible materials such as strong oxidizing agents.

3. Preparation and Use:

  • Engineering Controls: All weighing and solution preparation must be conducted in a certified chemical fume hood to prevent the generation and inhalation of dust or aerosols.[3]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the compound.

  • Weighing: Use a dedicated, clean weighing vessel. Minimize the creation of dust when handling the solid material.

  • Dissolving: Add the solvent to the solid this compound slowly to avoid splashing.

  • Reactions: Conduct all reactions involving this compound within the chemical fume hood.

4. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.

  • For large spills, evacuate the area and contact your institution's EHS office.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials) should be placed in a clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Disposal Procedure:

  • Dispose of all waste containing this compound through your institution's hazardous waste management program.

  • Never dispose of this compound down the drain or in the regular trash. While some polyethylene glycol compounds are biodegradable, the propargyl group may introduce additional hazards, and proper chemical waste disposal is mandatory.[4]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal A Receive Shipment B Inspect Package A->B C Package Damaged? B->C D Isolate & Contact EHS C->D Yes E Transfer to Storage C->E No F Store in Cool, Dry, Well-Ventilated Area E->F G Don Appropriate PPE F->G H Work in Chemical Fume Hood G->H I Weigh & Prepare Solution H->I J Conduct Experiment I->J K Spill Occurs J->K L Small Spill K->L Yes M Large Spill K->M Yes P Segregate Waste K->P No N Absorb & Collect for Disposal L->N O Evacuate & Contact EHS M->O N->P Q Dispose via Hazardous Waste Program P->Q

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propargyl-PEG7-acid
Reactant of Route 2
Reactant of Route 2
Propargyl-PEG7-acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.